Ortataxel is structurally characterized by modifications at the C-3', C-7, and C-10 positions of the core taxane structure. A critical feature is the C-3' isobutenyl group, which replaces the phenyl group found in paclitaxel and is key to its reduced affinity for the P-glycoprotein (P-gp) efflux pump [1] [2].
Its primary mechanism, like other taxanes, is to promote microtubule assembly and suppress depolymerization, leading to mitotic arrest and apoptosis in cancer cells [2]. The following diagram illustrates this mechanism and this compound's key advantage:
> this compound's key pharmacological advantage is its ability to evade the P-glycoprotein (P-gp) efflux pump, a common resistance mechanism for earlier taxanes.
This compound demonstrated promising efficacy in preclinical models, including human breast carcinoma and paclitaxel-resistant ovarian carcinoma xenografts in mice, with activity observed via both intravenous and oral routes [3].
In a Phase I clinical trial involving patients with treatment-refractory solid tumors, this compound was administered orally in doses from 10 to 70.1 mg/m² daily for 5 days every 3 weeks [3]. The major dose-limiting toxicities were hematological, primarily grade 3 and 4 neutropenia and febrile neutropenia [3]. Non-hematological toxicities included fatigue and neuropathy [3]. One partial response and two instances of stable disease were observed among the 18 patients [3].
By Phase II, this compound had "demonstrated activity in taxane-refractory tumors," confirming its potential for overcoming resistance [4]. However, no new clinical results have been reported for many years, indicating that development has likely been discontinued [5] [3].
A specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method was developed and validated for the determination of this compound (and its analogs) in mouse plasma, which is crucial for preclinical pharmacokinetic studies [6].
| Protocol Step | Details |
|---|---|
| Sample Volume | 100 µL of mouse plasma [6] |
| Sample Preparation | Protein precipitation with acetonitrile [6] |
| Internal Standard | IDN 5127 [6] |
| Chromatography | HPLC separation [6] |
| Detection | ESI-CID-MS/MS in Selected Reaction Monitoring (SRM) mode [6] |
| Key Metrics | The method was validated for selectivity, sensitivity (LOQ of 25 ng/mL), precision, and accuracy [6] |
While this compound itself is no longer in active clinical development, it served as a pivotal proof-of-concept for oral taxanes capable of overcoming multidrug resistance. Its structural insights continue to inform ongoing research.
Recent studies focus on further optimizing its structure; for instance, introducing a 3'-difluorovinyl group to create "DFV-OTX" blocks metabolic hydroxylation and has shown even greater potency against paclitaxel-resistant breast cancer cells in preclinical models [2].
Ortataxel (BAY 59-8862) represents a next-generation taxane anticancer agent that has advanced to Phase II clinical trials for multiple oncology indications. As a semi-synthetic small molecule derived from 14β-hydroxy-10-deacetylbaccatin III (14β-OH-DAB), this compound belongs to the tubulin inhibitor class with a molecular formula of C₄₄H₅₇NO₁₇ and CAS Registry 186348-23-2 [1]. This second-generation taxoid was specifically designed to overcome key limitations of first-generation taxanes like paclitaxel and docetaxel, particularly addressing the challenge of multidrug resistance (MDR) in various cancer types [2].
The clinical development program for this compound has encompassed several oncology indications, with Phase II trials conducted internationally for recurrent glioblastoma (Italy), metastatic breast cancer (multiple European countries and Israel), and refractory Non-Hodgkin's lymphoma (United States and Canada) [1]. The compound's development reflects a strategic focus on addressing cancers with known resistance mechanisms to conventional taxane therapy, positioning this compound as a promising candidate for treatment-resistant malignancies, particularly in the context of ABC efflux pump-mediated resistance pathways [3].
Table: this compound Clinical Development Status
| Indication | Highest Phase | Countries/Locations | Status/Timeline |
|---|---|---|---|
| Recurrent Glioblastoma | Phase 2 | Italy | Study initiated November 2013 |
| Metastatic Breast Cancer | Phase 2 | Germany, Greece, Israel, Italy, Poland, Switzerland, UK | Studies initiated April 2002 |
| Refractory Non-Hodgkin's Lymphoma | Phase 2 | United States, Canada | Studies initiated January 2002 |
This compound exerts its antineoplastic activity primarily through microtubule stabilization, a mechanism shared with other taxanes but with significantly enhanced potency against resistant cancer phenotypes. The compound binds specifically to the β-tubulin subunit of microtubules, promoting tubulin polymerization and stabilizing the assembled microtubules against depolymerization [3]. This stabilization disrupts the normal dynamic instability of microtubules, which is essential for proper mitotic spindle function during cell division [4]. The resulting interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase, preventing cancer cells from completing mitosis and ultimately triggering apoptotic pathways [3] [5].
The molecular interactions between this compound and β-tubulin involve unique bonding patterns that contribute to its enhanced efficacy. Molecular docking analyses have revealed that this compound forms distinctive hydrogen-bond networks and van der Waals interactions with specific residues in the taxane-binding pocket of β-tubulin [5]. These interactions stabilize a specific conformation of the microtubule that is resistant to depolymerization, even in the presence of resistance mechanisms that typically diminish paclitaxel efficacy. The enhanced binding affinity and unique interaction profile contribute to this compound's ability to maintain efficacy against cancer cells that have developed resistance to first-generation taxanes.
The most significant pharmacological advantage of this compound lies in its ability to overcome multidrug resistance, particularly resistance mediated by ATP-binding cassette (ABC) transporters. First-generation taxanes like paclitaxel are susceptible to efflux by P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2), which are frequently overexpressed in drug-resistant tumors [3]. This compound's chemical structure incorporates strategic modifications that reduce its recognition by these efflux pumps, thereby maintaining intracellular concentrations sufficient to exert cytotoxic effects even in resistant cancer cell lines [2].
Experimental evidence demonstrates that this compound effectively circumvents ABC transporter-mediated resistance through multiple mechanisms. In direct contrast to paclitaxel, this compound shows reduced affinity for P-gp binding, resulting in diminished efflux from cancer cells [3]. Additionally, this compound exhibits enhanced membrane permeability, facilitating improved cellular uptake that further compensates for any residual efflux activity [5]. This dual mechanism allows this compound to accumulate intracellularly at concentrations sufficient to induce tubulin polymerization and cell cycle arrest even in cancer models with documented paclitaxel resistance [3] [5].
Table: Comparative Analysis of this compound vs. Paclitaxel in Resistant Cancer Models
| Parameter | This compound | Paclitaxel |
|---|---|---|
| Cytotoxicity in MCF-7R cells | Significant growth inhibition | Limited efficacy due to resistance |
| P-gp mediated efflux | Substantially reduced | Extensive efflux |
| Intracellular accumulation | Maintained in resistant cells | Significantly reduced |
| β-tubulin binding affinity | Enhanced with unique interactions | Standard binding profile |
| ABC transporter substrate | Weak | Strong |
The molecular structure of this compound incorporates several strategic modifications to the core taxane skeleton that confer superior pharmacological properties. The most significant alteration involves the C3'-isobutenyl substitution in place of the conventional phenyl group present in paclitaxel and docetaxel [2]. This modification directly contributes to reduced recognition by P-glycoprotein, thereby addressing a primary resistance mechanism. Additionally, this compound features a C2-benzoyl group with specific meta-substitutions that enhance tubulin binding affinity and potency, particularly against drug-resistant cell lines [2].
Further structural refinement is achieved through the compound's derivation from 14β-hydroxy-10-deacetylbaccatin III (14β-OH-DAB), which imparts improved water solubility compared to taxanes derived from 10-deacetylbaccatin III (10-DAB) [2]. This enhanced solubility profile potentially offers formulation advantages and may contribute to altered pharmacokinetic properties. The structural innovations embodied in this compound represent the culmination of extensive structure-activity relationship (SAR) studies conducted on the taxane scaffold, systematically optimizing substitutions at the C2, C10, and C3' positions to maximize efficacy against resistant cancers while maintaining acceptable toxicity profiles [2].
A particularly promising derivative, 3'-difluorovinyl-ortataxel (DFV-OTX), has been developed to further enhance metabolic stability. The incorporation of a difluorovinyl group at the C3' position effectively blocks metabolic hydroxylation by cytochrome P450 3A4 (CYP3A4) enzymes, addressing a key metabolic vulnerability of earlier taxanes [3]. This modification significantly prolongs the compound's metabolic half-life without compromising its tubulin-binding capabilities, resulting in sustained intracellular concentrations and enhanced antitumor efficacy.
Preclinical evaluation of DFV-OTX has demonstrated exceptional potency against paclitaxel-resistant breast cancer models. The compound exhibits superior cytotoxicity in resistant MCF-7R cells compared to both paclitaxel and earlier this compound analogs [3] [5]. Mechanistic studies confirm that DFV-OTX maintains the ability to induce tubulin polymerization and trigger G2/M cell cycle arrest even in cancer cells with upregulated ABCB1/ABCG2 expression [5]. Furthermore, DFV-OTX has shown efficacy in xenograft models of resistant breast cancer, highlighting its potential for clinical translation in treatment-resistant malignancies [3].
Comprehensive in vitro assessments have demonstrated this compound's superior activity against various cancer cell lines, particularly those with documented paclitaxel resistance. In direct comparative studies using PTX-resistant MCF-7R human breast cancer cells, this compound and its derivative DFV-OTX exhibited significantly stronger cytotoxic activity than paclitaxel and third-generation taxanes [3]. The half-maximal inhibitory concentration (IC₅₀) values for this compound against resistant cell lines were consistently lower than those observed for paclitaxel, indicating enhanced potency despite resistance mechanisms.
Mechanistic studies have elucidated this compound's impact on cell cycle progression and apoptotic induction. Flow cytometric analyses demonstrate that this compound treatment results in pronounced G2/M phase accumulation in both paclitaxel-sensitive and resistant breast cancer cells [5]. This cell cycle arrest is accompanied by characteristic morphological changes including microtubule bundle formation and mitotic spindle disruption, consistent with the compound's tubulin-stabilizing mechanism. Furthermore, this compound treatment activates caspase-mediated apoptosis, as evidenced by increased Annexin V staining, PARP cleavage, and chromatin fragmentation in TUNEL assays [3]. The pro-apoptotic effects are particularly pronounced in resistant cancer models, where paclitaxel fails to induce significant programmed cell death.
In vivo validation of this compound's antitumor activity has been established using multiple xenograft models of human cancers. In studies employing PTX-resistant MCF-7R and MDA-MB-231R tumor xenografts in immunodeficient mice, this compound and DFV-OTX treatment resulted in significant tumor growth inhibition compared to vehicle controls and paclitaxel-treated groups [3] [5]. Histopathological analyses of treated tumors revealed extensive apoptotic regions and reduced proliferative indices, consistent with the compound's mechanism of action.
The toxicological profile of this compound has been characterized in preclinical models, informing its clinical development strategy. While taxanes as a class are associated with myelosuppression and neurotoxicity, this compound's structural modifications appear to influence its therapeutic index [2]. Of particular note, this compound demonstrates a lower propensity for metastatic promotion compared to paclitaxel in experimental models, suggesting potential advantages in controlling advanced disease [5]. The maximum tolerated doses established in preclinical studies have provided guidance for clinical dosing regimens in Phase I and II trials [1].
This compound has progressed through Phase I and II clinical trials, establishing preliminary evidence of its safety and efficacy in humans. Early-phase studies focused on establishing the maximum tolerated dose and characterizing the dose-limiting toxicities in patients with advanced solid tumors [1]. The compound demonstrated a manageable safety profile, with adverse events consistent with the taxane class but with potential differences in frequency and severity.
In Phase II evaluations for metastatic breast cancer, this compound showed clinical activity in patients who had previously received taxane-based therapy [1]. While detailed results from these trials are not fully available in the public domain, the progression to Phase II development indicates promising efficacy signals. Similarly, the investigation of this compound in recurrent glioblastoma represents an important application in a malignancy with limited treatment options and known resistance mechanisms [1]. The clinical development program reflects a strategic focus on cancers where ABC transporter-mediated resistance often limits the efficacy of conventional taxanes.
The unique pharmacological properties of this compound suggest several potential therapeutic applications, particularly in treatment-resistant malignancies. The compound's ability to circumvent P-gp-mediated resistance makes it a promising candidate for triple-negative breast cancer (TNBC), an aggressive subtype with limited targeted therapy options [3] [5]. Preclinical data also supports exploration in ovarian cancers where taxane resistance frequently develops through ABC transporter overexpression.
Beyond its standalone applications, this compound presents opportunities for combination therapy regimens. The compound's distinct resistance profile may allow synergistic pairing with other cytotoxic agents that are P-gp substrates [6]. Additionally, the development of novel formulations including nanoparticle and liposomal systems could further enhance this compound's therapeutic index by improving tumor delivery and reducing systemic exposure [6]. As research continues, the potential application of this compound as a payload in tumor-targeted drug conjugates represents an exciting frontier, leveraging its potent cytotoxicity while minimizing off-target effects [2].
The microtubule-stabilizing activity of this compound can be evaluated through tubulin polymerization assays using purified bovine or human tubulin. The standard protocol involves preparing a tubulin solution (2 mg/mL in glutamate buffer) and mixing with the test compound at concentrations typically ranging from 1-10 μM [3]. The polymerization reaction is initiated by transferring the mixture to a prewarmed cuvette at 37°C, and microtubule formation is monitored by measuring the increase in optical density at 340 nm over 30-40 minutes using a spectrophotometer. This compound typically demonstrates enhanced polymerization kinetics compared to paclitaxel, resulting in steeper polymerization curves and higher final optical density values, particularly in the presence of resistance factors [3].
For quantitative comparison, the polymerization rate can be calculated from the linear portion of the curve, and the maximum extent of polymerization determined from the plateau phase. Additionally, the microtubule stabilizing effects can be visualized through transmission electron microscopy of polymerized samples, revealing the structural integrity and morphology of the microtubules formed in the presence of this compound. These analyses typically show that this compound promotes formation of well-structured, bundled microtubules similar to those observed with paclitaxel but at lower concentrations, confirming its enhanced potency [3].
The antiproliferative activity of this compound against cancer cell lines is routinely evaluated using cell viability assays such as MTT, MTS, or WST-1. The standard protocol involves seeding cells in 96-well plates and treating with serial dilutions of this compound for 48-72 hours [3]. Following incubation, viability reagents are added according to manufacturer specifications, and absorbance measurements are used to calculate the percentage of viable cells relative to untreated controls. Dose-response curves are generated to determine IC₅₀ values, with this compound typically exhibiting 10-1000 fold greater potency than paclitaxel in resistant cell lines [3] [5].
To specifically evaluate resistance overcoming capability, parallel assays are conducted in isogenic cell pairs with and without ABC transporter expression. The resistance fold is calculated as the ratio of IC₅₀ in resistant cells to IC₅₀ in sensitive cells, with this compound demonstrating significantly lower resistance factors compared to paclitaxel [3]. For mechanistic confirmation, assays can be repeated in the presence of P-gp inhibitors such as verapamil or tariquidar; the minimal shift in this compound's IC₅₀ in the presence of these inhibitors provides further evidence of its poor affinity for efflux transporters [5].
This compound Mechanism: Overcoming resistance while maintaining microtubule stabilization
Molecular docking studies provide insights into the structural basis of this compound's enhanced tubulin binding and reduced P-gp recognition. The standard protocol involves retrieving the crystal structure of tubulin (e.g., PDB ID 1JFF) and P-glycoprotein (e.g., PDB ID 6QEX) from the Protein Data Bank [5]. Following protein preparation (removing water molecules, adding hydrogen atoms, optimizing side chains), the 3D structure of this compound is energy-minimized using molecular mechanics force fields. Docking simulations are performed using software such as AutoDock Vina or Glide, with the binding region defined around the taxane site in β-tubulin or the drug-binding pocket in P-gp [5].
The resulting docking poses are analyzed for interaction patterns, including hydrogen bonds, π-π stacking, and hydrophobic contacts. This compound typically demonstrates additional favorable interactions with tubulin compared to paclitaxel, particularly involving residues near the M-loop, which contributes to enhanced microtubule stabilization [5]. Conversely, this compound shows fewer hydrophobic contacts with P-gp residues implicated in drug binding and efflux, explaining its reduced transporter affinity. The binding energy scores from these simulations correlate with experimental data, showing more favorable tubulin binding and less favorable P-gp binding compared to paclitaxel [5].
This compound represents a significant advancement in taxane-based chemotherapy, addressing the critical challenge of multidrug resistance that often limits the efficacy of first-generation taxanes. Through strategic structural modifications at the C3' and C2 positions, this compound achieves enhanced tubulin binding affinity while reducing recognition by ABC efflux transporters, particularly P-glycoprotein and breast cancer resistance protein [3] [2]. These properties enable this compound to maintain potent cytotoxicity against various cancer models that exhibit resistance to paclitaxel and docetaxel.
Future development opportunities for this compound include optimized formulation strategies to further enhance its therapeutic index, such as nanoparticle-based delivery systems [6]. Additionally, the compound's unique resistance profile positions it as an ideal candidate for combination regimens with other P-gp substrate drugs where synergistic effects may be achieved [6]. The ongoing investigation of this compound derivatives, particularly difluorovinyl-ortataxel (DFV-OTX), may yield further improvements in metabolic stability and potency [3]. As cancer therapy increasingly focuses on overcoming resistance mechanisms, this compound represents a promising tool for addressing one of the most significant challenges in medical oncology.
This compound is a taxane derivative designed to overcome limitations of older drugs like paclitaxel and docetaxel [1]. Its development focuses on improved anticancer efficacy rather than TNF inhibition.
The table below summarizes this compound among other taxanes for comparison:
| Drug Name | Generation | Primary Mechanism of Action | Key Development Goal |
|---|---|---|---|
| Paclitaxel | First | Microtubule stabilization, cell cycle arrest at G2/M [1] | Initial broad-spectrum anticancer activity [1] |
| Docetaxel | First | Microtubule stabilization (more potent than paclitaxel) [1] | Improved efficacy over paclitaxel [1] |
| Cabazitaxel | First | Microtubule stabilization [1] | Treatment of taxane-resistant cancers [1] |
| This compound | Next-Generation | Microtubule stabilization, overcoming multidrug resistance [1] | Overcome MDR, target cancer stem cells [1] |
Tumor Necrosis Factor-alpha (TNF-α) is a cytokine that plays a central role in inflammation and autoimmune diseases [2]. Inhibition of TNF is a well-established strategy for treating conditions like rheumatoid arthritis, inflammatory bowel disease, and psoriatic arthritis [2] [3].
The diagram below illustrates the core TNF signaling pathway that these inhibitors target.
The contrasting mechanisms of taxanes and TNF inhibitors highlight their different therapeutic applications. Ongoing research focuses on improving each class independently.
While no link between this compound and TNF inhibition is currently reported, you can stay updated on this research:
The discovery of ortataxel was driven by the need to address the significant challenges associated with first-generation taxanes like paclitaxel and docetaxel.
This compound shares the primary mechanism of all taxanes but with enhanced properties.
The diagram below illustrates how this compound interacts with tubulin and overcomes resistance.
This compound demonstrated high potency in preclinical models, which paved its way to clinical trials.
The following table summarizes key preclinical findings.
| Study Model | Findings and Efficacy | Significance |
|---|---|---|
| In Vitro (Cell Lines) | High cytotoxicity against a broad panel of human cancer cells; maintains potency in Pgp-overexpressing MDR lines [2]. | Demonstrates ability to overcome a major clinical resistance mechanism. |
| In Vivo (Animal Models) | Significant efficacy in human tumor xenograft models in mice, including models of drug-resistant cancers [2]. | Confirms therapeutic potential in a more complex, living system. |
This compound's development also involved work on its formulation and the creation of even more potent analogs.
This compound represents a significant step forward in taxane chemotherapy. Future work is focused on:
Ortataxel is a novel, orally administered 14-substituted taxane derivative developed to overcome limitations of older taxanes like paclitaxel and docetaxel [1]. The table below summarizes its key characteristics.
| Property | Description |
|---|---|
| Drug Class | 14-substituted taxane derivative [1] |
| Administration Route | Oral [1] |
| Key Development Rationale | Low affinity for P-glycoprotein (P-gp), potentially overcoming multidrug resistance (MDR) and enabling oral bioavailability [1] |
| Mechanism of Action | Microtubule stabilization; promoter of microtubule polymerization, leading to cell cycle arrest and apoptosis (shared taxane class mechanism) [2] [1] |
| Molecular Target | Tumor necrosis factor (TNF) inhibitor (listed, specific role unclear) [3] |
| Metabolism | Hepatic, primarily via Cytochrome P450 (CYP) system (inferred from taxane class) [4] [5] |
| Elimination | Primarily hepatobiliary/fecal (inferred from taxane class) [2] [6] |
A specific, sensitive LC-MS/MS method has been developed for determining this compound and related compounds in plasma, crucial for preclinical pharmacokinetic studies [1].
| Protocol Aspect | Detailed Methodology |
|---|---|
| Sample Volume | 100 µL of mouse plasma [1] |
| Sample Preparation | Protein precipitation with acetonitrile [1] |
| Analytical Technique | High-Performance Liquid Chromatography coupled to Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry (LC-ESI-CID-MS/MS) [1] |
| Detection Mode | Selected Reaction Monitoring (SRM) for high sensitivity and specificity [1] |
| Chromatographic Run Time | Approximately 15 minutes [1] |
| Method Validation | Demonstrated to be selective, sensitive, precise, and accurate [1] |
This methodology enables reliable measurement of plasma concentrations to study the drug's preclinical pharmacokinetic profile and oral bioavailability [1].
While specific metabolic data for this compound is limited, its potential interactions can be inferred from the well-established profile of the taxane class. The following diagram outlines the key metabolic and interaction pathways based on class data.
Potential metabolic and interaction pathways for this compound, inferred from taxane class data [4] [5].
Publicly available, detailed human pharmacokinetic data for this compound is limited. Key points based on available information include:
This compound is a promising oral taxane designed to circumvent P-gp mediated resistance. While robust analytical methods exist for its quantification in preclinical studies, a comprehensive public pharmacokinetic profile from human trials is not yet available. Further research and clinical data releases are needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics in humans.
The table below summarizes the established and researched pharmacodynamic properties of ortataxel.
| Property | Description |
|---|---|
| Primary Mechanism of Action | Microtubule stabilization; binds to β-tubulin, stabilizing microtubule assembly, suppressing dynamic instability, and arresting cell cycle at the G2/M phase, leading to apoptosis [1] [2]. |
| Key Molecular Target | β-subunit of tubulin heterodimer [1]. |
| Primary Pharmacodynamic Effect | Suppression of microtubule dynamics; promotion of microtubule polymerization and formation of stable microtubule bundles [1]. |
| Role in Overcoming Resistance | Poor substrate for P-glycoprotein (P-gp/ABCB1) efflux pump; overcomes a major pathway of taxane resistance in cancer cells [3] [2]. |
Preclinical and clinical studies provide quantitative data on this compound's activity.
| Study Model / Trial | Key Findings | Experimental Context |
|---|---|---|
| Mouse Xenografts (Human Breast Carcinoma, MX-1) | Oral this compound as effective as IV paclitaxel [3]. | Demonstrates oral efficacy in vivo. |
| Mouse Xenografts (Human Ovarian Carcinoma) | Active via IV and oral routes; showed activity in a paclitaxel-resistant xenograft (MNB-PTX-1) [3]. | Demonstrates ability to overcome resistance. |
| Phase I Clinical Trial (Oral) | 1 Partial Response (Carcinoma of unknown primary), 2 patients with Stable Disease [3]. | Patients with treatment-refractory solid tumors. |
| Phase II Clinical Trial (Recurrent GBM) | 6-month PFS rate: 11.4% (4/35 patients). Main toxicities: Neutropenia (13.2%), Hepatotoxicity (13.2%), Leukopenia (15.8%) [4]. | IV this compound in recurrent glioblastoma patients. |
For researchers, understanding the key methodologies used to evaluate this compound is critical.
In Vitro Cytotoxicity Assay (MTT/XTT)
In Vivo Efficacy Study (Mouse Xenograft)
LC-MS/MS Bioanalysis for Pharmacokinetics
Research continues to develop even more potent and stable analogues. Difluorovinyl-ortataxel (DFV-OTX) is a novel derivative designed to block metabolic hydroxylation by CYP 3A4 enzymes, a pathway that can limit the efficacy of this compound [2].
DFV-OTX acts on tubulin, evades Pgp, and resists CYP3A4 metabolism
Studies show DFV-OTX exhibits significantly stronger cytotoxicity against paclitaxel-resistant MCF-7R breast cancer cells than paclitaxel or other 3rd-generation taxanes. It achieves this by effectively bypassing the P-gp efflux pump, leading to higher intracellular drug accumulation and subsequently inducing G2/M phase arrest and apoptosis [2].
The following table summarizes the key available data on ortataxel. Note that critical parameters are marked as "Not Available" in primary sources [1].
| Parameter | Available Data / Status |
|---|---|
| Half-life | Not Available [1] |
| Volume of Distribution | Not Available [1] |
| Clearance | Not Available [1] |
| Protein Binding | Not Available [1] |
| Route of Elimination | Not Available [1] |
| Development Phase | Phase II clinical trials completed [2] [3] |
| Formulations Studied | Intravenous and oral [2] |
| Key Preclinical Finding | Effective in paclitaxel-resistant human tumor xenograft models [2] |
This compound is a novel taxane analog designed to overcome key resistance mechanisms that limit older taxanes like paclitaxel and docetaxel.
The diagram below illustrates this core mechanism and key resistance advantage.
While this compound data is limited, established profiles of other taxanes provide a useful reference. Docetaxel has a well-characterized, multi-compartmental pharmacokinetic profile [5] [6].
The table below details docetaxel's specific parameters for comparison [5] [6].
| Parameter | Docetaxel Data |
|---|---|
| Terminal Half-life | 12 hours (initial estimate); ~116 hours (later data, extensive tissue distribution) |
| Volume of Distribution (Vd) | 113 L (large, indicating extensive tissue binding) |
| Clearance | 21 L/h/m² |
| Protein Binding | ~94% (primarily to α1-acid glycoprotein) |
| Primary Metabolism | Hepatic, via CYP3A4 isoenzyme |
| Primary Excretion | Fecal (approx. 75%); Renal (approx. 6%) |
The lack of public this compound pharmacokinetic data presents both a challenge and an opportunity.
This compound shows promise as a taxane designed to overcome multidrug resistance. For your technical guide, the most critical action is to contact the drug sponsor or clinical trial investigators for access to unpublished pharmacokinetic data from Phase I and II trials.
The table below summarizes the core characteristics of this compound:
| Feature | Description |
|---|---|
| Classification | Third-generation taxoid [1] |
| Source Material | Semisynthetic derivative from 14β-Hydroxy-10-deacetylbaccatin III (14β-OH-DAB), isolated from Taxus wallichiana [1]. |
| Key Structural Features | Systematic modifications at the C2, C10, and C3'N positions of the taxane core. A key feature is an isobutenyl or isobutyl group at the C3' position instead of a phenyl group [2] [1]. |
| Primary Mechanism of Action | Promotes tubulin polymerization and stabilizes microtubules, arresting cell division and inducing apoptosis [2]. |
| Key Advantage | Effectively overcomes multidrug resistance (MDR) mediated by P-glycoprotein (P-gp/ABCB1) and other efflux pumps [2] [1]. |
Research has led to the development of novel this compound analogues with improved properties:
The following diagram outlines the key experimental workflow used to validate the efficacy and mechanism of the this compound analogue, DFV-OTX [2]:
Experimental workflow for evaluating DFV-OTX efficacy and mechanism [2].
Key experimental findings for DFV-OTX include [2]:
This compound represents a significant evolution in taxane therapy, specifically engineered to combat multidrug-resistant cancers. Its development from 14β-OH-DAB and the creation of analogues like DFV-OTX highlight successful structure-based drug design strategies.
For ongoing research, the following areas may be of interest:
This compound (13-(N-Boc-β-isobutylserinyl)-14-β-hydroxybaccatin III 1,14-carbonate) represents a significant advancement in next-generation taxoid anticancer agents developed to address the limitations of existing taxane therapies such as paclitaxel and docetaxel. As a third-generation taxoid derived from 14β-hydroxy-10-deacetylbaccatin III (14β-OH-DAB), this compound demonstrates potent activity against various cancer types including breast, lung, ovarian, colon, prostate, kidney, and pancreatic tumors, even in cases resistant to conventional chemotherapeutic agents like adriamycin, vinblastine, and platinum derivatives [1] [2]. The strategic incorporation of a 1,14-carbonate bridge and systematic modifications at key molecular positions confer enhanced potency against multidrug-resistant (MDR) cancer cell lines, particularly those overexpressing P-glycoprotein (Pgp) or possessing βIII-tubulin mutations [2].
The solid-form landscape of this compound is critically important from both manufacturing and therapeutic perspectives. Different solid forms can significantly influence key pharmaceutical properties including solubility, dissolution rate, stability, and bioavailability. The discovery and characterization of multiple solid forms of this compound—including crystalline polymorphs, solvates, and amorphous variants—provide opportunities to optimize the physicochemical behavior and performance characteristics of this promising anticancer agent [1] [3]. Moreover, the selection of an appropriate solid form impacts manufacturing process control, purification efficiency, and formulation development, making comprehensive solid-form screening an essential component of pharmaceutical development for this compound [4].
This compound exhibits a diverse solid-form landscape comprising multiple crystalline polymorphs, solvates, and amorphous forms, each with distinct physicochemical properties. The acetone solvate was the initial solid form obtained during synthesis and purification processes described in early patents, characterized by an acetone content ranging from 4.5% to 6.5% by weight [1]. This solvate displays a characteristic X-ray powder diffraction (XRPD) pattern with distinctive peaks at approximately 7.9, 9.8, 10.6, 10.9, 14.6, 16.9, 19.7, and 21.3 degrees 2-theta. Its differential scanning calorimetry (DSC) profile shows a complex thermal behavior with an endothermic peak onset at approximately 164°C corresponding to melting and solvent release, followed by a weak exothermic peak at 212°C and an intense endothermic peak at 247°C associated with melting and incipient decomposition [1].
The two most significant non-solvated forms are Form A (amorphous) and Form B (crystalline). Form A is an amorphous solid characterized by an XRPD pattern with no discernable peaks, while Form B represents a crystalline polymorph melting at 159°C with low solvent content, excellent filterability, and enhanced stability [1]. Additionally, Form I has been described in the literature as a crystalline form with particularly favorable properties for pharmaceutical development, including prolonged chemical and physical stability [4] [5]. The existence of multiple solid forms provides flexibility in selecting the most appropriate form for specific pharmaceutical applications and manufacturing processes.
Table 1: Summary of Analytical Characteristics of this compound Solid Forms
| Solid Form | XRPD Characteristics | Thermal Properties (°C) | Key FTIR Absorptions (cm⁻¹) | Solvent Content |
|---|---|---|---|---|
| Acetone Solvate | Peaks at 7.9, 9.8, 10.6, 10.9, 14.6, 16.9, 19.7, 21.3° 2θ | Endothermic onset: 164°C; Exothermic peak: 212°C; Melting with decomposition: 247°C | 3521, 3321, 2971, 2953, 1826, 1762, 1706, 1526, 1366, 1238, 1165, 1072, 723 | 4.5-6.5% acetone |
| Form A | No discernable peaks (amorphous halo) | Glass transition followed by decomposition | 3520, 3320, 2970, 2950, 1825, 1760, 1705, 1525, 1365, 1235, 1160, 1070, 720 | Solvent-free |
| Form B | Distinct crystalline pattern with primary peaks at 6.2, 12.5, 15.8, 18.9° 2θ | Melting endotherm: 159°C | Similar to acetone solvate but with shifted frequencies due to crystal packing | Low solvent content (<0.5%) |
| Form I | Characteristic crystalline pattern with peaks at 5.8, 11.6, 17.3, 19.2° 2θ | Sharp melting endotherm: ~160-165°C | Comparable to Form B with minor variations | Solvent-free |
The preparation of specific this compound solid forms requires carefully controlled crystallization conditions and solvent systems to ensure phase purity and reproducibility. The acetone solvate is typically obtained through final purification using acetone/hexane mixtures as described in original synthetic procedures [1]. Conversion to other forms involves specific solvent-mediated transformations or precipitation strategies designed to yield the desired solid form with consistent physicochemical properties.
Form A (Amorphous) Preparation: Form A is prepared by dissolving this compound (typically the acetone solvate) in a water-miscible solvent such as acetone, dimethylsulfoxide, or mixtures thereof, followed by fast addition to water containing trace amounts (0.001-0.003% w/v) of an organic acid stabilizer such as citric, acetic, or ascorbic acid [1] [3]. The acid serves a dual purpose: it prevents epimerization at the C-7 position and enhances the physical stability of the resulting amorphous solid. The process is optimally conducted at temperatures between 20-30°C, with typical solvent ratios being 8 mL acetone per gram of this compound added to 40 mL acidified water per gram of this compound [1]. The resulting amorphous precipitate exhibits long-term stability for at least 36 months when stored under appropriate conditions.
Form B (Crystalline) Preparation: Form B is obtained by dissolving this compound (either the acetone solvate or Form A) in a protic organic solvent such as methanol, ethanol, or isopropanol—with ethanol being preferred—containing slightly higher concentrations of organic acid (0.01-0.03% w/v, preferably citric acid) compared to the Form A process [1] [3]. Water is added gradually until precipitation initiates, and the resulting mixture is stirred at elevated temperatures (ranging from 0-60°C, optimally 40°C) for 4-8 hours to facilitate complete crystallization. Typical solvent ratios include 8-12 mL ethanol per gram of this compound and 10-15 mL water per gram of this compound [1]. This crystalline form exhibits low solvent content, ease of isolation by filtration or centrifugation, and demonstrates excellent chemical and physical stability for at least 36 months.
Form I (Crystalline) Preparation: Form I can be prepared by dissolving this compound in a mixture of ethanol and an aliphatic alkane such as n-heptane, followed by stirring at temperatures between 30-60°C for several hours [4] [5]. Alternatively, Form I can be obtained by combining this compound with ethanol-water mixtures, with the ethanol content optimally ranging from 20-95% by volume, and maintaining the mixture at temperatures of 40-60°C for 2-24 hours [4]. The resulting crystalline form demonstrates superior stability and handling properties suitable for pharmaceutical development.
Table 2: Preparation Conditions for this compound Solid Forms
| Solid Form | Starting Material | Solvent System | Acid Stabilizer | Temperature Conditions | Processing Time |
|---|---|---|---|---|---|
| Form A | Acetone solvate or crude this compound | Acetone/DMSO + water (acidified) | 0.001-0.003% citric acid (preferred) | 20-30°C | Rapid precipitation (minutes) |
| Form B | Acetone solvate or Form A | Ethanol (preferred) + water | 0.01-0.03% citric acid (preferred) | 0-60°C (optimal 40°C) | 4-8 hours with stirring |
| Form I | Any this compound form | Ethanol + aliphatic alkane (e.g., n-heptane) or Ethanol + water | Optional acid stabilizer (0.01-0.03%) | 30-60°C (optimal 40-60°C) | 2-24 hours with stirring |
| Acetone Solvate | Crude this compound | Acetone + hexane | None specified | Not specified | Crystallization |
The preparation of amorphous this compound (Form A) requires precise control of precipitation parameters to ensure consistent product quality and prevent crystallization. The following step-by-step protocol has been optimized for reproducibility and scalability:
Step 1: Solution Preparation - Dissolve 10.0 g of this compound (as acetone solvate or crude material) in 80 mL of HPLC-grade acetone (8 mL/g ratio) in a suitable reaction vessel equipped with mechanical stirring. Ensure complete dissolution at 20-25°C to form a clear solution. In a separate vessel, prepare the antisolvent solution by adding 25 mg of citric acid to 400 mL of purified water (0.0025% w/v concentration) and mix until fully dissolved [1] [3].
Step 2: Precipitation - With rapid stirring (400-600 rpm) of the acetone solution, add the acidified water quickly and continuously over approximately 30-60 seconds. Maintain the temperature at 20-30°C during addition using a water bath if necessary. The formation of a fine white precipitate should occur immediately upon water addition [1].
Step 3: Isolation - Continue stirring the suspension for an additional 15-30 minutes to complete the precipitation process. Isolate the solid by vacuum filtration through a medium-porosity fritted glass filter or by centrifugation at 3000-5000 rpm for 10 minutes. Wash the filter cake with approximately 50 mL of purified water to remove residual solvent and acid [1].
Step 4: Drying - Transfer the wet cake to a vacuum drying oven and dry under reduced pressure (<50 mbar) at 25-30°C for 12-24 hours until constant weight is achieved. Avoid elevated drying temperatures that might promote crystallization or degradation. The resulting amorphous this compound (Form A) should be stored in airtight containers with desiccant at 2-8°C to maintain physical stability [1] [3].
Critical Quality Attributes: The success of Form A preparation can be verified by XRPD analysis showing a featureless halo pattern characteristic of amorphous materials, and DSC showing a glass transition rather than a sharp melting endotherm. The product should exhibit less than 1% crystalline content by XRPD quantification and residual solvent content meeting ICH guidelines [1].
The crystalline Form B of this compound requires controlled crystallization conditions to ensure phase purity and desirable particle characteristics. The following protocol produces consistent Form B material with optimal properties for pharmaceutical development:
Step 1: Solution Preparation - Charge 12.0 g of this compound (as acetone solvate, Form A, or crude material) into a jacketed reactor equipped with temperature control and mechanical stirring. Add 120 mL of absolute ethanol (10 mL/g ratio) and 36 mg of citric acid (0.03% w/v relative to final solution volume). Heat the mixture to 40°C with stirring (200-300 rpm) until complete dissolution is achieved [1] [3].
Step 2: Antisolvent Addition and Crystallization - Maintain temperature at 40±2°C and begin gradual addition of 150 mL of purified water (12.5 mL/g ratio) at a controlled rate of approximately 1-2 mL/minute. After approximately 50% of the water has been added, seed crystals of Form B (10-20 mg) may be introduced to promote consistent crystallization. Complete the water addition and maintain the temperature at 40°C with continued stirring for 4-8 hours to allow complete form conversion [1].
Step 3: Isolation and Washing - After the crystallization period, cool the suspension to 20-25°C at a controlled rate of 10°C per hour. Isolate the crystals by vacuum filtration through a appropriate filter cloth or membrane. Wash the filter cake with approximately 50 mL of pre-cooled (5-10°C) ethanol-water mixture (1:1 v/v) to remove residual citric acid and mother liquor [1] [3].
Step 4: Drying - Transfer the wet crystals to a tray dryer and dry under vacuum (<20 mbar) at 30-35°C for 16-24 hours until constant weight is achieved and residual solvent content meets specifications (typically <0.5% for ethanol and <1.0% for water). The resulting Form B material should be stored in airtight containers at room temperature protected from light [1].
Critical Quality Attributes: Successful preparation of Form B is confirmed by XRPD showing the characteristic crystalline pattern with primary peaks at approximately 6.2, 12.5, 15.8, and 18.9° 2θ, DSC showing a sharp melting endotherm at 159±2°C, and HPLC purity exceeding 98.5% [1]. The particle size distribution typically ranges from 20-150 μm with a mean particle size of 50-70 μm, suitable for formulation processing.
The complete characterization of this compound solid forms requires a multianalytical approach employing complementary techniques to fully understand the structural, thermal, and chemical properties of each form. The primary characterization methods include:
X-ray Powder Diffraction (XRPD): XRPD represents the gold standard for solid-form identification and quantification. Analyses should be performed using a diffractometer with Cu Kα radiation (λ = 1.5418 Å) operated at 40 kV and 40 mA. Data collection typically ranges from 2° to 40° 2θ with a step size of 0.02° and counting time of 1-2 seconds per step. Sample preparation should ensure appropriate particle statistics and preferred orientation minimization [1] [3]. The resulting diffraction patterns provide fingerprint identification for each solid form and can detect amorphous content or polymorphic mixtures at levels as low as 1-5%.
Thermal Analysis: Differential scanning calorimetry (DSC) should be performed using hermetically sealed pans with a small pinhole to allow solvent escape during heating. Typical experimental conditions include a heating rate of 10°C/minute from 25°C to 300°C under nitrogen purge gas (50 mL/min) [1]. Thermogravimetric analysis (TGA) complements DSC by quantifying solvent content and decomposition events, using similar temperature ranges and atmospheres. The combination provides comprehensive understanding of thermal behavior, including melting points, desolvation events, glass transitions, and decomposition temperatures.
Spectroscopic Characterization: Fourier-transform infrared (FTIR) spectroscopy should be performed using the KBr pellet method or attenuated total reflectance (ATR) accessory with resolution of 4 cm⁻¹ and 32 scans per spectrum across the range of 4000-400 cm⁻¹ [1]. Solid-state nuclear magnetic resonance (ssNMR) spectroscopy can provide additional structural insights, particularly for forms with complex hydrogen bonding networks or multiple molecules in the asymmetric unit, as demonstrated in polymorph characterization of related taxanes [6].
The following workflow diagram illustrates the integrated approach to solid-form characterization of this compound:
Figure 1: Integrated workflow for comprehensive characterization of this compound solid forms, incorporating multiple analytical techniques.
The physicochemical stability of this compound solid forms must be rigorously evaluated under various storage conditions to support pharmaceutical development. Stability studies should follow ICH guidelines with the following specific protocols:
Forced Degradation Studies: Expose each solid form to stress conditions including acid/base hydrolysis (0.1N HCl/NaOH at 40°C for 24 hours), oxidative stress (3% H₂O₂ at 40°C for 24 hours), thermal stress (60°C for 2 weeks), and photostress (1.2 million lux hours UV/visible light). Monitor for chemical degradation (HPLC purity), form conversion (XRPD), and appearance changes [1] [3].
Long-Term Stability Studies: Package representative samples of each solid form in appropriate container closure systems and store under long-term conditions (25°C/60% RH), intermediate conditions (30°C/65% RH), and accelerated conditions (40°C/75% RH) for up to 36 months. Withdraw samples at predetermined timepoints (0, 1, 3, 6, 9, 12, 18, 24, and 36 months) for comprehensive testing including assay and purity (HPLC), water content (Karl Fischer), solid form stability (XRPD), and dissolution performance [1] [4].
The following experimental workflow outlines the stability evaluation process for this compound solid forms:
Figure 2: Systematic workflow for stability assessment of this compound solid forms under various storage conditions.
The selection of an appropriate solid form of this compound significantly impacts its pharmaceutical performance, particularly regarding stability and bioavailability. The crystalline forms (Form B and Form I) demonstrate superior physical stability compared to the amorphous form, maintaining their solid-state characteristics for at least 36 months under appropriate storage conditions [1] [4]. This enhanced stability translates to longer shelf life and reduced risk of form conversion during manufacturing or storage. Additionally, the crystalline forms typically exhibit lower hygroscopicity compared to amorphous Form A, reducing potential water-mediated degradation pathways [3]. However, amorphous Form A may offer potential advantages in dissolution rate and apparent solubility due to the higher energy state of amorphous materials, which could be beneficial for enhancing oral bioavailability [7].
The presence of organic acid stabilizers (citric, acetic, or ascorbic acid) in all form preparation protocols serves to prevent chemical degradation, particularly epimerization at the C-7 position, which could compromise antitumor activity [1] [3]. The optimal concentration range for citric acid has been established at 0.001-0.03% depending on the specific solid form, providing sufficient stabilization without introducing unnecessary impurities. For formulation scientists, this necessitates careful consideration of compatibility with excipients and potential impacts on final dosage form performance, particularly for oral formulations where pH modifications can influence gastrointestinal solubility and absorption.
The development of pharmaceutical dosage forms containing this compound requires careful integration of solid-form knowledge with formulation design principles. Given this compound's structural complexity and molecular weight (>500 Da), it falls into the beyond Rule of 5 (bRo5) chemical space, presenting unique challenges for oral absorption [7]. Strategies to enhance oral bioavailability may include nanoparticle formulations, lipid-based delivery systems, or combination with permeation enhancers to overcome solubility and permeability limitations. Recent advances in oral dosage forms for bRo5 compounds have demonstrated that properties such as intramolecular hydrogen bonding and macrocyclization can improve oral bioavailability, providing potential design strategies for this compound formulations [7].
For parenteral formulations, which are common for taxane anticancer agents, the solubility behavior of the selected solid form becomes critical. While paclitaxel requires cremophor EL as a solubility enhancer, associated with hypersensitivity reactions, the optimized solid form of this compound may enable alternative formulation approaches with improved safety profiles. The solid-form selection should therefore consider the intended route of administration, desired release profile, and compatibility with necessary formulation components. Additionally, the particle size distribution of the selected solid form must be controlled to ensure consistent dissolution behavior and content uniformity in final dosage forms, particularly for low-dose formulations where segregation potential is higher.
Table 3: Pharmaceutical Properties and Formulation Implications of this compound Solid Forms
| Property | Form A (Amorphous) | Form B (Crystalline) | Form I (Crystalline) | Formulation Implications |
|---|---|---|---|---|
| Apparent Solubility | Higher (amorphous advantage) | Moderate | Moderate | Form A may enable lower dose formulations but requires stabilization |
| Dissolution Rate | Faster initial dissolution | Slower controlled dissolution | Slower controlled dissolution | Form A may provide rapid onset; Forms B/I for sustained release |
| Physical Stability | Lower (risk of crystallization) | Higher | Higher | Forms B/I preferred for long shelf life; Form A requires stabilization |
| Hygroscopicity | Higher | Lower | Lower | Forms B/I more suitable for humid climates; Form A requires protective packaging |
| Processability | Challenging (static charge, cohesion) | Good flow properties | Good flow properties | Forms B/I preferred for direct compression; Form A may require granulation |
| Compatibility with Stabilizers | Requires acid stabilizers | Compatible with acid stabilizers | Compatible with acid stabilizers | All forms benefit from citric acid but at different concentrations |
The comprehensive characterization of this compound solid forms provides critical insights for the successful development of this promising next-generation taxoid anticancer agent. The existence of multiple solid forms—including amorphous Form A, crystalline Forms B and I, and various solvates—offers flexibility in formulation design and manufacturing strategy selection. The detailed experimental protocols presented in this technical guide enable reproducible preparation of each solid form with consistent physicochemical properties, while the comprehensive characterization workflows ensure thorough understanding of their structural and behavioral characteristics.
From a pharmaceutical development perspective, the selection of an appropriate solid form must balance multiple factors including stability requirements, bioavailability considerations, and manufacturing feasibility. While crystalline forms generally offer superior stability for long shelf life, amorphous forms may provide advantages in dissolution rate and apparent solubility that could be critical for achieving therapeutic concentrations, particularly for oral administration. The inclusion of organic acid stabilizers in all form preparation protocols addresses the inherent chemical liability of this compound, particularly the tendency for C-7 epimerization, ensuring maintenance of potency throughout the product lifecycle.
Ortataxel is a taxane-derived anticancer agent designed to overcome paclitaxel resistance [1] [2]. The following table summarizes its key characteristics:
| Aspect | Details |
|---|---|
| Drug Class | Taxane [2] |
| Primary Advantage | Effectively overcomes paclitaxel (PTX) resistance in breast cancer cells, including those with ABCB1/ABCG2 upregulation [1]. |
| Mechanism of Action | Stabilizes tubulin/microtubule polymerization, induces G2/M cell cycle arrest and apoptosis [1]. Molecular docking shows unique interactions with β-tubulin [1]. |
| Known Solid Forms | Crystalline forms and solvates (e.g., from ethanol/water or acetone/water mixtures); no amorphous form is explicitly mentioned [3]. |
While an amorphous form of this compound is not described, Amorphous Solid Dispersion (ASD) is a prominent strategy for enhancing solubility of poorly water-soluble drugs like taxanes [4]. The following diagram illustrates the general workflow and key considerations for developing an ASD formulation for a poorly soluble anticancer drug like this compound.
General ASD development workflow for insoluble drugs
A specific patent (US9867801B2) details a taxane ASD formulation with the composition in the table below [5]. This can serve as a potential starting point for this compound ASD development.
| Component | Function | Composition (wt%) |
|---|---|---|
| Taxane (e.g., Paclitaxel) | Active Pharmaceutical Ingredient (API) | 1 - 20% |
| Water-Soluble Polymer (e.g., HPMC, PVP/VA) | Carrier to form amorphous dispersion, inhibit crystallization | 30 - 80% |
| Surfactant (e.g., Polysorbate, D-α-Tocopheryl PEG succinate) | Enhance wettability and dissolution | 5 - 40% |
| Binder (e.g., Sucrose) | Provide tablet cohesiveness | 1 - 30% |
While not specific to this compound, the general methodology from the patent [5] and ASD literature [4] involves:
To find or develop the amorphous form of this compound, you may consider:
The primary industrial and research significance of the ortataxel acetone solvate is as a precursor for obtaining the stable Form I. The following diagram illustrates the two main experimental pathways for this conversion, as detailed in the patents.
Conversion pathways from this compound acetone solvate to Form I
Rigorous analysis is required to distinguish between the acetone solvate and Form I. The table below outlines standard protocols for characterization.
| Technique | Experimental Protocol & Key Parameters |
|---|---|
| X-ray Powder Diffraction (XRPD) | Instrument: Philips PW1800. Parameters: Cu Kα radiation, 45 kV, 40 mA. Scan: 2-65 deg 2-theta, step size 0.02 deg [1]. |
| Differential Scanning Calorimetry (DSC) | Instrument: Mettler TC15. Parameters: 10°C/min ramp from 30-300°C, N₂ flow 50 ml/min. Crucible: Closed Al with pinhole, ~5 mg sample [1]. |
| Thermogravimetry/Differential Thermal Analysis (TG/DTA) | Instrument: Seiko TG/DTA6200. Parameters: 10°C/min ramp from 30-300°C, N₂ flow 200 ml/min. Pan: Open Al, ~10 mg sample [1]. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Technique: ATR. Instrument: Perkin Elmer Spectrum One. Parameters: 4000-550 cm⁻¹ range, 4 cm⁻¹ resolution, 16 scans co-added [1]. |
The following diagram shows how these techniques are applied in a logical sequence to fully characterize the solid forms of this compound.
Analytical workflow for this compound solid forms characterization
The driving force behind the development of Form I was the critical need for a form suitable for pharmaceutical development, which the acetone solvate could not provide.
Ortataxel's design aims to address the major challenges of paclitaxel and docetaxel, specifically multidrug resistance (MDR).
The following diagram illustrates the core mechanism of this compound and its advantage over traditional taxanes.
> this compound vs. Traditional Taxanes Mechanism: this compound enters the cell and binds tubulin to exert its effect, while paclitaxel/docetaxel are pumped out by P-glycoprotein (P-gp), leading to multidrug resistance.
This compound has been evaluated in both preclinical models and clinical trials for various cancers.
For researchers designing studies, the key parameters from a Phase II trial are summarized below [5] [6].
| Trial Parameter | Details |
|---|---|
| Study Design | Multicenter, single-arm, open-label Phase II trial [5] |
| Patient Population | Adults with histologically confirmed recurrent GBM after surgery/biopsy, radiotherapy, and temozolomide chemotherapy [5] [6] |
| Intervention | This compound 75 mg/m² intravenously every 3 weeks until disease progression [5] |
| Primary Endpoint | Progression-free survival rate at 6 months (PFS-6) [5] |
| Key Inclusion Criteria | First recurrence; no more than one prior chemotherapy line; measurable disease by RANO criteria [6] |
| Key Exclusion Criteria | Pre-existing peripheral neuropathy ≥ Grade 2; inability to undergo MRI with contrast [6] |
The following table summarizes the efficacy and safety results from the Phase II trial in recurrent glioblastoma and other clinical findings.
| Aspect | Findings |
|---|---|
| Efficacy in Recurrent GBM | PFS at 6 months: 11.4% (4 out of 35 patients), below the pre-specified threshold for success. The trial did not proceed to the second stage [5]. |
| Efficacy in Other Cancers | Phase I trial: 1 patient with carcinoma of unknown primary had a partial response; 2 patients had stable disease [4]. Early Phase II studies indicated activity in taxane-refractory metastatic breast cancer and refractory Non-Hodgkin's lymphoma [7]. |
| Common Toxicities | Hematological: Neutropenia (13.2%), Leukopenia (15.8%). Non-hematological: Hepatotoxicity [5]. |
| Safety Profile | Generally comparable to paclitaxel and docetaxel, with neutropenia as the primary dose-limiting toxicity [5] [4]. |
For scientists aiming to validate or build upon this research, here are detailed methodologies for key experiments.
This protocol is used to determine the potency of this compound against cancer cell lines, including those with drug resistance [3].
This in vitro assay measures the direct effect of this compound on microtubule stabilization [3] [8].
Despite the setback in glioblastoma, this compound's properties suggest several viable research paths.
This compound represents a significant intellectual achievement in taxane chemistry, successfully demonstrating that oral bioavailability and efficacy against multidrug-resistant cancer models are achievable. However, its clinical application is currently limited. For researchers, it serves as a robust tool compound for studying taxane resistance and a foundation for developing more potent, next-generation microtubule stabilizers.
| Solid Form | Form A (Amorphous) | Form B (Crystalline) |
|---|---|---|
| Initial Material | Ortataxel (e.g., acetone solvate) [1] | This compound (e.g., acetone solvate or Form A) [1] |
| Primary Solvent | Acetone, DMSO, or mixtures thereof [1] | Ethanol (preferred), methanol, or isopropanol [1] |
| Solvent Volume | 8 mL/g this compound [1] | 8-12 mL/g this compound [1] |
| Anti-Solvent | Water (with citric acid) [1] | Water [1] |
| Anti-Solvent Volume | 40 mL/g this compound [1] | Added until precipitation occurs [1] |
| Additive | Citric acid (0.001-0.003% w/v in water) [1] | Citric acid (0.01-0.03% w/v in ethanol) [1] |
| Process Temperature | 20-30°C (room temperature) [1] | 0-60°C (preferably 40°C) [1] |
| Stirring Time | Fast addition, no specific stirring time noted | 4 to 8 hours [1] |
| Key Characteristics | XRPD: No discernable peaks [1] | Melting Point: 159°C [1] |
Principle: This form is produced by dissolving this compound in a water-miscible solvent and inducing rapid precipitation with an aqueous acidified anti-solvent [1]. The organic acid is critical to prevent the epimerization of the molecule at the C-7 position, ensuring chemical stability [1].
Materials:
Procedure:
Workflow Diagram:
Principle: Form B is a crystalline polymorph obtained by dissolving this compound in a protic organic solvent containing an acid additive and gradually inducing crystallization with water. The process involves a maturation period to ensure complete conversion to the stable crystalline form [1].
Materials:
Procedure:
Workflow Diagram:
1.0 Introduction
Ortataxel (OTX) is a novel, second-generation taxane anticancer agent that has demonstrated enhanced efficacy, especially against multidrug-resistant cancer cell lines, by suppressing ABC-cassette efflux pumps like P-glycoprotein (P-gp) [1]. A key metabolic vulnerability of this compound is the susceptibility of its C3' isobutenyl group to hydroxylation by CYP 3A4 enzymes [1]. The objective of this protocol is to outline a proposed ethanol precipitation method for the purification of this compound from complex reaction mixtures or crude extracts. This technique leverages the differential solubility of this compound in aqueous ethanol solutions to separate it from both hydrophilic impurities and hydrophobic, non-taxane contaminants.
2.0 Chemical and Methodological Rationale
2.1 this compound Specifics: The development of this compound involved strategic modifications to the taxane skeleton, including a C3' isobutenyl group, to enhance its potency against multidrug-resistant cells [1]. Subsequent analogs, like 3'-difluorovinyl-ortataxel (DFV-OTX), were specifically designed to block metabolic hydroxylation at this site, improving metabolic stability [1] [2]. Purification protocols must be optimized to handle these specific structural features.
2.2 Ethanol Precipitation Principle: Ethanol precipitation is a well-established technique in the purification of natural products like taxanes. It functions as an antisolvent, reducing the overall solubility of the target compound in the aqueous medium and causing its selective precipitation. This process effectively removes highly water-soluble impurities (which remain in the supernatant) and highly lipid-soluble components (which may not precipitate under these conditions). While traditional paclitaxel purification often uses multi-step liquid-liquid extraction and hexane precipitation [3], ethanol precipitation offers a simpler, scalable alternative that can be tailored for this compound.
3.0 Materials and Equipment
4.0 Detailed Experimental Protocol
4.1 Sample Preparation:
4.2 Precipitation:
4.3 Collection and Washing:
4.4 Drying:
The following workflow diagram summarizes the complete purification process:
5.0 Critical Process Parameters and Optimization
The success of the precipitation is highly dependent on several key parameters. The table below outlines these factors and their suggested optimization ranges.
Table 1: Critical Process Parameters for Ethanol Precipitation of this compound
| Parameter | Suggested Starting Point | Optimization Range | Impact on Purity & Yield |
|---|---|---|---|
| Final Ethanol Concentration | 30% (v/v) | 20% - 40% | Lower concentration: Higher yield, risk of co-precipitating impurities. Higher concentration: Lower yield, higher purity. |
| Precipitation Temperature | 4°C | 2°C - 25°C | Lower temperature: Generally increases yield by reducing solubility. |
| Solute Concentration | 50 mg/mL | 10 - 100 mg/mL | Optimal mid-range concentrations promote controlled crystal growth. High concentrations may lead to amorphous precipitates and impurity entrapment. |
| Stirring Time | 60 min | 30 - 120 min | Sufficient time is required for complete crystal formation and growth. |
| Stirring Rate | Gentle | 100 - 300 rpm | Ensures homogeneity without causing excessive shear or foam. |
6.0 Analysis and Characterization
The purity and identity of the precipitated this compound must be confirmed using analytical techniques. A recommended set of analyses is provided in the table below.
Table 2: Analytical Methods for Characterizing Purified this compound
| Analytical Method | Purpose | Typical Conditions/Notes |
|---|---|---|
| HPLC-UV/PDA | Quantify this compound purity and identify related substances (impurities). | C18 column; Mobile phase: Acetonitrile/Water gradient. Compare against an authentic standard [3]. |
| Mass Spectrometry (MS) | Confirm the molecular identity and weight of this compound. | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode. |
| Nuclear Magnetic Resonance (NMR) | Confirm the chemical structure and regiochemistry (e.g., C3' isobutenyl group). | ^1H and ^13C NMR spectroscopy. |
7.0 Troubleshooting Guide
Table 3: Common Issues and Proposed Solutions
| Problem | Potential Cause | Proposed Solution |
|---|---|---|
| Low Yield | Ethanol concentration too high; Temperature too high. | Decrease the final ethanol concentration; Lower the precipitation temperature. |
| Poor Purity | Ethanol concentration too low; Crude extract too impure. | Increase the final ethanol concentration; Pre-treat the crude extract (e.g., with water pre-treatment [3] or liquid-liquid extraction). |
| Oily Precipitation | Rapid precipitation; Solute concentration too high. | Slow down the addition of the ethanolic solution with vigorous stirring; Dilute the initial ethanolic solution. |
| Fine, Difficult-to-Filter Particles | Rapid precipitation or insufficient crystal growth time. | Increase the stirring time during precipitation; Consider a seeded crystallization approach. |
This application note proposes a foundational ethanol precipitation protocol for the purification of this compound. Given the absence of a specific published method, the parameters outlined here—particularly the final ethanol concentration, temperature, and solute concentration—should be treated as a starting point for empirical optimization within the researcher's laboratory. The structural similarities between this compound and other taxanes provide a rational basis for this approach, but fine-tuning is essential to achieve the desired balance of yield and purity for specific applications.
Ortataxel is a promising third-generation taxane derivative that has demonstrated significant potential in addressing the limitations of earlier taxane anticancer agents such as paclitaxel and docetaxel. As with other taxanes, this compound faces substantial formulation challenges due to its inherent poor aqueous solubility, which severely limits its bioavailability and administration options [1]. Additionally, taxanes are known to suffer from chemical instability under various environmental conditions, further complicating their development into stable dosage forms. The strategic implementation of citric acid stabilization represents a significant advancement in overcoming these challenges, providing a robust methodology for enhancing both the stability and bioavailability of this compound formulations.
The taxane class of compounds has revolutionized cancer chemotherapy since the introduction of paclitaxel, with mechanisms centering on microtubule stabilization that leads to cell cycle arrest and apoptosis [1]. However, the clinical utility of first-generation taxanes has been constrained by several factors, including multidrug resistance (MDR) mediated by P-glycoprotein efflux pumps, dose-limiting toxicities, and the requirement for complex formulation vehicles such as Cremophor EL or polysorbate 80 that often cause undesirable hypersensitivity reactions [1] [2]. This compound emerged from systematic structure-activity relationship studies aimed at addressing these limitations, particularly through enhanced activity against drug-resistant tumors and improved pharmacological properties [3].
Citric acid has been strategically employed in pharmaceutical development to stabilize challenging compounds through multiple mechanisms, including pH modification, crystal habit modification, and potential molecular complex formation. For this compound, the integration of citric acid has proven particularly valuable in creating defined crystalline forms with enhanced stability profiles, addressing the inherent chemical lability of the taxane core structure while potentially improving dissolution characteristics [4] [5]. These advances come at a critical juncture in oncology drug development, as formulation strategies increasingly focus on oral bioavailability and patient-centric dosing to improve therapeutic outcomes and quality of life during treatment.
The stabilization of this compound using citric acid operates through several interconnected chemical mechanisms that collectively enhance the molecule's resistance to degradation. The primary stabilization mechanism involves citric acid's role as an acidifying agent that maintains an optimal pH environment for this compound stability. Taxane compounds are particularly susceptible to degradation in both strongly acidic and basic conditions, where the ester linkages and other labile functional groups may undergo hydrolysis. Citric acid effectively buffers the micro-environment within the formulation, maintaining a pH range that minimizes hydrolytic degradation while preserving the chemical integrity of this compound's complex molecular structure [5].
Beyond pH modification, citric acid facilitates molecular interactions with this compound that contribute to enhanced stability. While the available literature does not explicitly characterize this compound-citric acid combinations as traditional co-crystals, the interactions observed share similarities with established pharmaceutical co-crystal systems. These interactions potentially include hydrogen bonding between citric acid's carboxylic acid groups and this compound's amide, ester, and hydroxyl functionalities, creating a more stable molecular arrangement in the solid state [6]. Additionally, citric acid may influence the crystal packing arrangement of this compound molecules, resulting in a denser, less reactive crystalline structure that reduces exposure to destabilizing factors such as moisture and oxygen.
Table 1: Key Molecular Interactions in this compound Citric Acid Stabilization
| Interaction Type | Chemical Groups Involved | Stabilization Contribution |
|---|---|---|
| Hydrogen bonding | Citric acid carboxyl with this compound amide | Redforms molecular conformation |
| pH modulation | Citric acid buffer system | Protects against hydrolytic degradation |
| Crystal habit modification | Molecular packing influence | Creates less hygroscopic form |
| Antioxidant synergy | Enhanced with ascorbic acid combination | Reduces oxidative degradation pathways |
The solid-state characteristics of citric acid-stabilized this compound play a crucial role in its enhanced stability profile. Patent literature describes specific crystalline forms of this compound that demonstrate improved stability, with citric acid contributing to the formation and maintenance of these defined crystalline structures [4] [5]. These crystalline forms exhibit distinct physicochemical properties that can be characterized through advanced analytical techniques, providing insights into the stabilization mechanism at the molecular level.
The crystalline Form I of this compound represents a particularly stable arrangement that can be preserved and enhanced through citric acid integration. This form demonstrates superior thermal properties, as evidenced by differential scanning calorimetry showing a sharp melting endotherm, and maintains crystalline integrity under accelerated stability conditions [4]. The role of citric acid in maintaining this preferred crystalline form likely relates to its influence on the crystallization process itself, where it may direct molecular assembly toward more stable configurations through specific intermolecular interactions or by modifying crystal growth kinetics.
Diagram 1: Molecular stabilization pathway of this compound with citric acid leading to enhanced crystalline stability
The preparation of stabilized this compound crystalline forms follows a systematic procedure that yields reproducible results with high purity and desired solid-state characteristics. The following protocol details the preparation of citric acid-stabilized this compound Form I, which demonstrates enhanced stability properties [4] [5]:
Materials: this compound crude material (95-98% purity), citric acid monohydrate (pharmaceutical grade), ethanol (absolute, USP grade), acetone (pharmaceutical grade), n-heptane (HPLC grade), purified water (USP grade)
Equipment: Round-bottom flask (500 mL) with magnetic stirrer, heating mantle with temperature control, vacuum filtration apparatus, analytical balance (±0.1 mg), powder X-ray diffractometer, differential scanning calorimeter
Step-by-Step Procedure:
Solution Preparation: Charge 250 mL of ethanol and 50 mL of acetone into a 500 mL round-bottom flask. Add 5.0 g of this compound crude material and stir at 200 rpm while heating to 45°C ± 2°C until complete dissolution is achieved (typically 15-30 minutes).
Citric Acid Addition: Prepare a separate solution of 0.5 g citric acid monohydrate in 10 mL of purified water. Add this solution dropwise to the this compound solution over 5 minutes while maintaining temperature at 45°C ± 2°C and stirring at 300 rpm.
Crystallization Initiation: After complete addition of the citric acid solution, reduce the heating to 30°C and maintain stirring for 60 minutes to allow for gradual cooling and nucleation.
Antisolvent Addition: Slowly add 150 mL of n-heptane to the solution over 30 minutes while maintaining stirring at 200 rpm and temperature at 25-30°C. A crystalline precipitate will form during this addition.
Maturation: Continue stirring the suspension for an additional 4 hours at 25°C to allow complete crystallization and crystal maturation.
Isolation: Collect the crystals by vacuum filtration using a 0.45 μm membrane filter. Wash the filter cake with 25 mL of a 1:1 n-heptane:ethanol mixture.
Drying: Transfer the wet crystals to a vacuum oven and dry at 30°C under reduced pressure (50 mbar) for 12 hours to constant weight.
Characterization: Analyze the resulting material by powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to confirm the formation of crystalline Form I and successful citric acid integration.
Critical Process Parameters:
Evaluating the stabilization efficacy of citric acid in this compound formulations requires rigorous stability testing under accelerated conditions. The following protocol outlines a standardized approach for assessing the physical and chemical stability of citric acid-stabilized this compound [4] [5]:
Materials: Citric acid-stabilized this compound crystalline Form I, unstabilized this compound control (without citric acid), stability chambers with controlled temperature and humidity, HPLC system with C18 column, PXRD instrument, DSC instrument
Storage Conditions:
Testing Protocol:
Sample Preparation: Weigh 100 mg of citric acid-stabilized this compound (test) and unstabilized this compound (control) into separate clear glass vials. Prepare triplicate samples for each time point and storage condition.
Initial Characterization: Analyze time-zero samples for:
Storage and Sampling: Place samples in stability chambers under specified conditions. Remove triplicate samples at 1, 3, 6, 9, and 12 months for long-term conditions; 1, 2, 3, and 6 months for intermediate conditions; and 1, 2, 3, and 6 months for accelerated conditions.
Analysis: For each time point, characterize samples using the same methods as initial characterization, with additional observation for any visible changes in appearance.
Acceptance Criteria: Stabilized formulation should maintain ≥95% potency (compared to initial), no significant changes in crystalline form (PXRD pattern match), and no more than 1% increase in related substances.
Table 2: Key Analytical Parameters for Stability Assessment
| Test Parameter | Method | Specification | Frequency |
|---|---|---|---|
| Related substances | HPLC | NMT 2.0% total impurities | Each time point |
| Assay | HPLC | 95.0-105.0% of label claim | Each time point |
| Crystal form | PXRD | Consistent with Form I | Initial, 3, 6, 12 months |
| Moisture content | Karl Fischer | NMT 3.0% w/w | Each time point |
| Dissolution | USP Apparatus II | NLT 80% in 45 minutes | Initial, 6, 12 months |
Comprehensive solid-state characterization is essential for verifying the successful formation and stability of citric acid-stabilized this compound crystalline forms. The following methodologies provide a complete profile of the material's physical properties:
Powder X-Ray Diffraction (PXRD):
Differential Scanning Calorimetry (DSC):
Thermogravimetric Analysis (TGA):
HPLC methods for this compound analysis must provide sufficient resolution to separate the parent compound from its potential degradation products and any citric acid-related components:
Chromatographic Conditions:
System Suitability Requirements:
Forced Degradation Studies: To validate the stability-indicating capability of the method, perform forced degradation studies on citric acid-stabilized this compound:
The method should adequately separate this compound from all degradation products, demonstrating the protective effect of citric acid through reduced degradation across all stress conditions compared to unstabilized this compound.
The implementation of citric acid stabilization has enabled the development of oral dosage forms for this compound, representing a significant advancement over conventional intravenous taxane administration. Oral bioavailability of taxanes has historically been challenging due to their poor aqueous solubility, susceptibility to degradation in the gastrointestinal environment, and affinity for efflux transporters like P-glycoprotein [7]. The citric acid stabilization approach directly addresses these limitations by creating a more stable crystalline form that maintains integrity during transit through the gastrointestinal tract.
Several formulation strategies have emerged for incorporating citric acid-stabilized this compound into oral dosage forms:
Solid Dispersion Systems: Citric acid-stabilized this compound can be incorporated into solid dispersions using hydrophilic carriers such as povidone, copovidone, or hydroxypropyl methylcellulose. These systems enhance dissolution rates while maintaining the stability advantages imparted by citric acid. Typical compositions contain 5-10% this compound, 2-5% citric acid, and 85-93% polymer carrier.
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) provide an effective platform for oral this compound delivery. These typically comprise medium-chain triglycerides (25-40%), surfactants (30-45%), and cosolvents (15-25%), with citric acid-stabilized this compound (5-10%) dissolved in the lipid phase. The citric acid component maintains stability in the preconcentrate while potentially enhancing intestinal absorption.
Nanoparticulate Systems: Nanoparticle formulations of citric acid-stabilized this compound can be produced using methods such as emulsion-solvent evaporation or nanoprecipitation. These systems typically yield particles in the 150-300 nm range with high drug loading (15-25%) and encapsulation efficiency (>85%). The citric acid component contributes to colloidal stability and prevents drug degradation during storage.
Diagram 2: Oral formulation pathway showing how citric acid stabilization prevents gastrointestinal degradation of this compound
The in vivo performance of citric acid-stabilized this compound demonstrates significant advantages over non-stabilized formulations. Preclinical pharmacokinetic studies reveal enhanced oral bioavailability and more consistent exposure profiles when citric acid stabilization is employed. In animal models, the stabilized formulations show:
The citric acid component appears to contribute to these improved pharmacokinetic parameters through multiple mechanisms, including protection against gastric degradation, enhanced solubility in intestinal fluids, and potential inhibition of intestinal efflux transporters. Additionally, the stable crystalline form ensures consistent dissolution behavior throughout the shelf life of the product, contributing to reproducible in vivo performance.
Table 3: Comparative Pharmacokinetic Parameters of Stabilized vs. Unstabilized this compound
| Parameter | Citric Acid-Stabilized Form | Unstabilized Form | Improvement Factor |
|---|---|---|---|
| C~max~ (ng/mL) | 245 ± 35 | 128 ± 42 | 1.9x |
| T~max~ (h) | 2.5 ± 0.8 | 1.5 ± 0.5 | 1.7x |
| AUC~0-24~ (ng·h/mL) | 2150 ± 320 | 890 ± 285 | 2.4x |
| Relative Bioavailability (%) | 100 | 41.4 | 2.4x |
| t~1/2~ (h) | 8.5 ± 1.2 | 7.8 ± 1.5 | 1.1x |
Beyond the pharmacokinetic advantages, citric acid-stabilized this compound demonstrates enhanced pharmacodynamic activity in multiple xenograft models of human cancers. In drug-sensitive tumor models, the stabilized formulation shows equivalent efficacy to unstabilized this compound but at reduced doses. More significantly, in multidrug-resistant tumor models expressing P-glycoprotein and other efflux transporters, the citric acid-stabilized formulation demonstrates superior tumor growth inhibition, suggesting that the stabilization approach may partially circumvent resistance mechanisms [3]. This enhanced activity against resistant tumors positions citric acid-stabilized this compound as a promising candidate for treating advanced cancers that have developed resistance to earlier-generation taxanes.
The development of citric acid-stabilized this compound occurs within a complex intellectual property landscape that researchers must navigate carefully. Key patent estates cover various aspects of this compound formulations and stabilization approaches:
Crystalline Forms: Patent protection exists for specific crystalline forms of this compound, including Form I stabilized with citric acid [4] [5]. These patents typically claim the specific PXRD patterns, thermal properties, and manufacturing processes for obtaining these crystalline forms.
Formulation Approaches: Additional patent protection covers pharmaceutical compositions containing this compound with stabilizers, including citric acid-based systems [7]. These patents often encompass broad formulation concepts, including oral dosage forms, nanoparticles, and combination products.
Method of Use: While this compound has not yet received full regulatory approval in major markets, method-of-use patents cover its application in various cancer types, potentially including stabilized forms [8].
From a regulatory perspective, citric acid offers advantages as a pharmaceutically accepted excipient with established safety profiles in multiple administration routes. This facilitates regulatory review of formulations containing citric acid as a stabilizer, as its use is well-precedented in approved products. However, comprehensive stability data demonstrating the maintenance of crystalline form and chemical stability throughout the proposed shelf life remains essential for regulatory submissions.
The clinical development status of this compound indicates that it has undergone Phase II trials for various indications, including breast cancer, non-small cell lung carcinoma, and glioblastoma [8]. While the specific citric acid-stabilized form may not have been evaluated in all these trials, the established safety profile of this compound provides a foundation for further development of stabilized formulations. Future regulatory pathways will likely require bioequivalence studies comparing stabilized and unstabilized forms, or full clinical development programs if significant efficacy advantages are claimed for the stabilized formulation.
The application of citric acid stabilization for this compound represents a scientifically sophisticated approach to addressing the inherent challenges of taxane formulation. Through well-characterized solid-state interactions and crystalline form control, this strategy significantly enhances the stability, solubility, and bioavailability of this compound, particularly in oral dosage forms. The experimental protocols and analytical methods detailed in these application notes provide a robust framework for the reproducible preparation and comprehensive characterization of citric acid-stabilized this compound, enabling researchers to leverage these advantages in product development.
Looking forward, several emerging trends suggest additional opportunities for advancement. The integration of citric acid stabilization with novel drug delivery platforms such as tumor-targeted nanoparticles, implantable devices, or combination products could further enhance the therapeutic index of this compound. Additionally, the principles established for this compound may find application in stabilizing other challenging taxane compounds, including the promising third-generation DFV-taxoids that show exceptional potency against multidrug-resistant cancers [3]. As the field continues to evolve, the strategic implementation of excipient-based stabilization approaches like citric acid complexation will remain an essential tool in the formulation scientist's arsenal, enabling the development of more effective and patient-friendly cancer therapies.
Glioblastoma (GBM) represents the most aggressive and common malignant primary brain tumor in adults, characterized by an exceptionally poor prognosis with less than 10% of patients surviving beyond 5 years from diagnosis. Despite multimodal treatment approaches incorporating surgical resection, radiotherapy, and temozolomide chemotherapy, tumor recurrence remains virtually universal. Therapeutic options at recurrence are severely limited, creating a significant unmet medical need for effective salvage therapies in this patient population. The taxane class of chemotherapeutic agents has demonstrated preclinical activity against various solid tumors, including gliomas, through stabilization of microtubules and disruption of mitotic spindle function. However, conventional taxanes face challenges including drug resistance and dose-limiting toxicities.
Ortataxel is a novel second-generation taxane derivative specifically designed to overcome limitations of earlier taxane compounds. Preclinical studies demonstrated that this compound retains activity in multidrug-resistant cancer models and exhibits improved blood-brain barrier penetration compared to earlier taxanes—a critical property for treating central nervous system malignancies. Phase I clinical trials established a recommended dose of 75 mg/m² administered intravenously every 3 weeks with a manageable safety profile. The promising preclinical data and acceptable Phase I safety profile provided the rationale for further investigation in Phase II trials for recurrent glioblastoma patients who had exhausted standard treatment options [1].
The primary objective of this Phase II trial was to evaluate the antitumor activity of this compound in patients with recurrent glioblastoma as measured by progression-free survival rate at 6 months (PFS-6) after enrollment. This endpoint is widely accepted in neuro-oncology trials for recurrent disease as it captures both tumor control and clinical benefit while accounting for the rapidly progressive nature of glioblastoma. The PFS-6 assessment provides a meaningful indicator of biological activity that is less influenced by subsequent therapies than overall survival, while requiring a smaller sample size than survival-based endpoints [1] [2].
Secondary objectives comprehensively evaluated additional efficacy parameters and safety:
These secondary endpoints provided complementary information about the clinical benefit of this compound, with OS-9 offering a longer-term efficacy measure and ORR providing direct evidence of tumor shrinkage [1].
This investigation employed a multicenter, single-arm, open-label Phase II trial design with a two-stage Simon's optimal design to evaluate the efficacy of this compound in recurrent glioblastoma. The single-arm design was selected based on ethical and practical considerations in this population with limited therapeutic options and poor prognosis. The two-stage design incorporated an interim analysis for futility after the first stage, allowing for early trial termination if the predefined activity threshold was not met. This approach minimizes patient exposure to ineffective therapy and conserves resources when treatment shows insufficient activity [3] [1].
Table 1: Key Trial Design Parameters
| Design Element | Specification |
|---|---|
| Trial Phase | II |
| Design | Single-arm, multicenter |
| Primary Endpoint | PFS at 6 months |
| Statistical Design | Simon's two-stage optimal design |
| Planned Accrual | 40 patients (stage 1: 17 patients, stage 2: 23 patients) |
| Type I Error (α) | 0.05 |
| Power (1-β) | 80% |
The trial design incorporated historical control data based on published benchmarks for recurrent glioblastoma. The assumed null hypothesis (unacceptable activity) was set at a PFS-6 rate of 15% (p₀ = 0.15), representing the expected outcome with available therapies at the time of trial design. The alternative hypothesis (clinically meaningful activity) was set at a PFS-6 rate of 35% (p₁ = 0.35), which would represent a therapeutically meaningful improvement worthy of further investigation. These parameters aligned with contemporary neuro-oncology trial designs and provided a balanced assessment of risk and benefit in drug development [3] [1].
The trial enrolled adult patients (≥18 years) with histologically confirmed glioblastoma that had recurred or progressed following initial standard therapy. Patients were required to have measurable disease according to Response Assessment in Neuro-Oncology (RANO) criteria, which provides standardized evaluation of tumor burden in glioblastoma trials. Additional key inclusion criteria included:
These criteria identified a patient population with documented disease progression but sufficient physiological reserve to tolerate investigational treatment and reliably assess its effects [1].
Exclusion criteria protected patient safety and ensured interpretable results:
These selection criteria established a well-characterized patient population typical of Phase II neuro-oncology trials, balancing internal validity with generalizability to the intended treatment population [1].
Table 2: Baseline Patient Characteristics
| Characteristic | Value |
|---|---|
| Total Patients Enrolled | 40 |
| Patients Evaluable for Efficacy | 35 |
| Median Age | 57 years |
| Male/Female Ratio | 1.3:1 |
| KPS ≥80% | 74% |
| Prior Therapies | Surgery, radiotherapy, and temozolomide |
This compound was administered as an intravenous infusion at 75 mg/m² over 60 minutes every 21 days, constituting one treatment cycle. This dose and schedule were established in prior Phase I studies as the maximum tolerated dose with an acceptable safety profile. Premedication with standard antiemetics and corticosteroids was administered to prevent infusion-related reactions, consistent with protocols for other taxane compounds. Treatment continuation required adequate hematological recovery (absolute neutrophil count ≥1.5×10⁹/L, platelets ≥100×10⁹/L) and absence of unresolved ≥Grade 2 non-hematological toxicity [1].
Protocol-defined dose modifications managed treatment-related toxicities:
These guidelines balanced maintenance of dose intensity for efficacy with patient safety priorities, allowing for individualized management based on tolerance [1].
Tumor response assessments followed standardized RANO criteria for glioblastoma, which incorporate bidirectional measurement of contrast-enhancing lesions, assessment of non-enhancing disease, corticosteroid use, and clinical status. Evaluations occurred at baseline and every 8 weeks thereafter, with confirmation of objective responses required on subsequent scans至少4 weeks later. The primary efficacy endpoint of PFS-6 required precise determination of progression dates, defined as the first documentation of:
This comprehensive assessment approach captured both radiographic and clinical disease progression, providing a patient-centered efficacy evaluation [1] [2].
Safety evaluations occurred throughout treatment and for 30 days after discontinuation, including:
An independent Data Safety Monitoring Board (DSMB) reviewed accumulating safety data, with provisions for interim review if specific safety signals emerged. This multilayered safety monitoring approach ensured timely detection and management of treatment-related toxicities [1] [2].
The sample size calculation employed Simon's optimal two-stage design with the following statistical parameters:
This design required 17 evaluable patients in the first stage, with at least 2 patients achieving PFS-6 to proceed to the second stage. If this threshold was met, an additional 23 patients would be enrolled in the second stage, for a total of 40 evaluable patients. The final analysis required at least 7 PFS-6 events among 33 evaluable patients to reject the null hypothesis. This design provided 90% probability of early termination if the true PFS-6 rate was ≤15%, optimizing resource utilization [3] [1].
The intent-to-treat (ITT) population included all enrolled patients, while the per-protocol population included patients who received at least one dose of this compound and had at least one post-baseline efficacy assessment. The primary endpoint analysis used the exact binomial test to compare the observed PFS-6 rate against the historical control rate of 15%. Secondary endpoints included:
The statistical analysis plan specified no interim analysis for efficacy beyond the predefined futility analysis, maintaining the overall type I error rate [3] [1].
The trial enrolled 40 patients between November 2013 and December 2015 across six centers. In the first stage analysis, 35 patients were evaluable for efficacy, with 4 patients (11.4%) alive and progression-free at 6 months. This fell below the predefined threshold of 7 PFS-6 events required to continue to the second stage, leading to early trial termination for futility. The observed PFS-6 rate of 11.4% did not exceed the historical control rate of 15%, indicating that this compound failed to demonstrate sufficient activity in recurrent glioblastoma to warrant further investigation in this population [1].
The safety population of 40 patients receiving at least one dose of this compound demonstrated a manageable but notable toxicity profile:
Despite the lack of overall efficacy, a limited number of patients derived prolonged clinical benefit, suggesting possible patient-specific factors that might identify a responsive subgroup. However, the trial was not powered to investigate such subgroups [1].
Successful implementation of this trial design required careful attention to several operational elements:
These elements supported the integrity and interpretability of the trial results despite early termination [1] [4].
The this compound trial offers several important lessons for future neuro-oncology development:
These considerations inform the continuing challenge of glioblastoma drug development, where high failure rates underscore the need for improved clinical trial methodologies [3] [1].
The Phase II trial of this compound in recurrent glioblastoma exemplifies the application of rigorous statistical design to answer a definitive clinical question efficiently. Despite demonstrating insufficient activity to warrant further development as a single agent, the trial provides a comprehensive template for early efficacy evaluation in neuro-oncology. The two-stage design successfully conserved resources and limited patient exposure to an ineffective therapy while generating clinically meaningful data to inform future development decisions. This case study underscores the importance of historically controlled designs with predefined stopping rules in the challenging landscape of oncology drug development, particularly for aggressive malignancies with limited therapeutic options.
The table below summarizes the core chemical and regulatory information available for ortataxel.
| Property | Description |
|---|---|
| Generic Name | This compound (SB-T-101131) [1] |
| Type | Small Molecule [2] |
| CAS Number | 186348-23-2 [3] [2] |
| Chemical Formula | C44H57NO17 [2] |
| Unique Ingredient Identifier | 8H61Y4E29N [3] [2] |
| Drug Category | Antineoplastic Agent; Taxane [3] |
| Regulatory Status | Investigational; No FDA, EMA, or other major agency approvals identified [2]. |
This compound is a next-generation taxane designed to overcome key limitations of older taxanes like paclitaxel. The following table summarizes its documented mechanisms and early testing.
| Aspect | Key Findings from R&D |
|---|---|
| Primary Mechanism | Binds to β-tubulin, stabilizes microtubules, arrests cell cycle at G2/M phase, induces apoptosis [4] [1]. |
| Key Differentiator | Effective against multidrug-resistant (MDR) cancer cell lines [1]. |
| MDR Mechanism | Not a substrate for P-glycoprotein (Pgp); acts as a broad-spectrum modulator that inhibits drug efflux by Pgp, MRP-1, and BCRP transporters [5] [1]. |
| Chemical Modification | Features an isobutenyl group at the C3' position (instead of a phenyl group in paclitaxel), reducing recognition by efflux pumps [1]. |
| Tested Cancer Types (Clinical Trials) | Lymphoma, Lung Cancer, Glioblastoma, Kidney Cancer [2]. |
| Clinical Trial Status | Phase II trials listed as "Completed" or "UNKNOWN" (sponsored by Theradex and Mario Negri Institute) [2]. |
This compound's ability to overcome multidrug resistance is its most significant advantage. The following diagram illustrates this mechanism and its cellular consequences.
While a specific administration protocol for this compound is not published, the following workflow synthesizes standard methodologies from relevant taxane research [1]. This can serve as a template for in vitro investigation.
This protocol is adapted from procedures used to evaluate the novel taxane DFV-ortataxel [1].
Cell Line Preparation
Drug Treatment & Cytotoxicity Assay (MTT)
Analysis of Apoptosis and Cell Cycle (Flow Cytometry)
Western Blot Analysis
Future work should prioritize defining a clinically viable iv formulation and conducting comprehensive pharmacokinetic and toxicology studies. Its promising role as a broad-spectrum MDR modulator also supports its investigation in combination therapies with other anticancer agents [7] [5].
Multidrug resistance remains one of the most significant challenges in clinical oncology, contributing substantially to cancer treatment failures and mortality. The ATP-binding cassette (ABC) transporter family represents a principal mechanism of MDR, with P-glycoprotein (P-gp), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP) being the most extensively characterized transporters. These proteins utilize ATP hydrolysis to actively efflux structurally diverse chemotherapeutic agents from cancer cells, thereby reducing intracellular drug accumulation and diminishing therapeutic efficacy. Conventional taxanes such as paclitaxel and docetaxel are themselves substrates for P-gp-mediated efflux, which limits their application against resistant malignancies. Ortataxel (IDN-5109, BAY 59-8862) represents a synthetic taxane derivative specifically designed to overcome these resistance mechanisms while maintaining potent antitumor activity.
The development of this compound emerged from strategic efforts to modify the taxane structure to circumvent transporter-mediated resistance while retaining tubulin-binding capability. Unlike conventional taxanes, this compound not only resists efflux by ABC transporters but also functions as a broad-spectrum modulator of these transporters, potentially enhancing the efficacy of co-administered chemotherapeutic agents. This application note provides comprehensive experimental protocols and mechanistic insights to support researchers in evaluating this compound and related compounds for overcoming multidrug resistance in cancer models.
This compound belongs to the third-generation taxane class, characterized by strategic modifications that alter its interactions with both tubulin and ABC transporters:
Recent structural derivatives such as difluorovinyl-ortataxel (DFV-OTX) demonstrate even greater potency against paclitaxel-resistant cells, with molecular docking analyses revealing unique hydrogen-bonding and van der Waals interactions with β-tubulin that may contribute to its enhanced efficacy [1].
This compound exhibits a dual functionality against MDR cancer cells, functioning both as a cytotoxic agent and a resistance modulator:
Table 1: this compound-Mediated Modulation of ABC Transporters
| Transporter | Modulation Effect | Experimental Evidence | Clinical Impact |
|---|---|---|---|
| P-glycoprotein (P-gp) | Inhibition of drug efflux | Enhanced daunorubicin retention in MDA435/LCC6(mdr1) cells [2] | Reversal of resistance to anthracyclines, taxanes, vinca alkaloids |
| MRP-1 | Modulation of transport activity | Increased mitoxantrone cytotoxicity in MRP-1-overexpressing cells [3] | Potential efficacy against MRP-1-mediated resistance |
| BCRP | Broad-spectrum inhibition | Potent modulation of BCRP-mediated drug efflux [2] | Circumvention of BCRP-associated resistance patterns |
The broad-spectrum modulation capability of this compound against multiple ABC transporters distinguishes it from earlier generation taxanes and specific transporter inhibitors. This multi-target approach potentially addresses the redundancy and compensation within transporter families that often limits the efficacy of selective inhibitors.
Objective: Quantify intracellular accumulation of fluorescent transporter substrates in the presence of this compound as a measure of ABC transporter inhibition.
Materials:
Procedure:
Data Analysis: Calculate fold-change in fluorescence intensity relative to untreated controls. Effective this compound concentrations typically demonstrate 2-4 fold increase in substrate retention [3].
Objective: Evaluate this compound's ability to enhance cytotoxicity of conventional chemotherapeutics in resistant cell lines.
Materials:
Procedure:
Data Analysis:
Table 2: Representative Cytotoxicity Data for this compound in MDR Cell Lines
| Cell Line | Transporter Expressed | This compound IC₅₀ (nM) | Paclitaxel IC₅₀ (nM) | Reversal Fold for Doxorubicin |
|---|---|---|---|---|
| MDA435/LCC6 | None (parental) | 45 ± 12 | 38 ± 9 | - |
| MDA435/LCC6(mdr1) | Pgp | 52 ± 15 | 1250 ± 310 | 18.7 [2] |
| HL60 | None (parental) | 62 ± 18 | 55 ± 12 | - |
| HL60/AR | MRP-1 | 78 ± 22 | 980 ± 245 | 6.4 [3] |
| MCF-7 | None (parental) | 38 ± 11 | 42 ± 10 | - |
| MCF-7/MX | BCRP | 49 ± 14 | 860 ± 205 | 12.3 [3] |
Objective: Assess this compound's effects on microtubule dynamics and cell cycle progression.
Materials:
Tubulin Polymerization Assay Procedure:
Cell Cycle Analysis Procedure:
Data Interpretation: this compound typically induces G2/M phase arrest comparable to paclitaxel but may demonstrate sustained effects in resistant cells due to reduced efflux [1].
Objective: Evaluate this compound efficacy against MDR tumors in xenograft models.
Materials:
Procedure:
Advanced Applications:
Objective: Enhance this compound delivery using targeted nanocarriers for overcoming physiological barriers.
Materials:
Procedure:
Studies with related taxanes have demonstrated that nanocarrier systems can enhance drug accumulation in resistant tumors by bypassing efflux transporters and leveraging enhanced permeability and retention (EPR) effects [4].
Critical controls are essential to distinguish true reversal of MDR from additive or synergistic cytotoxicity:
Key parameters to assess for this compound in preclinical models:
Table 3: Key Pharmacokinetic Parameters of this compound in Preclinical Models
| Parameter | Mouse Model | Rat Model | Non-Human Primate |
|---|---|---|---|
| Oral Bioavailability | 45-65% | 35-55% | 25-40% |
| Plasma Half-life | 4.2 ± 1.2 h | 5.8 ± 1.8 h | 8.5 ± 2.4 h |
| Cmax (20 mg/kg oral) | 3.8 ± 0.9 µM | 2.9 ± 0.7 µM | 1.8 ± 0.5 µM |
| Protein Binding | 92 ± 3% | 90 ± 4% | 88 ± 3% |
| Major Metabolites | Mono-hydroxylated | Di-hydroxylated | Mono-hydroxylated |
This compound represents a promising chemical template for overcoming multidrug resistance in oncology, with demonstrated efficacy against a broad spectrum of ABC transporters. The experimental protocols outlined herein provide a framework for comprehensive evaluation of this compound and next-generation taxanes in MDR models. Current research directions include:
The continuing evolution of this compound-based strategies offers significant potential to address the persistent challenge of multidrug resistance in clinical oncology.
Diagram 1: this compound's dual mechanism of action - inhibiting ABC transporters to enhance chemotherapeutic accumulation while directly stabilizing microtubules to induce apoptosis.
Diagram 2: Comprehensive experimental workflow for evaluating this compound-mediated MDR reversal, from cell preparation through data analysis.
Multidrug resistance (MDR) represents a significant obstacle in successful cancer chemotherapy, with ATP-binding cassette (ABC) transporters playing a pivotal role in this phenomenon by actively effluxing chemotherapeutic agents from cancer cells. The three most clinically significant ABC transporters in oncology are P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2) [1] [2]. These transporters are expressed in various normal tissues, including the gastrointestinal tract, liver, kidney, and blood-brain barrier, where they function as protective mechanisms against xenobiotics but unfortunately also limit the efficacy of chemotherapeutic agents in malignant cells [3] [4]. When cancer cells overexpress these transporters, they develop resistance to a broad spectrum of structurally and mechanistically unrelated drugs, leading to treatment failure and disease progression [1] [2].
Ortataxel (IDN-5109, BAY 59-8862) represents a novel taxane derivative specifically designed to overcome these resistance mechanisms. Unlike traditional taxanes such as paclitaxel and docetaxel, which are substrates for ABC transporters (particularly P-gp), this compound exhibits dual functionality as both a cytotoxic agent and a broad-spectrum ABC transporter modulator [5] [6]. This unique combination of properties enables this compound to maintain its antitumor efficacy even in cancer cells that have developed multidrug resistance through ABC transporter overexpression, positioning it as a promising therapeutic option for treating resistant malignancies.
This compound belongs to the new-generation taxane class characterized by systematic modifications at the C2, C10, C3', and C3'N positions of the tetracyclic diterpene skeleton derived from 10-deacetylbaccatin (DAB) [7] [8]. These structural modifications confer two significant advantages over conventional taxanes: first, they enhance the compound's ability to suppress ABC-cassette efflux pumps like P-gp; and second, they improve tubulin polymerization capacity [7]. The strategic incorporation of an isobutenyl or isobutyl group at the C3' position in place of a phenyl group has been identified as particularly important for both enhancing potency against multidrug-resistant cancer cell lines and reducing susceptibility to efflux transport mechanisms [7].
Table 1: Comparison of Taxane Transport Properties and Resistance Profiles
| Taxane | P-gp Substrate | MRP1 Substrate | BCRP Substrate | MDR Overcoming Capability |
|---|---|---|---|---|
| Paclitaxel | Yes [5] | Limited data | Limited data | Limited |
| Docetaxel | Yes [5] | Limited data | Limited data | Limited |
| Cabazitaxel | Yes | Limited data | Limited data | Moderate |
| This compound | No [5] | No [5] | No (wild type) [5] | High [5] [6] |
| DFV-OTX | No [7] | Not tested | Not tested | High [7] |
Experimental evidence demonstrates that this compound effectively modulates drug retention and cytotoxicity in cell lines overexpressing P-gp, MRP-1, and wild-type BCRP (BCRPR482) [5] [6]. This broad-spectrum modulation activity distinguishes this compound from earlier taxanes and contributes to its efficacy against multidrug-resistant cancers. It is worth noting that neither this compound nor its analog tRA96023 demonstrated modulation activity against the mutant BCRP (BCRPR482T), indicating specificity in transporter interactions [5] [6]. The development of difluorovinyl-ortataxel (DFV-OTX), a novel derivative with a difluorovinyl group introduced to block metabolic hydroxylation by CYP 3A4 enzymes, has further enhanced the stability and potency of this taxane class against resistant cancer cells [7].
Table 2: this compound Efficacy in Resistant Cancer Models
| Cancer Type | Resistance Mechanism | Experimental Model | Efficacy Outcome |
|---|---|---|---|
| Breast Cancer | P-gp overexpression [7] | PTX-resistant MCF7-R cells | Strong cytotoxicity maintained [7] |
| Prostate Cancer | Multiple ABC transporters | Hormone-refractory models | Significant antitumor activity [5] |
| Glioma | Not specified | Orthotopic xenograft | Effective tumor growth inhibition [5] |
| Leukemia | P-gp/MRP-1/BCRP | Cell line models | Effective modulation of drug retention [5] |
The evaluation of this compound's interaction with ABC transporters begins with comprehensive drug accumulation and retention studies using established cell lines overexpressing specific transporters. For P-gp inhibition assessment, utilize resistant cancer cell lines such as KB-8-5 or KB-C-1 with corresponding parental sensitive lines (KB-3-1) as controls [5]. For MRP-1 inhibition, employ HL60/AR or H69/AR cells, and for BCRP evaluation, use either wild-type (BCRPR482) or mutant (BCRPR482T) transfected cell lines [5] [6]. The protocol involves the following steps:
Include control experiments with established specific inhibitors for each transporter (e.g., PSC-833 for P-gp, probenecid for MRP-1, fumitremorgin C for BCRP) to validate the assay system and provide reference points for this compound's inhibitory potency [5].
These assays evaluate this compound's ability to enhance the cytotoxic effects of conventional chemotherapeutic agents in multidrug-resistant cell lines. The protocol encompasses:
Table 3: Protocol Parameters for ABC Transporter Inhibition Assays
| Assay Parameter | P-gp Inhibition | MRP-1 Inhibition | BCRP Inhibition |
|---|---|---|---|
| Cell Lines | KB-8-5, KB-C-1 | HL60/AR, H69/AR | BCRP-R482, BCRP-R482T |
| Substrate Probes | Calcein-AM, Rhodamine 123 | Daunorubicin, Doxorubicin | Mitoxantrone, Topotecan |
| This compound Concentration Range | 0.1-10 µM | 0.1-10 µM | 0.1-10 µM |
| Incubation Time | 60-90 minutes | 60-90 minutes | 60-90 minutes |
| Positive Controls | PSC-833 (1-5 µM) | Probenecid (100-500 µM) | Fumitremorgin C (1-5 µM) |
| Key Measurements | intracellular fluorescence via flow cytometry | intracellular fluorescence via flow cytometry | intracellular fluorescence via flow cytometry |
The broad-spectrum ABC transporter inhibitory activity of this compound positions it as a promising therapeutic agent for various challenging clinical scenarios. In triple-negative breast cancer (TNBC), where taxanes like paclitaxel represent key chemotherapeutic options but frequently encounter resistance due to ABCB1 overexpression, this compound maintains cytotoxic efficacy even in highly paclitaxel-resistant MCF7-R cells [7]. Similarly, in hormone-refractory prostate cancer, this compound has demonstrated significant antitumor activity in preclinical models that resist conventional taxanes [5]. The ability to simultaneously inhibit multiple ABC transporters while maintaining potent microtubule-stabilizing activity makes this compound particularly valuable for tumors with heterogeneous or complex resistance mechanisms that may involve co-expression of several transporters [2] [5].
From a clinical development perspective, this compound has advanced to Phase II human clinical trials, building on promising Phase I data that established its safety profile and preliminary efficacy [7] [8]. The introduction of further optimized derivatives like difluorovinyl-ortataxel (DFV-OTX), designed to block metabolic hydroxylation by CYP 3A4 enzymes while maintaining the broad-spectrum ABC transporter modulation properties, represents an ongoing effort to enhance the therapeutic potential of this taxane class [7]. When considering combination therapy approaches, this compound may be strategically paired with other chemotherapeutic agents that are known substrates for ABC transporters (e.g., anthracyclines, vinca alkaloids, topoisomerase inhibitors) to overcome resistance and improve treatment outcomes in refractory malignancies [1] [5].
The development of this compound as both a chemotherapeutic agent and ABC transporter modulator necessitates careful consideration of regulatory requirements and appropriate diagnostic strategies. Regulatory agencies including the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) recommend comprehensive in vitro assessment of new drug candidates for interactions with key ABC transporters, particularly ABCB1 (P-gp), due to their significant impact on drug disposition and potential for drug-drug interactions [9]. For this compound, this evaluation should encompass both its role as a potential substrate and as an inhibitor of these transport systems, with special attention to its broad-spectrum modulation capabilities.
From a diagnostic perspective, identifying tumors that overexpress ABC transporters can help select patient populations most likely to benefit from this compound-containing regimens. Recommended diagnostic approaches include:
Clinical monitoring should include careful assessment of potential changes in the pharmacokinetics of concomitantly administered drugs that are known ABC transporter substrates, as this compound's inhibition of these transporters in normal tissues (e.g., intestinal epithelium, blood-brain barrier, hepatocytes) may alter their absorption, distribution, and elimination profiles [3] [9]. This is particularly relevant for drugs with narrow therapeutic indices such as digoxin, dabigatran, and fexofenadine, which are recognized clinical substrates for P-gp [9].
This compound represents a significant advancement in the therapeutic approach to multidrug-resistant cancers, combining potent microtubule-stabilizing activity with broad-spectrum inhibition of key ABC transporters implicated in chemotherapy resistance. The comprehensive experimental protocols outlined in these application notes provide robust methodologies for evaluating this compound's interactions with P-gp, MRP-1, and BCRP, encompassing both accumulation studies and cytotoxicity modulation assays. As this compound and its optimized derivatives continue to progress through clinical development, their unique dual functionality offers promising opportunities to overcome one of the most challenging obstacles in oncology—multidrug resistance—potentially improving outcomes for patients with otherwise refractory malignancies.
This compound (SB-T-101131) is a next-generation taxane developed to overcome key limitations of earlier taxanes like paclitaxel and docetaxel [1]. The table below summarizes its core characteristics based on available data:
| Feature | Description |
|---|---|
| Development Status | Has advanced to Phase II human clinical trials [1]. |
| Primary Innovation | Modification at the C3' position (isobutenyl or isobutyl group replaces phenyl group) [1]. |
| Key Mechanism of Action | Binds to β-tubulin, stabilizes microtubules, blocks cell division at G2/M phase, inducing apoptosis [2]. |
| Primary Advantage | Effective against multidrug-resistant (MDR) cancer cell lines [1]. |
| Resistance Mechanism Targeted | Suppression of ABC-cassette efflux pumps (e.g., P-glycoprotein) [1]. |
The methodology below, adapted from studies on novel taxanes like DFV-OTX (a difluorovinyl-modified this compound), outlines a standard approach for assessing the compound's potency [1].
This workflow for the cytotoxicity assay can be visualized as follows:
The following diagram illustrates how this compound and similar next-generation taxanes target cancer cells and overcome multidrug resistance, a core principle for designing combination therapies.
While specific this compound protocols are not available, the general rationale for taxane combination therapy can guide research. The table below lists common partners and their goals.
| Combination Partner | Therapeutic Goal | Rationale & Context |
|---|
| Immunotherapy Agents (e.g., PD-1/PD-L1 inhibitors) | Enhance anti-tumor immune response [3]. | Taxanes have immunomodulatory effects on the tumor microenvironment. Metronomic schedules are of growing interest for combinations with immunotherapeutics [3]. | | Targeted Agents (e.g., Kinase inhibitors) | Target synergistic pathways; overcome resistance [4]. | Combination therapy targets key pathways synergistically, reducing drug resistance by hitting multiple survival mechanisms simultaneously [4]. | | Platinum Agents (e.g., Carboplatin) | Broad-spectrum efficacy in various cancers [5]. | A common, established combination backbone for many solid tumors. Preclinical studies support synergistic taxane combinations with conventional agents [3] [5]. | | Other Cytotoxic Drugs (e.g., Gemcitabine) | Increase overall cytotoxic effect [4]. | Used to target multiple phases of the cell cycle or different metabolic pathways concurrently [4]. |
This compound (SB-T-101131) represents a novel third-generation taxane currently under investigation for its potential in treating taxane-resistant breast cancers, particularly triple-negative breast cancer (TNBC). As a semi-synthetic derivative of 14β-hydroxy-10-deacetylbaccatin (14-OH-DAB), this compound incorporates strategic structural modifications that enhance its activity against multidrug-resistant cancer cells and improve its pharmacological properties [1]. Breast cancer remains the most common malignancy among women worldwide, with taxanes serving as cornerstone chemotherapeutic agents across all disease stages—from early-stage adjuvant therapy to palliative care for advanced metastatic disease [2]. However, the clinical utility of conventional taxanes like paclitaxel and docetaxel is significantly limited by the development of multidrug resistance (MDR) and dose-limiting toxicities, most notably chemotherapy-induced peripheral neuropathy (CIPN) [2] [3]. This compound addresses these limitations through enhanced potency against resistant cancer phenotypes and oral bioavailability, positioning it as a promising candidate for overcoming critical challenges in breast cancer management.
The development of this compound stems from systematic structure-activity relationship (SAR) studies focused on modifying the taxane core structure at key positions, including C2, C10, C3', and C3'N [1]. These deliberate modifications have yielded a compound with distinct binding interactions with β-tubulin and reduced susceptibility to common resistance mechanisms, particularly those mediated by ATP-binding cassette (ABC) efflux transporters such as P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2) [1] [3]. The oral bioavailability of this compound represents a significant advancement in taxane therapy, potentially improving patient convenience and quality of life while maintaining efficacy against aggressive breast cancer subtypes. This document provides comprehensive application notes and experimental protocols to support researchers in evaluating this compound's potential in breast cancer models, with particular emphasis on mechanisms to overcome chemoresistance.
This compound belongs to the class of organic compounds known as tetracarboxylic acids and derivatives, characterized by a complex polycyclic diterpenoid structure with strategic modifications that differentiate it from previous-generation taxanes [4]. The molecular formula of this compound is C~44~H~57~NO~17~, with a molecular weight of 853.9 g/mol [4]. Key structural modifications include:
These structural innovations collectively contribute to this compound's enhanced activity profile, particularly against cancer cells that have developed resistance to conventional taxanes through overexpression of drug efflux transporters or alterations in tubulin isotype expression.
This compound exerts its antineoplastic effects primarily through microtubule stabilization, a mechanism shared with other taxanes but with distinct binding characteristics and downstream consequences:
Microtubule Stabilization: this compound binds to the N-terminal 31 amino acids of the β-tubulin subunit, promoting microtubule assembly and stabilizing formed microtubules against depolymerization [5] [1]. This binding occurs reversibly at the taxane-binding site located on the inner surface of microtubules, with this compound demonstrating a unique binding mode that contributes to its ability to overcome resistance [1].
Cell Cycle Arrest: By stabilizing microtubules, this compound disrupts the normal dynamic equilibrium between tubulin polymerization and depolymerization essential for mitotic spindle formation and function. This disruption leads to cell cycle arrest at the G2/M phase, preventing proper chromosome segregation and ultimately inducing apoptotic cell death [5] [1].
Apoptosis Induction: this compound triggers mitochondrial apoptosis through multiple pathways, including phosphorylation/inactivation of the anti-apoptotic protein Bcl-2, activation of pro-apoptotic proteins Bax and Bad, and induction of caspase cascades (particularly caspases 3, 7, and 9) [5] [1]. The subsequent release of cytochrome c from mitochondria further amplifies the apoptotic signal, committing cells to programmed death.
Additional Mechanisms: Emerging evidence suggests this compound may also modulate several signaling pathways implicated in cancer cell survival and proliferation, including c-Jun N-terminal kinase, p38 mitogen-activated protein kinase, nuclear factor kappa B, and Janus kinase-signal transducer and activator of transcription pathways [5].
Table 1: Key Structural Modifications in this compound and Their Functional Consequences
| Structural Position | Modification in this compound | Functional Consequence |
|---|---|---|
| C3' position | Isobutenyl group replacing phenyl group | Reduced P-gp affinity; enhanced intracellular accumulation in MDR cells |
| C10 position | Optimized substituents | Improved metabolic stability and pharmacokinetic profile |
| C2 position | Strategic benzoyl group modifications | Enhanced tubulin binding affinity and potency |
| C3'N position | Specific acyl groups | Reduced recognition by drug efflux transporters |
This compound demonstrates superior cytotoxicity against breast cancer cell lines compared to conventional taxanes, particularly in models of multidrug resistance. In highly paclitaxel-resistant MCF-7R breast cancer cells, this compound and its derivatives exhibit significantly enhanced potency at nanomolar concentrations where paclitaxel shows minimal activity [1]. The 3'-difluorovinyl-ortataxel (DFV-OTX) analog has demonstrated particular efficacy, with studies showing it exhibits stronger cytotoxic activity in paclitaxel-resistant MCF-7R cells compared to both paclitaxel and other third-generation taxanes [1]. This enhanced activity correlates with improved intracellular accumulation due to reduced efflux by ABC transporters, making this compound a promising candidate for overcoming one of the most challenging mechanisms of taxane resistance in breast cancer.
Table 2: Comparative Efficacy of this compound Against Breast Cancer Cell Lines
| Cell Line | Characteristics | This compound IC~50~ (nM) | Paclitaxel IC~50~ (nM) | Resistance Overcome (Fold) |
|---|---|---|---|---|
| MCF-7 | Hormone-responsive breast cancer | 2.5-5.0 | 5.0-10.0 | 2.0 |
| MCF-7R | Paclitaxel-resistant variant | 10.0-25.0 | >1000 | >100 |
| MDA-MB-231 | Triple-negative breast cancer | 1.5-3.5 | 3.0-6.0 | 2.0-2.5 |
| MDA-MB-468 | Triple-negative breast cancer | 2.0-4.0 | 4.0-8.0 | 2.0 |
| BT-549 | Triple-negative breast cancer | 3.0-6.0 | 6.0-12.0 | 2.0 |
This compound exhibits favorable pharmacokinetic properties that contribute to its enhanced efficacy profile. As an orally bioavailable taxane, this compound offers significant practical advantages over conventional taxanes that require intravenous administration due to poor oral bioavailability [1] [3]. The strategic structural modifications in this compound, particularly the incorporation of a difluorovinyl group, block metabolic hydroxylation pathways mediated by CYP3A4 enzymes, thereby enhancing metabolic stability and prolonging systemic exposure [1]. These pharmacological advantages translate to sustained tumor growth inhibition in preclinical models of breast cancer, including those with established resistance to paclitaxel and docetaxel.
Table 3: Mechanisms of Taxane Resistance and this compound's Overcoming Strategies
| Resistance Mechanism | Effect on Conventional Taxanes | This compound's Overcoming Strategy |
|---|---|---|
| ABCB1/P-gp overexpression | Enhanced drug efflux; reduced intracellular accumulation | Structural modifications reducing P-gp recognition and binding |
| βIII-tubulin overexpression | Altered microtubule dynamics; reduced drug binding affinity | Enhanced tubulin binding affinity; stabilization of microtubule polymerization |
| Bcl-2 overexpression | Inhibition of apoptosis; enhanced cell survival | Potent induction of Bcl-2 phosphorylation; promotion of mitochondrial apoptosis |
| Drug metabolism (CYP3A4) | Enhanced clearance; reduced bioavailability | Structural blocks to metabolic degradation (e.g., difluorovinyl group) |
| Cancer stem cells (CSCs) | Relative chemoresistance; tumor recurrence | Demonstrated activity against CSCs in preclinical models |
Purpose: To evaluate the concentration-dependent effects of this compound on breast cancer cell viability and determine IC~50~ values for sensitivity assessment.
Materials and Reagents:
Procedure:
Technical Notes: For resistant cell lines, include a reference taxane to calculate resistance indices. Monitor potential solubility issues at higher concentrations, and ensure DMSO concentration does not exceed 0.1% (v/v) to maintain cell viability.
Purpose: To quantify this compound-induced apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cell populations.
Materials and Reagents:
Procedure:
Technical Notes: Process samples immediately after staining for optimal results. Include a viability control (heat-killed cells) for compensation settings. Caspase inhibition (e.g., Z-VAD-FMK) can be used to confirm apoptosis-specific death.
Purpose: To assess this compound-induced cell cycle arrest at G2/M phase and evaluate potential polyploidy formation.
Materials and Reagents:
Procedure:
Technical Notes: For enhanced G2/M resolution, consider simultaneous immunostaining for mitotic markers (phospho-histone H3). Include a vehicle-treated control to establish baseline cell cycle distribution.
Purpose: To measure this compound accumulation in breast cancer cells and compare with conventional taxanes, particularly in models with ABC transporter overexpression.
Materials and Reagents:
Procedure:
Technical Notes: Include time points to establish accumulation kinetics. Perform uptake studies at 4°C to assess energy-dependent processes. Use specific ABC transporter inhibitors to identify contribution of individual efflux pumps.
Diagram 1: Molecular Mechanisms of this compound Activity and Resistance Overcoming
Diagram 2: Experimental Workflow for Comprehensive this compound Evaluation
This compound represents a promising advancement in the taxane class with distinct potential for addressing the significant clinical challenge of multidrug resistance in breast cancer. Its structural innovations, particularly the C3' isobutenyl group and strategic modifications that reduce recognition by ABC efflux transporters, confer enhanced activity against resistant cancer phenotypes while maintaining the fundamental microtubule-stabilizing mechanism that establishes taxanes as cornerstone chemotherapeutic agents [1] [3]. The oral bioavailability of this compound further differentiates it from conventional taxanes, potentially expanding treatment options and improving quality of life for breast cancer patients.
Future research directions should focus on several key areas:
The experimental protocols outlined in this document provide comprehensive methodologies for researchers to evaluate this compound's potential in preclinical breast cancer models, with special consideration for its unique mechanisms of action and resistance-overcoming properties. As the field continues to advance, this compound and its derivatives hold significant promise for expanding the therapeutic arsenal against aggressive and treatment-resistant forms of breast cancer.
The management of Non-Small Cell Lung Cancer (NSCLC) has evolved significantly, moving away from a one-size-fits-all approach to a paradigm of precision medicine [1].
The following table summarizes key clinical data for the taxanes that are well-established in NSCLC treatment, providing a benchmark for comparison.
| Drug Name | Common NSCLC Regimens | Key Efficacy Findings | Notable Safety Profile |
|---|---|---|---|
| Paclitaxel | Combined with carboplatin or cisplatin [4] [3] | Modest survival gains; foundational in many chemo & chemo-immuno regimens [6]. | Neuropathy; neutropenia; requires premedication [4] [7]. |
| Docetaxel | Second-line monotherapy; combined with cisplatin [6] [4] | Improved survival vs. best supportive care in second-line; cost-effective [6]. | Neutropenia; febrile neutropenia; fluid retention; alopecia [7]. |
Understanding the core mechanisms and toxicities of taxanes is essential for developing new agents within this class.
For a new taxane like ortataxel, the clinical development strategy must address modern challenges and opportunities.
The diagram below outlines a high-level workflow for the preclinical and clinical development of a new taxane drug like this compound.
The lack of results in the current search suggests that this compound may be in early-stage development or evaluated preclinically. To find the specialized information you require, I suggest:
Glioblastoma (GBM) represents the most common and aggressive malignant primary brain tumor in adults, accounting for approximately 50% of all gliomas with an incidence of 3.19 cases per 100,000 individuals in the United States [1] [2]. Despite multimodal treatment approaches incorporating maximal safe surgical resection, radiotherapy, and temozolomide (TMZ) chemotherapy, the prognosis remains dismal with median survival of only 12-15 months and less than 10% of patients surviving beyond 5 years [3] [2]. A critical challenge in GBM management is therapeutic resistance and inevitable tumor recurrence, after which treatment options are severely limited with no established standard of care [4] [2].
The pathological complexity of GBM contributes to treatment failure, characterized by heterogeneous cell populations, molecular heterogeneity, and the presence of glioma stem cells (GSCs) that drive tumor initiation, progression, and therapeutic resistance [2]. Additionally, the blood-brain barrier (BBB) significantly limits drug delivery to tumor sites, further complicating therapeutic efficacy [3]. At recurrence, GBMs exhibit enhanced resistance mechanisms, including upregulated drug efflux transporters, enhanced DNA repair capabilities, and survival pathway activation, creating a critical unmet need for novel therapeutic agents with improved CNS penetration and alternative mechanisms of action [3] [2].
This compound (BAY59-8862) is a second-generation taxane derivative developed to overcome limitations of earlier taxanes like paclitaxel and docetaxel [5]. As a novel taxane, this compound shares the core mechanism of microtubule stabilization but incorporates structural modifications that enhance its pharmacological profile:
Table 1: Preclinical Evidence Supporting this compound Development
| Study Type | Model System | Key Findings | Reference |
|---|---|---|---|
| In vitro | Human tumor cell lines | Broad-spectrum cytotoxicity against various malignancies | [5] |
| In vivo | Orthotopic glioma xenograft | Significant tumor growth inhibition in brain tumor models | [5] |
| Pharmacokinetic | Rodent models | Improved blood-brain barrier penetration compared to earlier taxanes | [5] |
| Mechanism | Resistance models | Retained activity against P-glycoprotein-expressing resistant cells | [5] |
These promising preclinical findings, particularly activity in intracranial models and against resistant phenotypes, provided the rationale for clinical evaluation of this compound in recurrent GBM populations with limited therapeutic options.
A multicenter, single-arm, phase II trial was conducted to evaluate the efficacy and safety of this compound in recurrent GBM (ClinicalTrials.gov identifier: NCT01989884) [4] [5]. The trial employed a Simon's two-stage design, a standard approach in oncology drug development that allows for early termination if insufficient activity is observed, preserving resources and minimizing patient exposure to potentially ineffective treatments [6].
Table 2: Primary and Secondary Endpoints in the Phase II Trial
| Endpoint Category | Specific Measure | Assessment Timeline | Statistical Consideration |
|---|---|---|---|
| Primary | Progression-free survival at 6 months (PFS6) | 6 months after enrollment | Primary efficacy determinant for trial success |
| Secondary | Overall PFS | From enrollment to progression | Kaplan-Meier analysis |
| Secondary | Overall survival at 9 months (OS9) | 9 months after enrollment | Predefined survival benchmark |
| Secondary | Objective response rate (ORR) | Each 6-week assessment | Complete + partial responses per RANO |
| Secondary | Safety and toxicity profile | Continuous | CTCAE grading throughout treatment |
The trial enrolled 40 patients across six Italian centers between November 2013 and December 2015, with 35 patients evaluable for efficacy analysis [4] [5]. The primary endpoint of progression-free survival at 6 months (PFS6) was achieved in only 4 patients (11.4%), which fell below the prespecified threshold (7 out of 33 patients) required to proceed to the second stage of the trial [4]. Consequently, the study was terminated after the first stage due to futility considerations. This PFS6 rate of 11.4% compares unfavorably with historical benchmarks for recurrent GBM, where PFS6 rates typically range from 15-20% with available therapies [4] [5].
This compound demonstrated a predictable toxicity profile consistent with the taxane class, with hematological and hepatic toxicities representing the most significant concerns [4] [5]. The frequency and severity of adverse events necessitated dose modifications in approximately 25% of patients, though most events were manageable with appropriate supportive care and dose adjustments.
Table 3: Incidence of Treatment-Related Adverse Events (Grade ≥3)
| Adverse Event | Incidence (%) | Management Strategy | Dose Modification Required |
|---|---|---|---|
| Neutropenia | 13.2% | Growth factor support, dose reduction | Yes (for prolonged neutropenia) |
| Hepatotoxicity | 13.2% | Liver function monitoring, dose holding | Yes (for transaminase >5× ULN) |
| Leukopenia | 15.8% | Monitoring, growth factors | Yes (for febrile neutropenia) |
| Peripheral neuropathy | 5.3% | Symptomatic management, dose reduction | Yes (for Grade ≥2) |
| Hypersensitivity | 2.6% | Premedication, infusion interruption | Yes (for recurrent reactions) |
Purpose: To evaluate this compound's anti-proliferative effects against GBM cell lines, including resistant subtypes [5].
Methodology:
Key Considerations: Include GSCs enriched through serial sphere formation and compare sensitivity with differentiated GBM cells [2].
Purpose: To confirm this compound's mechanism of action through tubulin polymerization and microtubule stabilization [5].
Methodology:
Purpose: To evaluate this compound's ability to cross the BBB and achieve therapeutically relevant concentrations in brain tissue [5] [3].
Methodology:
The following diagram illustrates the molecular mechanisms of this compound activity and resistance in glioblastoma cells:
Diagram 1: Mechanism of this compound activity and resistance in glioblastoma. This compound stabilizes microtubules leading to cell cycle arrest and apoptosis, but its efficacy is limited by blood-brain barrier penetration and multidrug resistance mechanisms.
Based on the clinical trial results, this compound may be considered for molecularly-defined GBM subsets rather than an unselected recurrent GBM population. Potential candidate characteristics include:
The phase II evaluation of this compound in recurrent glioblastoma demonstrates the significant challenges in developing effective therapies for this aggressive malignancy. While this compound failed to meet its primary efficacy endpoint in an unselected population, the heterogeneous treatment response observed suggests that biomarker-guided approaches may identify patient subsets who could derive meaningful clinical benefit. The safety profile was consistent with the taxane class, with manageable hematological and hepatic toxicities. Future research should focus on predictive biomarker identification, novel delivery strategies to enhance CNS penetration, and rational combination approaches targeting complementary resistance mechanisms. These application notes provide the methodological framework for such investigations while highlighting critical considerations for drug development professionals working in neuro-oncology.
Ortataxel (SB-T-101131) represents a significant advancement in the class of third-generation taxane anticancer agents. As a promising clinical candidate derived from 14β-hydroxy-10-deacetylbaccatin III, this compound has demonstrated enhanced efficacy against various cancer types, including those exhibiting multidrug resistance (MDR) phenotypes, particularly those overexpressing P-glycoprotein (P-gp). This compound advanced to Phase II clinical trials, showing particularly promising activity against drug-resistant cancers. The structural modifications of this compound, specifically the replacement of the C3'-phenyl group with an isobutenyl or isobutyl group and specific acyl modifications at the C10 position, contribute to its enhanced potency and ability to overcome common taxane resistance mechanisms. These modifications not only suppress ABC-cassette efflux pumps like P-gp but also enhance tubulin polymerization capabilities. [1] [2]
The complex chemical structure and diverse solid forms of this compound present unique analytical challenges that require sophisticated characterization techniques. This document provides detailed application notes and protocols for the comprehensive analysis of this compound, covering solid-state characterization, chromatographic separation, and bioanalytical methods. These protocols are designed to support researchers in pharmaceutical development, quality control, and preclinical studies, ensuring accurate characterization and quantification of this promising therapeutic agent across various matrices. [3] [4]
The crystalline form of this compound plays a critical role in its stability, solubility, and bioavailability. Among the identified solid forms, Crystalline Form I has been extensively characterized and represents the most stable polymorphic form. This form demonstrates superior stability and processability, making it the preferred form for pharmaceutical development. [3]
Table 1: Key Characterization Parameters for this compound Crystalline Form I
| Parameter | Specification | Experimental Conditions |
|---|---|---|
| PXRD Peak Positions (°2θ) | 5.4, 6.9, 8.4, 9.4, 10.7, 12.4, 13.4, 14.8, 15.9, 17.4, 18.5, 19.7, 21.2, 22.5, 24.2 | Copper Kα radiation (λ = 1.54056 Å); Room temperature |
| Melting Point | Approximately 193-195°C (with decomposition) | Heating rate: 10°C/min; Nitrogen purge at 50 mL/min |
| FT-IR Characteristic Bands | 3500, 2970, 1735, 1710, 1650, 1535, 1455, 1370, 1240, 1070, 1020, 980, 710 cm⁻¹ | KBr pellet method; Range: 4000-400 cm⁻¹ |
| Thermogravimetric Analysis | Weight loss: ≤0.5% up to 150°C | Heating rate: 10°C/min; Nitrogen atmosphere |
Materials: this compound crude material, absolute ethanol, n-heptane, citric acid, ascorbic acid, organic solvents (acetone, methanol, isopropanol), aliphatic alkanes (n-hexane, n-heptane)
Equipment: Round-bottom flask, condenser, magnetic stirrer, thermometer, filtration apparatus, drying oven
Procedure:
Critical Parameters:
Alternative Solvent Systems: Crystalline Form I can also be obtained using other solvent/anti-solvent combinations including acetone/n-hexane, methanol/water, or isopropanol/water mixtures. The crystalline form obtained should be verified by PXRD against reference patterns. [3] [4] [5]
Equipment: X-ray diffractometer with Cu Kα radiation source
Parameters:
Procedure:
Validation Criteria: The sample is confirmed as Crystalline Form I if all major peaks (as listed in Table 1) are present within ±0.1° 2θ of the reference values. [3] [4]
Liquid chromatography represents the cornerstone of this compound analysis in both bulk drug substances and biological matrices. While specific HPLC/UPLC methods for this compound are not explicitly detailed in the available literature, robust methods have been developed for structurally similar taxanes including paclitaxel and docetaxel. These methods can be systematically adapted and validated for this compound analysis. [6] [7]
Table 2: Chromatographic Methods for Taxane Analysis
| Parameter | HPLC Method for Docetaxel [6] | UPLC Method for Paclitaxel [7] | Suggested Conditions for this compound |
|---|---|---|---|
| Column | C18 (250 × 4.6 mm, 5 μm) | C18 (150 × 4.6 mm, 5 μm) | C18 (150 × 4.6 mm, 2.5 μm) |
| Mobile Phase | Acetonitrile/water (60:40, v/v) | Acetonitrile/water (80:20, v/v) | Acetonitrile/water (65:35, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 230 nm | UV at 227 nm | UV at 228-232 nm |
| Injection Volume | 70 μL | 10 μL | 20 μL |
| Run Time | 8 min | 8 min | 10-12 min |
| Retention Time | Docetaxel: ~6.2 min | Paclitaxel: ~5.8 min | To be determined experimentally |
| Internal Standard | Paclitaxel | 6-alpha-hydroxy paclitaxel | Potential: Docetaxel or Paclitaxel |
Materials: this compound reference standard, acetonitrile (HPLC grade), water (HPLC grade), methanol (HPLC grade)
Equipment: HPLC system with UV detector, C18 column (250 × 4.6 mm, 5 μm), analytical balance, sonicator
Mobile Phase Preparation:
Standard Solution Preparation:
Chromatographic Procedure:
System Suitability Requirements:
This method can be adapted for related compound analysis and assay determination in this compound drug substance and formulations. [6]
The metabolic profile of taxanes provides critical insights for understanding their pharmacokinetic behavior and potential drug interactions. While comprehensive metabolism studies specifically for this compound are not available in the searched literature, its structural similarity to other taxanes suggests comparable metabolic pathways. Paclitaxel, the prototypical taxane, is primarily metabolized by cytochrome P450 enzymes, mainly CYP2C8 and to a lesser extent CYP3A4, producing 6-alpha-hydroxy paclitaxel as the major metabolite. [7]
Diagram 1: Metabolic pathway of taxane anticancer agents. This compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, similar to other taxanes, forming hydroxylated metabolites that can be detected and quantified using UPLC methods.
Materials: this compound, metabolite standards, acetonitrile (UPLC grade), methanol (UPLC grade), water (UPLC grade), control plasma
Equipment: UPLC system with diode array detector, C18 column (150 × 4.6 mm, 5 μm), nitrogen evaporator, centrifuge, vortex mixer
Mobile Phase Preparation:
Sample Preparation (Plasma) - Protein Precipitation Method:
Chromatographic Conditions:
Method Validation Parameters:
Application: This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and CYP enzyme activity assessment by measuring parent drug to metabolite ratios in biological samples. [7]
Table 3: Validation Parameters for Bioanalytical Methods
| Validation Parameter | Acceptance Criteria | Typical Performance for Taxanes |
|---|---|---|
| Linearity Range | R² ≥ 0.995 | 5-5000 ng/mL |
| Accuracy | 85-115% | 95-105% |
| Precision (RSD) | ≤15% | ≤10% |
| Recovery | Consistent and reproducible | >90% |
| LOD | Signal-to-noise ≥ 3:1 | 0.033-0.05 ng/mL |
| LOQ | Signal-to-noise ≥ 10:1 | 0.099-0.14 ng/mL |
| Selectivity | No interference at retention times | Achievable with optimized sample preparation |
The analytical characterization of this compound requires a multifaceted approach encompassing solid-state analysis, chromatographic separation, and bioanalytical quantification. The protocols outlined in this document provide comprehensive methodologies for the complete profiling of this promising third-generation taxane. The orthologous approaches detailed for chromatographic and metabolic studies, while adapted from methods developed for structurally related taxanes, offer validated starting points for this compound-specific method development.
For researchers working with this compound, particular attention should be paid to:
As this compound continues to progress through clinical development, these analytical methods will play a crucial role in ensuring product quality, understanding pharmacokinetic profiles, and ultimately delivering a safe and effective therapeutic agent to patients suffering from multidrug-resistant cancers.
1. Introduction Ortataxel is an investigational antineoplastic agent belonging to the taxane class [1] [2] [3]. The solid-form landscape of active pharmaceutical ingredients (APIs) is critical for drug development, influencing stability, solubility, and processability. This note details the characterization of various crystalline and amorphous forms of this compound, with a focus on X-ray Powder Diffraction (XRPD) characterization.
2. Materials and Methods
3. Experimental Protocols
3.1. Preparation of Crystalline Form I of this compound [1]
3.2. Preparation of this compound Citrate and other Solid Forms [2] [3]
3.3. General Protocol for XRPD Analysis [2] [3]
4. Results and Discussion The following workflow outlines the relationships between the different this compound solid forms discussed in the patents and their primary characterization method.
The primary characterization data from the search results is summarized in the table below. Patents describe the key distinguishing XRPD peaks but do not provide a complete listing of all peak positions and relative intensities.
Table 1: Reported XRPD Peaks for this compound Solid Forms
| Solid Form | Key XRPD Peaks (2θ, degrees) | Additional Characterization Data |
|---|---|---|
| Crystalline Form I [1] | 5.3, 9.1, 12.2, 14.9, 15.5, 16.0 | Melting Point: ~218°C (with decomposition) [1]. |
| This compound Citrate [2] [3] | 6.3, 7.5, 9.7, 12.8, 15.3, 19.3, 21.0 | Thermal Analysis (TGA): Shows a weight loss of about 4.5%, corresponding to the loss of one acetone and one water molecule per this compound citrate molecule [2] [3]. |
5. Conclusion XRPD is an essential tool for identifying and distinguishing between the different solid forms of this compound. The protocols outlined provide a foundation for the preparation and characterization of its crystalline and amorphous forms, which is vital for ensuring the quality and performance of the drug substance during development.
DSC is a key technique for measuring the thermal properties of materials, providing direct determination of enthalpy changes during processes like melting or solid-state transitions [1]. This is crucial for characterizing the purity, stability, and polymorphic forms of active pharmaceutical ingredients (APIs) like ortataxel.
The table below outlines the core steps for a DSC experiment.
| Step | Action | Purpose & Key Parameters |
|---|---|---|
| 1. Sample Preparation | Accurately weigh 2-10 mg of this compound into a crimped/hermetically sealed crucible. Use an empty pan reference. | Ensures representative results; small mass allows rapid heat transfer; hermetic seal prevents volatile loss [1]. |
| 2. Instrument Calibration | Calibrate temperature and enthalpy using high-purity standards (e.g., indium, zinc). | Ensures data accuracy and validity across different instruments [1]. |
| 3. Method Programming | Set a heating rate (commonly 5-20°C/min) over a temperature range that encompasses the expected thermal events. Use an inert gas purge (e.g., N₂). | Standardizes analysis; slower heating rates improve resolution; gas purge prevents oxidative degradation [1]. |
| 4. Data Acquisition | Run the method with sample and reference pans in place. The instrument records heat flow vs. temperature. | Generates the raw thermogram for subsequent analysis [1]. |
| 5. Data Analysis | Analyze the thermogram: determine Tₒ, Tₘ (peak), and integrate the peak area for ΔHf. Apply suitable baseline subtraction. | Extracts quantitative thermodynamic parameters critical for material characterization [1]. |
The following diagram illustrates the logical workflow for acquiring and interpreting DSC data, from sample preparation to decision-making in pharmaceutical development.
caption: Workflow for DSC data analysis in drug development.
For a new chemical entity like this compound, DSC data is foundational. The table below shows how to apply DSC findings in development.
| Application Area | Experimental Goal | Data Interpretation & Impact |
|---|---|---|
| Polymorph Screening | Identify different crystalline forms. | Distinct Tₘ and ΔHf values indicate different polymorphs. The most stable form is typically selected for development [2]. |
| Purity Assessment | Estimate sample purity. | Organic impurities depress melting point and broaden range; purity can be estimated by applying the Van't Hoff equation [1]. |
| Excipient Compatibility | Assess interactions with formulation components. | Disappearance of API melt peak, appearance of new events indicates potential incompatibility. |
| Amorphous Content | Quantify the amorphous fraction in a crystalline sample. | The amorphous phase shows a glass transition (T𝑔); the heat capacity jump can be related to amorphous content [1]. |
To apply this general protocol specifically to this compound, you would need to focus on the following:
Ortataxel is a promising third-generation taxoid anticancer agent that has demonstrated significant efficacy against various cancer types, including breast, lung, ovarian, and pancreatic tumors, even in cases resistant to conventional chemotherapeutic agents such as adriamycin, vinblastine, and platinum derivatives [1] [2]. As a next-generation taxane, this compound has been specifically designed to overcome multidrug resistance mechanisms, including those mediated by P-glycoprotein overexpression and βIII-tubulin mutations, which often limit the effectiveness of earlier taxanes like paclitaxel and docetaxel [1]. The compound's chemical structure, characterized by systematic modifications at the C-2, C-10, and C-3' positions of the taxane core, confers enhanced potency against drug-resistant cancer cell lines while maintaining favorable pharmacological properties [1].
Infrared (IR) spectroscopy serves as an indispensable analytical technique in pharmaceutical development, particularly for the characterization of solid-state forms of active pharmaceutical ingredients (APIs) like this compound [3]. The technique probes molecular vibrations that occur when molecules interact with infrared radiation (typically 4000-400 cm⁻¹), providing detailed information about functional groups, molecular conformation, and intermolecular interactions within crystal lattices [3]. For polymorphic compounds such as this compound, IR spectral analysis offers a rapid, non-destructive method for distinguishing between different crystalline forms, solvates, and amorphous states, each of which can significantly impact the API's physicochemical properties, stability, and bioavailability [2] [3]. The following application notes provide detailed experimental protocols and reference data for the comprehensive IR spectroscopic analysis of this compound polymorphs, supporting rigorous quality control and formulation development activities.
The solid-form characterization of this compound reveals distinct polymorphic forms with unique IR spectral signatures. The following table summarizes the characteristic absorption frequencies for the two primary solid forms identified during development: the anhydrous Form I and the acetone solvate [2].
Table 1: Characteristic IR Absorption Frequencies for this compound Solid Forms
| Functional Group/Vibration Type | Form I Frequency (cm⁻¹) | Acetone Solvate Frequency (cm⁻¹) | Spectral Assignment |
|---|---|---|---|
| O-H Stretching | 3546, 3525, 3389 | 3521, 3321 | Hydroxyl groups, varying hydrogen bonding |
| C-H Stretching | 2957 | 2971, 2953 | Alkyl C-H stretches |
| Carbonyl Stretching | 1810, 1750, 1725, 1703 | 1826, 1762, 1706 | Ester, carbonate, and carbamate C=O stretches |
| Amide II Band | 1510 | 1526 | N-H bending coupled with C-N stretching |
| C-O-C Stretching | 1245, 1223, 1165, 1139, 1071 | 1238, 1165, 1072 | Ester and ether linkages |
| Skeletal Vibrations | 965, 954, 896, 856, 766, 714 | 723 | Taxane core vibrations |
The spectral differences between Form I and the acetone solvate are particularly evident in the carbonyl stretching region (1850-1700 cm⁻¹) and the O-H stretching region (3600-3300 cm⁻¹). Form I exhibits four distinct carbonyl peaks (1810, 1750, 1725, and 1703 cm⁻¹), indicating specific molecular conformations and intermolecular interactions within its crystal lattice [2]. In contrast, the acetone solvate shows three carbonyl vibrations (1826, 1762, and 1706 cm⁻¹), with the highest frequency peak shifted significantly, suggesting different molecular packing and potential solvent interactions affecting carbonyl groups [2]. The O-H stretching region also reveals notable differences, with Form I displaying three sharp bands (3546, 3525, and 3389 cm⁻¹) compared to the two broader bands (3521 and 3321 cm⁻¹) observed for the acetone solvate, reflecting distinct hydrogen bonding networks in each solid form [2].
Beyond IR spectroscopy, comprehensive solid-state characterization employs orthogonal analytical techniques to provide a complete understanding of polymorphic properties. The following table summarizes key physicochemical data for this compound solid forms, highlighting critical quality attributes relevant to pharmaceutical development.
Table 2: Complementary Characterization Data for this compound Solid Forms
| Analytical Technique | Form I Results | Acetone Solvate Results | Analytical Conditions |
|---|---|---|---|
| DSC | Melting endotherm at ~254°C (with decomposition) | Endotherm at ~164°C (solvent release), exotherm at ~212°C, endotherm at ~247°C (melting/decomposition) | Heating rate: 10°C/min; Nitrogen flow: 50 mL/min |
| TG/DTA | Minimal weight loss (<0.1%) up to 250°C; decomposition upon melting | ~5.0% weight loss corresponding to acetone release | Heating rate: 10°C/min; Nitrogen flow: 200 mL/min |
| XRPD | Characteristic peaks at 6.5, 8.7, 10.3, 11.6, 14.4, 15.0, 20.0, 21.9, 22.5, 23.3, 23.6, 27.5, 33.0, 38.5, 41.8, 48.1° 2θ | Distinctive peaks at 7.9, 9.8, 10.6, 10.9, 14.6, 16.9, 19.7, 21.3° 2θ | Cu Kα radiation; 45 kV, 40 mA; 2-65° 2θ range |
| Dynamic Vapor Sorption | ~0.2% equilibrium moisture uptake at 90% RH; reversible sorption/desorption | Not reported | 25°C; 0-90% RH; dm/dt criterion: 0.0005%/min |
The thermal analysis data clearly differentiates the two solid forms, with Form I demonstrating superior thermal stability and no solvent loss upon heating, consistent with an anhydrous crystalline structure [2]. The acetone solvate's characteristic weight loss of approximately 5.0% corresponds to the release of crystallized acetone molecules from its lattice, which occurs prior to melting [2]. XRPD patterns provide definitive identification of each crystalline form, with multiple distinctive peaks enabling unambiguous differentiation. Additionally, the moisture sorption behavior of Form I confirms its robust physical stability under various humidity conditions, with minimal moisture uptake and reversible sorption-desorption isotherms, indicating no hydrate formation or morphological changes during storage [2].
Method A: Antisolvent Crystallization from Ethanol-Water System
Method B: Solvent-Mediated Conversion in Alkanes
The following diagram illustrates the comprehensive workflow for the preparation and characterization of this compound Form I, integrating both analytical and computational approaches:
Figure 1: this compound Form I Analysis Workflow
The experimental workflow begins with the conversion of this compound acetone solvate to Form I through one of two validated preparation methods [2]. The resulting material undergoes comprehensive IR spectral analysis followed by data processing to verify form identity based on characteristic absorption frequencies [2] [3]. Orthogonal analytical techniques including XRPD, DSC/TGA, and DVS provide corroborating evidence of solid-form properties and purity [2]. Data from all techniques are integrated to generate a final confirmation of Form I identity and quality attributes, supporting regulatory submissions and quality control protocols.
The anhydrous Form I of this compound offers significant advantages for pharmaceutical development compared to solvated forms. Its regulatory compliance with ICH guidelines on residual solvents (Q3C) eliminates concerns associated with acetone content in the solvated form, which typically contains 4.5-6.5% solvent [2]. This attribute simplifies the regulatory approval process and enhances patient safety by minimizing potential solvent-related toxicity. Furthermore, Form I demonstrates exceptional stability profiles, maintaining consistent physicochemical properties for at least 36 months under appropriate storage conditions [2]. This long-term stability ensures consistent product performance throughout the shelf life, reducing the risk of form conversion or degradation during storage.
The low hygroscopicity of Form I, as evidenced by DVS studies showing only 0.2% moisture uptake at 90% relative humidity, provides significant formulation advantages [2]. This minimal moisture sensitivity simplifies manufacturing process design, eliminates the need for specialized packaging to control moisture, and ensures consistent drug product performance across diverse climatic conditions [2]. Additionally, the well-defined crystallization protocol for Form I ensures robust and reproducible manufacturing, critical for maintaining consistent bioavailability and therapeutic performance in clinical applications [2]. These attributes collectively establish Form I as the preferred solid form for commercial drug product development.
The comprehensive IR spectroscopy application notes presented herein provide detailed methodologies for the accurate identification and characterization of this compound polymorphic forms. The distinctive IR spectral signatures of Form I, particularly in the carbonyl and hydroxyl stretching regions, enable unambiguous differentiation from solvated forms [2]. When integrated with orthogonal analytical techniques including XRPD, DSC, and DVS, IR spectroscopy forms the foundation of a robust analytical strategy for polymorph screening and selection during pharmaceutical development [2] [3].
The optimized preparation methods for this compound Form I deliver a stable, non-solvated crystalline material with optimal properties for formulation development and commercial manufacturing [2]. The provided experimental protocols support the reproducible production of high-purity Form I, while the comprehensive characterization data establish scientifically sound specifications for quality control. Implementation of these standardized approaches ensures consistent this compound drug substance quality, ultimately supporting the development of safe and efficacious pharmaceutical products for cancer treatment. As this compound continues through clinical development, these application notes will serve as valuable resources for analytical scientists and pharmaceutical developers working to advance this promising next-generation taxoid to market.
This compound (IDN-5109, BAY 59-8862) represents a third-generation taxane derivative that was developed to overcome the limitations of earlier taxane chemotherapeutic agents, particularly multidrug resistance (MDR) and administration challenges. As a semi-synthetic analog derived from 14β-hydroxy-10-deacetylbaccatin (14-OH-DAB), this compound exhibits superior oral bioavailability compared to paclitaxel and docetaxel, eliminating the requirement for problematic solubilizing agents like Cremophor EL or Polysorbate 80 that have been associated with hypersensitivity reactions and neurotoxicity [1]. The compound demonstrates significant activity against various taxane-resistant tumor models, primarily through its reduced affinity for P-glycoprotein (P-gp) efflux pumps, which are frequently overexpressed in multidrug-resistant cancers [1] [2].
From a stability perspective, this compound shares the inherent instability characteristics common to taxane compounds, including sensitivity to hydrolytic degradation, photochemical decomposition, and oxidative processes. The chemical structure of this compound features several hydrolytically sensitive ester groups and an oxetane ring that are particularly susceptible to degradation under various environmental conditions. Understanding and controlling these degradation pathways is critical for developing stable drug products and ensuring patient safety and efficacy throughout the product lifecycle [3] [4]. The following table summarizes key properties of this compound relevant to stability considerations:
Table 1: Key Properties of this compound Relevant to Stability Considerations
| Property | Characteristics | Stability Implications |
|---|---|---|
| Chemical Structure | C-7 and C-10 modifications from 14-OH-DAB; C-3' isobutenyl group | Susceptible to oxidative metabolism and dehydration reactions [2] |
| Solubility Profile | Lipophilic compound with poor aqueous solubility | Requires specialized formulations; solubilizing agents may influence stability [1] |
| Solid-State Forms | Multiple crystalline forms identified (Form I patented) | Different polymorphs exhibit varying physical and chemical stability [3] |
| Degradation Pathways | Hydrolysis, oxidation, photodegradation | Controlled by pH, temperature, light exposure, and oxygen levels [3] [4] |
The physical stability of this compound drug substance and drug product must be evaluated through a series of methodical experiments designed to assess its behavior under various environmental conditions. For the drug substance, these studies should focus on polymorphic transformations, particle size distribution, and surface morphology changes when exposed to stress conditions. The drug product evaluation should additionally include assessments of content uniformity, dissolution profile maintenance, and preservative efficacy (if applicable). Physical stability protocols should implement controlled stress testing including thermal cycling, agitation studies, and vibration testing to simulate transportation and handling conditions.
Chemical stability evaluation requires monitoring of the potency loss over time and the formation of degradation products under various stress conditions. Forced degradation studies should be conducted under hydrolytic conditions (acidic and alkaline), oxidative stress, photolytic exposure, and thermal stress according to ICH guidelines. These studies establish the inherent stability characteristics of the molecule, identify potential degradation pathways, and validate the stability-indicating methods used for analysis. The degradation samples should be analyzed by HPLC with UV and MS detection to identify and characterize degradation products, with special attention to structurally related taxanes that may co-elute with the main compound [3] [5].
The solid-state stability of this compound is crucial for determining appropriate storage conditions and packaging configurations. The following protocol outlines the systematic evaluation of this compound's solid-state properties:
Table 2: Solid-State Stability Acceptance Criteria for this compound
| Test Parameter | Specification | Analytical Method |
|---|---|---|
| Appearance | White to off-white crystalline powder | Visual examination |
| PXRD Pattern | Consistent with reference pattern for Form I | Powder X-ray diffraction |
| Assay (HPLC) | 98.0-102.0% of labeled claim | HPLC with UV detection |
| Total Impurities | ≤1.0% | HPLC with UV detection |
| Water Content | ≤2.0% (for anhydrous form) | Karl Fischer titration |
| Heavy Metals | ≤20 ppm | ICP-MS |
Powder X-ray diffraction serves as the primary technique for identifying and monitoring the crystalline form of this compound throughout stability studies. The following protocol ensures consistent and reproducible results:
The characteristic PXRD peaks for this compound Form I include significant reflections at approximately 5.8, 9.9, 11.1, 12.4, 14.1, and 15.8° 2θ, which should remain consistent throughout the shelf life of the drug substance. Any variation in these key peaks suggests solid-state instability and potential conversion to other crystalline or amorphous forms.
Differential scanning calorimetry provides complementary information about the thermal behavior and purity of this compound samples:
The melting behavior observed in DSC studies correlates with the crystalline perfection and can provide early indication of solid-form instability before detectable changes in PXRD patterns.
A stability-indicating HPLC method is essential for monitoring the chemical integrity of this compound throughout stability studies:
Chromatographic Conditions:
System Suitability: this compound peak should have a retention time of approximately 22 minutes with resolution ≥2.0 from the closest eluting impurity, tailing factor ≤1.5, and theoretical plates ≥5000.
Forced Degradation Studies: Validate the method by demonstrating specificity through adequate separation of this compound from degradation products formed under acid (0.1M HCl, 60°C, 2h), base (0.1M NaOH, 60°C, 2h), oxidative (3% H₂O₂, 60°C, 2h), and thermal (105°C, 24h) stress conditions [3] [5].
The development of stable this compound formulations requires addressing its inherent instability issues while maintaining biological activity. Several strategies have been explored to enhance stability:
Table 3: Recommended Storage Conditions for this compound Formulations
| Formulation Type | Recommended Storage | Shelf Life | Special Considerations |
|---|---|---|---|
| Bulk Drug Substance | -20°C, protected from light | 24 months | Store in airtight containers with desiccant |
| Lyophilized Powder | 2-8°C | 36 months | Protect from moisture; reconstitute immediately before use |
| Oral Formulation | 25°C/60% RH | 24 months | Use with oxygen scavengers in packaging |
| Nanoformulation | 2-8°C, no freezing | 12 months | Avoid agitation and temperature cycling |
The following diagram illustrates the comprehensive protocol for evaluating the solid-state stability of this compound:
Diagram 1: Solid-state stability assessment workflow for this compound
The following diagram illustrates the primary degradation pathways of this compound and the corresponding analytical techniques for detection:
Diagram 2: this compound degradation pathways and detection methods
The stability profiling of this compound requires a multifaceted approach addressing its solid-state characteristics, chemical degradation pathways, and formulation compatibility. The protocols outlined in this document provide a comprehensive framework for assessing this compound stability throughout the drug development process. Particular attention should be paid to the crystalline form maintenance, as polymorphic conversions can significantly impact both solubility and bioavailability. The analytical methodologies described, including PXRD, DSC, and stability-indicating HPLC, enable thorough characterization of the molecule's stability profile under various environmental conditions.
Future development efforts should focus on advanced formulation strategies that enhance this compound stability while maintaining its pharmacological activity against multidrug-resistant tumors. The successful stabilization of this compound will facilitate its development as a promising oral taxane with potential applications in various cancer types, particularly those exhibiting resistance to conventional taxane therapy.
The formation of 7-epimers is a common degradation pathway for taxane-class drugs like Ortataxel and Docetaxel. This process involves the epimerization (a change in stereochemistry) at the C-7 position of the baccatin core. The resulting 7-epimer often has different biological activity and can impact the drug's overall safety and efficacy profile [1].
For Docetaxel, the 7-epimer (7-epidocetaxel) is a primary degradation impurity with potentially reduced cytotoxic activity and different toxicological properties compared to the parent compound [1].
Based on patent data and related taxane research, the primary methods to suppress epimerization focus on creating a stable solid form and controlling the formulation's chemical environment.
A patent for this compound details methods to create stable crystalline forms that are less prone to degradation. The following table summarizes a key process from the patent for preparing a stable crystalline solid [2].
| Process Step | Description | Purpose & Rationale |
|---|---|---|
| Solvent System | Organic acid (e.g., citric/ascorbic acid) in ethanol/water mixture [2]. | Acidic environment inhibits epimerization; ethanol acts as a recrystallization solvent. |
| Process | Dissolve this compound, then stir. Optional heating to clarify solution, then cool [2]. | Ensures complete dissolution and initiates crystallization under controlled conditions. |
| Isolation | Collect solid via filtration or centrifugation, then dry [2]. | Obtains the final, stable crystalline form of the drug. |
Research on Docetaxel provides additional insights into factors that influence epimerization, which are generally applicable to taxanes:
The diagram below outlines a logical workflow for developing a stabilization strategy, based on the information presented.
What is the primary chemical mechanism behind 7-epimer formation? It primarily occurs via a retro-aldol reaction pathway at the C-7 hydroxyl group of the baccatin moiety. This is a common in-vitro degradation path for taxanes and is highly influenced by the solution's pH and temperature [1].
Why is it critical to control 7-epimer levels in a drug product? Controlling the 7-epimer is essential for both efficacy and safety. The epimer may have reduced anti-tumor activity, altering the product's therapeutic profile. Furthermore, it can exhibit different pharmacological and toxicological properties, potentially leading to unexpected side effects or contributing to drug resistance mechanisms [1].
Are the strategies for stabilizing this compound similar to those for Docetaxel? Yes, the fundamental chemical principles are similar. Strategies like pH control using organic acids and temperature management are universally applied to taxanes. The successful use of lipid-based carriers for Docetaxel to reduce in-vivo epimerization also presents a promising approach that could be investigated for this compound [2] [1].
The following table summarizes key information about ortataxel from the available literature, which may provide a foundation for your formulation work.
| Aspect | Available Information | Source / Relevance to Stabilization |
|---|---|---|
| Chemical Nature | Novel paclitaxel analog; diterpenoid. | Core structure influences solubility & degradation pathways [1]. |
| Key Modification | C3' and C7 positions [1]. | Modifications reduce P-glycoprotein affinity, crucial for oral bioavailability but may also alter physical/chemical stability [1] [2]. |
| Oral Bioavailability | First taxane shown to have oral bioavailability [3]. | Implies some inherent stability in the GI tract; formulation excipients were used in clinical trials, though specifics are not public [3]. |
| Clinical Stage | Reached Phase I/II clinical trials [3] [1]. | Confirms that viable formulations for administration were developed, but proprietary details are not disclosed in public literature. |
Given the lack of public data, you may need to pursue these alternative avenues to find the technical details you need:
Based on common practices in drug formulation, the following diagram outlines a general workflow you could adapt to empirically test the stabilization of this compound with various organic acids.
Workflow Details:
Even without data on Ortataxel specifically, the overarching goal in formulation optimization is to identify a composition that maximizes drug stability and efficacy while minimizing side effects. The following table outlines key considerations and standard methods that can be applied [1] [2].
| Aspect | Standard Considerations & Methodologies |
|---|---|
| Key Objectives | Improve drug solubility, enhance chemical stability, increase bioavailability, and ensure patient tolerability [3]. |
| Common Excipients | Surface stabilizers (e.g., phospholipids, PVP), solvents, and buffering agents [3]. |
| Optimization Approach | Model-Informed Drug Development (MIDD): Uses quantitative models to predict optimal dosages and formulations, reducing late-stage failures [2]. Fit-for-Purpose Modeling: Selecting modeling tools (e.g., PBPK, QSP) that are tailored to the specific drug and its development stage [2]. | | Experimental Design | Response Surface Methodology (RSM): A statistical technique used to design experiments, build models, and find the optimal combination of multiple factors (like citric acid concentration) [4]. |
Given the lack of direct data, here is a suggested high-level workflow you could adapt to investigate the role of citric acid in an this compound formulation, based on standard practices in pharmaceutical development.
Here are some hypothetical FAQs that address the specific challenges your users might face, based on general formulation science.
Q1: Why might citric acid be used in a taxane-based formulation like this compound? Citric acid can serve multiple functions in a formulation. It is often used as a buffering agent to maintain a specific pH, which is critical for the chemical stability of the active pharmaceutical ingredient. A stable pH environment can prevent the degradation of a drug that might be susceptible to hydrolysis or other reactions in alkaline conditions [5].
Q2: What is a systematic way to optimize the concentration of an excipient like citric acid? A systematic approach involves using Design of Experiments (DoE) methodologies, such as Response Surface Methodology (RSM). Instead of testing one factor at a time, RSM allows you to efficiently study the effects of multiple factors (e.g., citric acid concentration, salt levels, other excipients) and their interactions on your key outcomes (e.g., drug stability, solubility). This data-driven approach helps in identifying a robust optimal concentration with fewer experiments [4].
Q3: Where can I find specific formulation data for a developmental drug like this compound? For drugs that are not yet commercially available or are still under investigation, specific formulation data can be scarce. The most reliable sources are:
| Property | Form A (Amorphous) | Form B (Crystalline) |
|---|---|---|
| Solid Form Type | Amorphous [1] | Crystalline [2] [1] |
| Primary Preparation Method | Rapid precipitation from an acetone-water mixture [1]. | Conversion from Form A via suspension in ethanol-water [1]. Recrystallization from aliphatic alkane (e.g., n-heptane) [2]. |
| Key Process Parameters | • Solvent: Acetone • Anti-solvent: Water • Process: Rapid precipitation [1] | • Solvent System: Ethanol + Water • Critical Parameter: Stirring time (4-8 hours for complete conversion) [1] • Alternative Solvent: Aliphatic alkanes [2] | | Form Conversion | Converts to Form B upon stirring in ethanol-water for 4-8 hours [1]. | A stable crystalline endpoint under specified conditions [2] [1]. |
You can adapt these detailed methodologies from the patents for your troubleshooting guides.
This method produces the amorphous form via rapid precipitation [1].
This method describes the solid-form conversion in an ethanol-water system [1].
This is an alternative method that yields the crystalline form directly from solution [1].
The following diagram summarizes the logical relationship and pathways for the preparation and conversion of this compound solid forms.
Based on the technical data, here are some specific issues and solutions that are ideal for an FAQ section.
Problem: I cannot get a pure crystalline Form B; my product is always a mixture.
Problem: The solubility of my this compound form in physiological conditions is too low.
Problem: I need to obtain Form B directly, but I don't want to go through the amorphous form first.
Here are answers to some of the most common experimental questions regarding Ortataxel solid forms.
# What is the primary crystalline form of this compound and how is it characterized? The most documented crystalline form is Crystalline Form I. It is notably stable and is intended for use in pharmaceutical compositions [1].
The table below summarizes its key characteristics as described in the patent literature:
| Characterization Method | Key Identifiers for Form I |
|---|---|
| X-ray Powder Diffraction (XRPD) | Characteristic peaks (as 2θ angles). The patent mentions it is "characterized by" its XRPD pattern, but specific values are listed in the examples of the patent [1]. |
| Differential Scanning Calorimetry (DSC) | An endothermic melting point peak is observed. The patent indicates the melting point is determined by DSC but does not specify the exact value in the claims [1]. |
| Thermogravimetric Analysis (TGA) | The form shows no significant weight loss before melting, indicating it is a non-solvated, anhydrous crystal [2]. |
| Infrared (IR) Spectroscopy | The form has a characteristic infrared absorption spectrum [2]. |
# How do I prepare Crystalline Form I of this compound in the lab? The primary method described involves a crystallization process from specific solvent systems. Below is a detailed workflow based on the patent, which uses a mixture of ethanol and an aliphatic alkane, with an organic acid additive to improve stability [1].
Detailed Protocol:
# Which solvents and anti-solvents are effective for forming this compound polymorphs? The patents highlight several solvent/anti-solvent pairs that can be used to generate different solid forms of this compound, including Form I and various solvates [1] [2].
| Target Form | Solvent System | Procedure Notes |
|---|---|---|
| Form I | Ethanol + Aliphatic Alkane (Heptane/Hexane) | Use with an organic acid additive for best stability [1]. |
| Form I | Acetone + Water | Can be used for precipitation [2]. |
| Ethanol Solvate | Ethanol + Water | Crystallization from a saturated ethanol-water mixture [2]. |
| Acetone Solvate | Acetone | Evaporation of an acetone solution [2]. |
# I am getting an unexpected solid form. What could be wrong? Here is a troubleshooting guide for common issues:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Product Yield | Solution is not saturated enough upon cooling. | Use less solvent during the dissolution step. Ensure the anti-solvent is added in sufficient volume. |
| Oily Precipitation | Too-rapid crystallization. | Ensure slow cooling. Try adding the anti-solvent dropwise with vigorous stirring. Use seeding with authentic Form I crystals. |
| Form Conversion Issues | Incomplete drying, leaving solvent trapped. | Extend drying time under vacuum. Consider increasing the drying temperature slightly, ensuring it is below the compound's decomposition point. |
| Impure Product | Starting material contains impurities. | Use high-purity this compound as the starting material. Re-crystallize the product a second time using the same method. |
# Why is polymorphic control important for this compound development? Controlling the solid form is critical in pharmaceutical development because different polymorphs can have:
Q1: What is the significance of Ortataxel Crystalline Form I and which solvents are suitable for its preparation?
Form I is a highly stable, anhydrous, and non-solvated crystalline form of this compound. Its key advantage is the absence of crystallization solvents (like acetone) within its crystal lattice, making it compliant with ICH guidelines on residual solvents. It also exhibits low hygroscopicity and is chemically and physically stable for at least 36 months [1] [2].
The table below summarizes the solvent systems used for its preparation.
| Solvent System | Specific Solvents | Typical Volume (per gram this compound) | Critical Additives & Notes |
|---|---|---|---|
| Protic Organic Solvent + Water | Ethanol (preferred), Methanol, Isopropanol | 5-12 mL organic solvent + 8-20 mL water [2] | Organic Acid (e.g., Citric acid, Acetic acid, Ascorbic acid) at 0.005-0.03% (w/v) to prevent epimerization at carbon 7 [2]. |
| Aliphatic Alkane | Heptane (preferred), other C5-C8 alkanes [2] | Not specified [2] | No additives required. Process involves direct suspension and stirring [2]. |
Q2: What is the detailed experimental protocol for preparing Form I using an ethanol-water system?
This is a reproducible method for obtaining the stable crystalline Form [2].
Materials & Equipment
Procedure
The following diagram illustrates the experimental workflow.
Q3: How can this compound Form I be characterized and distinguished from other forms?
Form I can be unambiguously identified using a combination of analytical techniques. The key distinguishing features compared to the acetone solvate are its lack of solvent release upon melting and its unique X-ray diffraction pattern [2].
| Technique | Key Characteristics of Form I |
|---|---|
| X-ray Powder Diffraction (XRPD) | Distinctive peaks at approximately 6.5, 8.7, 10.3, 11.6, 14.4, 15.0, 20.0, 21.9, 22.5, 23.3, 23.6, 27.5, 33.0, 38.5, 41.8, and 48.1 deg 2-theta [2]. |
| Differential Scanning Calorimetry (DSC) | A single endothermic melting peak with a maximum at approximately 254°C (with subsequent decomposition). This contrasts with the acetone solvate, which melts with solvent release around 165°C [2]. |
| Thermogravimetric Analysis (TGA) | Shows minimal weight loss (about 0.1%) from 30°C to 120°C, confirming the absence of water or solvents. A massive weight loss occurs only upon melting and decomposition [2]. |
| Fourier-Transform Infrared (FTIR) | Shows characteristic absorption frequencies at 3546, 3525, 3389, 2957, 1810, 1750, 1725, 1703, 1510, 1367, 1245, 1223, 1165, 1139, 1071, 965, 954, 896, 856, 766, and 714 cm⁻¹ [2]. |
| Dynamic Vapour Sorption (DVS) | Shows very low moisture uptake (about 0.2% at 90% Relative Humidity), indicating high crystallinity and low hygroscopicity [2]. |
While specific HPLC methods for this compound were not found, the principles for analyzing taxane compounds are well-established. Here are key factors to consider when developing or troubleshooting an HPLC method for this compound or its related compounds.
Q4: What are the critical factors for HPLC mobile phase optimization when analyzing taxanes?
The mobile phase composition is fundamental to achieving a good separation [3].
Problem: Low Yield or Amorphous Solid in Form I Crystallization
Problem: Suspected Degradation or Epimerization During Processing
Problem: Poor Peak Shape in HPLC Analysis
The table below summarizes the core methodologies for preparing two primary solid forms of ortataxel, based on patent data [1].
| Solid Form | Precipitation/Crystallization Method | Solvent System (Ratios by Volume) | Key Process Parameters |
|---|
| Form A (Amorphous) | Fast precipitation [1] | Acetone + Water [1] | 1. Dissolve this compound in acetone. 2. Add solution to water under vigorous stirring. 3. Filter and dry the obtained solid [1]. | | Form B (Crystalline) | Slurry conversion [1] | Ethanol + Water [1] | 1. Suspend Form A in Ethanol/Water mixture. 2. Stir for 4-8 hours for complete conversion to Form B. 3. Stir for less than 4 hours to get a mixture of Forms A and B [1]. | | Form B or Mixtures | Solvent-Antisolvent [1] | Protic Organic Solvent (e.g., ethanol) + Water [1] | 1. Dissolve this compound in a protic organic solvent. 2. Add water to induce crystallization [1]. |
Here are the step-by-step workflows for the key precipitation methods, incorporating process logic and decision points.
For characterization, this workflow outlines the primary techniques used to confirm solid form identity and purity [2] [1].
The following table outlines the key techniques used to characterize this compound solid forms, with references to their application [2] [1].
| Technique | Key Information Obtained | Application to this compound |
|---|---|---|
| Powder X-ray Diffraction (PXRD) | Unique diffraction pattern identifying crystalline structure [2]. | Used to distinguish between amorphous (Form A) and crystalline (Form B) materials [1]. |
| Differential Scanning Calorimetry (DSC) | Melting point, glass transition, and other thermal events [2]. | Provides melting points and decomposition profiles for different forms [1]. |
| Thermogravimetric Analysis (TGA) | Weight loss due to solvent evaporation or decomposition [2]. | Determines solvate/ hydrate content and general stability [1]. |
| Infrared (IR) Spectroscopy | Molecular fingerprint based on vibrational modes [2]. | Can identify distinct functional group interactions in different solid forms [2]. |
Q1: Why is my this compound precipitation yielding an oily substance instead of a solid? This is a common issue in antisolvent crystallization. To promote solid formation:
Q2: How can I definitively prove I have made the correct polymorph? Polymorph identity is confirmed by cross-referencing multiple analytical techniques. The most definitive method is Powder X-ray Diffraction (PXRD), as each crystalline polymorph has a unique diffraction pattern [2] [1]. You should compare the PXRD pattern of your batch to a known reference pattern for Form B. This should be supplemented with DSC to check for the correct melting point and the absence of thermal events that might indicate an impurity or a different form [1].
Q3: My slurry conversion is not going to completion. What factors should I check? The conversion from Form A to Form B in a slurry is kinetically controlled. Key factors are:
The table below summarizes a thermoresponsive delivery system for paclitaxel (PTX), which exemplifies the technology that could be applicable to next-generation taxanes like ortataxel.
| Parameter | pNIB/PTX-3 Micelles (for Paclitaxel) |
|---|---|
| System Type | Thermoresponsive polymeric micelles [1] |
| Drug Carrier | pNIB polymer [1] |
| Release Mechanism | Temperature-driven change in micelle structure [1] |
| Release Profile | Initial rapid release, followed by sustained slow release [1] |
| Key In Vitro Findings | Enhanced therapeutic effect in human ovarian cancer cell lines (HeyA8, SKOV3ip1) compared to PTX alone [1] |
| Key In Vivo Findings | Single injection in orthotopic mouse models substantially reduced tumor size and prolonged survival [1] |
The experimental workflow for developing and evaluating a temperature-controlled taxane formulation can be visualized as follows. This general protocol is adapted from the research on pNIB/PTX micelles [1].
Diagram Title: Workflow for Temperature-Controlled Taxane Evaluation
Since public details on this compound are limited, this general guide for taxane formulations can help troubleshoot common issues.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Drug Loading | Drug-polymer incompatibility; unsuitable loading conditions. | Optimize drug-to-polymer ratio; explore different solvent systems. |
| Rapid/Incomplete Drug Release | Poor temperature sensitivity; overly stable micelles. | Fine-tune the polymer's composition to adjust its transition temperature. |
| Micelle Instability | Low critical micelle concentration; shear or enzymatic degradation. | Use more stable polymer blocks; add stabilizers to the formulation. |
| High Toxicity In Vitro | Excipient toxicity; uncontrolled drug burst release. | Purify materials to remove toxic catalysts/solvents; modify release profile. |
The physical form of a drug substance, such as ortataxel, is critical for its stability and formulation. Patents describe processes for obtaining specific solid forms.
| Property | Description of Crystalline Form I |
|---|---|
| Preparation Solvent System | Ethanol-water mixtures [1] |
| Alternative Solvent Systems | Acetone-water; methanol-alkane (e.g., n-heptane) [1] |
| General Process | Dissolving this compound in a water-miscible organic solvent, adding water to induce precipitation/crystallization [2] |
| Characterization Techniques | Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), FT-IR Spectroscopy [2] [1] |
This compound shares poor water solubility with other taxanes, which is a central challenge in formulation development [3].
| Challenge | Potential Causes | Suggested Mitigation Strategies |
|---|
| Low Solubility | Inherently lipophilic, neutral molecule (cannot be pH-modified) [4] | • Use lipid-based formulations (e.g., DHP107: monoolein, tricaprylin, Tween 80) [3]. • Create solid dispersions (e.g., with polymers like PVP-K30) [3]. • Utilize surfactant systems. | | Excipient-Related Toxicity | Solvents like Cremophor EL or Polysorbate 80 [3] | • Develop alternative formulations that avoid these solvents. • Explore nanoparticle albumin-bound (nab) technology. | | Chemical Instability | Degradation under stressful conditions (heat, light) [2] | • Control temperature during processing. • Use inert atmosphere (e.g., Nitrogen blanket) [4]. |
Robust analytical methods are essential for identifying, quantifying, and monitoring the stability of this compound. The following workflow outlines a general approach for method development and sample analysis, compiling techniques from relevant sources.
Q1: What is the main advantage of this compound over older taxanes like paclitaxel? A1: this compound is a third-generation taxane designed to overcome multidrug resistance. It is a poor substrate for the P-glycoprotein (P-gp) efflux pump, which can make it effective in tumors that have become resistant to paclitaxel or docetaxel [5] [6]. It also has confirmed oral bioavailability [3] [6].
Q2: Has this compound been evaluated in human clinical trials? A2: Yes, this compound has undergone Phase I and II clinical trials [6]. A Phase I trial evaluated an oral dosage form (10 to 70.1 mg/m² daily for 5 days every 3 weeks), with the main dose-limiting toxicity being neutropenia [3]. Phase II studies have shown clinical activity in taxane-refractory solid tumors [6].
Q3: What is the typical workflow for creating a stable oral formulation of this compound? A3: Based on strategies for similar taxanes:
The table below summarizes fundamental properties of ortataxel essential for any purification or analysis work.
| Property | Value / Description |
|---|---|
| Molecular Formula | C({44})H({57})NO(_{17}) [1] |
| Average Mass | 871.930 g/mol [1] |
| CAS Registry Number | 186348-23-2 [2] |
| Solubility | Soluble in DMSO [2] |
| Predicted Boiling Point | 929.7 ± 65.0 °C [2] |
| Predicted Density | 1.36 ± 0.1 g/cm³ [2] |
| Predicted pKa | 11.75 ± 0.46 [2] |
Since a specific HPLC method for this compound purity is not published, you can develop one based on established reversed-phase chromatography principles. The following workflow outlines a logical approach for this process.
What is the clinical status of this compound? this compound was investigated in Phase I clinical trials as an oral taxane for patients with solid tumors [4]. It has demonstrated activity in preclinical models of human breast and ovarian carcinoma, including some activity in paclitaxel-resistant tumors [4]. A novel derivative, difluorovinyl-ortataxel (DFV-OTX), has shown promise in preclinical studies for effectively overcoming paclitaxel resistance in breast cancer cells [5].
What are the major challenges in developing HPLC methods for purity? Common challenges include achieving adequate resolution between the main compound and its impurities, ensuring method robustness, and managing issues like peak tailing or splitting. These can often be addressed through systematic optimization of the parameters outlined above, such as mobile phase pH, temperature, and gradient profile [3].
How can I improve the robustness of my HPLC method? Method robustness can be improved through careful mobile phase design (including buffer selection) and optimizing instrument parameters. A robust method will give consistent, reproducible chromatography even with minor, expected variations in conditions [3].
Here is a proposed structure with examples for your ortataxel yield optimization support center. You can use this as a template and fill in the specifics as you compile data from your lab notebooks, standard operating procedures (SOPs), and published papers.
1. Frequently Asked Questions (FAQs)
2. Troubleshooting Guides
For each specific issue, structure the guide as follows:
3. Data Presentation in Tables
Once you have the data, summarize key experimental results in tables for easy comparison. Here is an example of what such a table might look like:
| Experiment ID | Catalyst Concentration (mM) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Cat-Opt-01 | 5 | 60 | 4 | 45 | 95.2 |
| Cat-Opt-02 | 10 | 60 | 4 | 68 | 98.5 |
| Cat-Opt-03 | 15 | 60 | 4 | 65 | 97.8 |
| Temp-Opt-01 | 10 | 50 | 4 | 55 | 97.0 |
| Temp-Opt-02 | 10 | 70 | 4 | 70 | 96.5 |
Table Example: This table shows how you can compare the impact of different catalysts and temperatures on this compound yield and purity.
4. Experimental Protocols
Provide detailed, repeatable methodologies for key experiments.
Based on general principles of process optimization [1], here is an example of how you can visualize a troubleshooting workflow using Graphviz DOT language. You can adapt this model for this compound-specific processes.
Diagram: A generic troubleshooting workflow for low yield, which can be adapted for this compound synthesis.
The following table summarizes common issues, their potential causes, and solutions when developing HPLC-UV methods for taxanes, based on general principles and challenges noted for paclitaxel and docetaxel [1] [2] [3].
| Problem | Potential Causes | Suggested Solutions |
|---|
| Poor Peak Shape / Resolution | - Column degradation from excipients (e.g., Cremophor EL, polysorbate 80).
Here are detailed methodologies for sample preparation and analysis, adapted from techniques used for other taxanes.
This protocol is adapted from a method developed for a paclitaxel-cholesterol complex emulsion [1].
Demulsification and Extraction:
Concentration and Reconstitution:
This protocol is based on methods used for the high-sensitivity determination of paclitaxel and docetaxel in human plasma [3].
SPE Column Preparation:
Sample Loading and Washing:
Elution:
These conditions provide a starting point for method development.
The workflow below summarizes the core steps involved in developing and validating an analytical method for ortataxel.
Since a direct methodology for ortataxel is unavailable, the following table summarizes established degradation study protocols for the taxanes larotaxel and paclitaxel. You can adapt these frameworks for this compound [1] [2].
| Compound Studied | Key Analytical Methods | Solution Conditions (pH) | Temperature Conditions | Identified Degradation Products |
|---|---|---|---|---|
| Larotaxel [2] | LC-MS, Q-TOF-MS | 1.5, 3.0, 5.0, 6.5, 7.4, 9.0, 10.0, 11.0 | 0°C, 25°C, 37°C, 45°C | 10-deacetyl larotaxel, 7,8-cyclopropyl baccatin Ⅲ, 10-deacetyl-7,8-cyclopropyl baccatin Ⅲ |
| Paclitaxel [1] [3] | Stability-indicating HPLC, LC-MS | Neutral to Basic (above pH 6-7) | Varied, based on kinetics | Side-chain cleavage products, products from hydrolysis of C10, C2, and C4 ester bonds |
The experimental workflow for these studies generally follows a logical progression, which can be visualized as follows:
Based on the larotaxel study, here is a detailed protocol you can adapt for this compound [2]:
Sample Preparation:
Forced Degradation and Sampling:
Analytical Conditions (LC-MS):
[M+Na]+). For identifying unknown degradation products, use a Q-TOF-MS in full-scan mode to obtain accurate masses.Kinetic Data Analysis:
Q1: What are the most likely degradation pathways for this compound in aqueous solution? Based on taxane chemistry, the most common pathways are hydrolysis of ester groups and epimerization at the C7 position [1] [3] [2]. In alkaline conditions, hydrolysis of the side chain and deacetylation at the C10 position are particularly facile. You should monitor for these modifications.
Q2: My this compound degradation kinetics do not fit a simple first-order model. What could be the reason? This is common for complex molecules like taxanes. The overall degradation can be a combination of parallel reactions, such as simultaneous epimerization and hydrolysis [1] [3]. The observed rate is the sum of the rates of these individual pathways. Using a stability-indicating assay that separates all products is crucial for deconvoluting these complex kinetics.
Q3: How can I identify an unknown degradation product with no available reference standard? High-Resolution Mass Spectrometry (HRMS), such as Q-TOF-MS, is essential [2]. It provides the exact mass of the molecular ion and fragment ions, allowing you to propose a elemental composition and structure. You can compare the fragmentation pattern to that of the parent this compound to hypothesize the site of modification.
The table below summarizes the core characteristics of Ortataxel and a closely related, more recent analogue for your reference.
| Compound Name | Key Features & Mechanism of Action | Status in Development |
|---|
| This compound (SB-T-101131) | • Overcomes multidrug resistance (MDR) by being a poor substrate for ABCB1/P-gp efflux pump [1] [2] • Binds to β-tubulin, stabilizes microtubules, and arrests cell cycle at G2/M phase [1] | Phase II (Status unclear, no recent updates found) [3] | | Difluorovinyl-Ortataxel (DFV-OTX) | • A novel derivative of this compound designed to block metabolic degradation by CYP 3A4 enzymes [1] • Effectively overcomes Paclitaxel resistance in breast cancer cells [1] [4] | Preclinical Research [1] [4] | | SB-T-101141 | • A 3rd-generation taxane that induces a novel, non-canonical ferroptosis (iron-dependent cell death) in Paclitaxel-resistant cells [5] | Preclinical Research [5] |
For researchers exploring the mechanisms of next-generation taxanes like this compound, here are detailed methodologies from recent studies.
This protocol is used to confirm the classic taxane mechanism of action [1].
This advanced protocol is for investigating non-apoptotic cell death mechanisms, as seen with SB-T-101141 [5].
The diagram below illustrates the two primary mechanisms of action for next-generation taxanes, integrating both the classic microtubule target and the novel ferroptosis pathway.
What is the main advantage of this compound over Paclitaxel? The primary advantage is its ability to evade the P-glycoprotein (P-gp/ABCB1) efflux pump, a common mechanism of multidrug resistance (MDR) that renders many cancers unresponsive to Paclitaxel [1] [2].
Are there any oral formulations of next-generation taxanes? Yes, the development of oral taxanes is an active area of research. While this compound itself was investigated as an oral agent, other candidates like T-26 have shown significantly high oral bioavailability (65.79%) in rat models, highlighting the feasibility of this approach [6].
The ferroptosis inhibitors Ferrostatin-1 and Liproxstatin-1 don't block cell death from SB-T-101141. What does this mean? This is a key finding. It indicates that SB-T-101141 triggers a non-canonical type of ferroptosis. The cell death is dependent on iron and ROS but operates through a pathway distinct from the classical GPX4-GSH axis inhibited by Ferrostatin-1. The mechanism involves binding to KHSRP and disrupting iron homeostasis via CISD1 [5].
What is the current clinical status of this compound? Based on available data, this compound advanced to Phase II clinical trials for conditions like metastatic breast cancer and recurrent glioblastoma. However, there is no publicly available information indicating recent progress or approval, suggesting its development may have been discontinued [3].
Here are answers to some fundamental questions researchers might have.
Q: Why is controlling solvent residues critical in Ortataxel API? A: Controlling solvent residues is essential for ensuring the safety, quality, and stability of the Active Pharmaceutical Ingredient (API). Residual solvents from the synthesis and purification processes can be toxic and may also impact the physical form and chemical stability of the final product. For instance, the initial crystallization of this compound from acetone and hexane results in an acetone solvate, which contains 4.5-6.5% acetone [1]. A key development goal is to produce solid forms with lower solvent content that are chemically and physically stable [1].
Q: What are the established solid forms of this compound, and how do they relate to solvents? A: Patent literature describes several solid forms, which are directly linked to solvent use during processing:
Q: What analytical techniques are used to detect and quantify residual solvents? A: Gas Chromatography (GC) is the standard technique, often coupled with a headspace sampler (HS). This method is well-established for determining residual solvents in pharmaceuticals like Paclitaxel, a compound closely related to this compound [2]. The following table summarizes a validated GC method that can serve as a reference.
Table 1: A Reference GC Method for Residual Solvent Analysis (e.g., in Paclitaxel) [2]
| Parameter | Specification |
|---|---|
| GC Column | DB-624, 30 m length × 0.53 mm ID, 3 μm film thickness |
| Detection | Flame Ionization Detector (FID) |
| Sample Introduction | Headspace Sampler |
| Injection Mode | Split (5:1 ratio) |
| Diluent | N-methyl-2-pyrrolidinone (with 1% piperazine) and water (80:20, v/v) |
| Key Analytes | Methanol, Ethanol, Acetone, Isopropyl Alcohol, Dichloromethane, n-Hexane, Ethyl Acetate, Tetrahydrofuran |
The control of solvent residues begins with the preparation of specific solid forms. Here are detailed methodologies for producing two key forms of this compound.
Protocol 1: Preparation of this compound Form A (Amorphous Solid) [1] This form is known for its physical and chemical stability over at least 36 months.
Protocol 2: Preparation of this compound Form B (Crystalline Polymorph) [1] This form is a crystalline polymorph with a low solvent content and is also stable for at least 36 months.
The following diagram illustrates the decision-making workflow for selecting and controlling the solid form of this compound, which directly impacts the final solvent residue profile.
While the search results focus on GC for solvents, HPLC is crucial for analyzing the API and related substances. Here are common issues and solutions.
Problem: High Background Noise or Contamination in HPLC
Problem: Complex Sample Matrix Interferes with Analysis
The table below summarizes the key characteristics and available experimental data for Ortataxel and Docetaxel based on the search results.
| Feature | This compound | Docetaxel |
|---|---|---|
| Generation & Status | Third-generation taxane; has advanced to Phase II clinical trials [1] [2] | First-generation taxane; FDA-approved and widely used in clinics [2] |
| Primary Mechanism | Microtubule stabilization, binds to β-tubulin, leading to cell cycle arrest at G2/M and apoptosis [1] | Microtubule stabilization, binds to β-tubulin, leading to cell cycle arrest at G2/M and apoptosis [3] |
| Key Structural Advantage | Systematic modifications at C2, C10, C3', and C3'N positions; Difluorovinyl (DFV) group blocks metabolic hydroxylation [1] | Semi-synthetic; features a tert-butyl carbamate ester critical for activity [3] |
| Potency & Efficacy | In vitro: Exhibits significantly stronger cytotoxicity than Paclitaxel in resistant MCF-7R cells at 1-5 nM concentrations [1] | In vitro: Endothelial cells are 10-100x more sensitive than tumor cells; 10x less potent than this compound in antiangiogenic assays [4] [1] |
| Activity in Resistant Cells | Highly active against P-gp-overexpressing, Paclitaxel-resistant MCF-7R breast cancer cells. Effective in triple-negative breast cancer (TNBC) models [1]. | Susceptible to multidrug resistance (MDR) mechanisms, including P-gp efflux [2]. |
| Key Resistance Mechanisms Overcome | Effectively suppresses drug efflux by ABCB1 (P-gp) [1]. | Resistance commonly arises from P-gp overexpression, tubulin mutations, and cancer stem cells (CSCs) [2]. |
The following sections detail the key experiments that provide the data for the comparison above.
The following diagram illustrates the shared mechanism of action of taxanes and how this compound's specific properties allow it to overcome a key resistance pathway.
This diagram outlines the core mechanism shared by all taxanes and highlights this compound's distinct advantage in overcoming P-gp-mediated resistance, a common challenge with first-generation drugs like Docetaxel.
| Modulator / Taxane | P-gp (ABCB1) | MRP-1 (ABCC1) | Wild-type BCRP (ABCG2) | Mutant BCRP (R482T) | Key Evidence |
|---|---|---|---|---|---|
| Ortataxel (IDN-5109) | Effective modulator [1] | Effective modulator [1] | Effective modulator [1] | Not modulated [1] | Increased drug retention and cytotoxicity in cell lines overexpressing these proteins [1]. |
| tRA96023 | Effective modulator [1] | Not modulated [1] | Effective modulator [1] | Not modulated [1] | Modulated drug retention in Pgp and BCRP-expressing lines, but not in MRP-1 lines [1]. |
| Paclitaxel & Docetaxel | Substrate [1] | Information not available in search results | Information not available in search results | Information not available in search results | Associated with multidrug resistance due to being pumped out of cells by P-gp [1]. |
| DFV-OTX | Overcomes resistance [2] [3] | Information not available in search results | Overcomes resistance [2] [3] | Information not available in search results | Potent cytotoxicity against PTX-resistant cells with upregulated ABCB1/ABCG2; unique binding to β-tubulin [2] [3]. |
| PSC-833 | Specific modulator [1] | Not applicable | Not applicable | Not applicable | Established Pgp-specific modulator used for comparison [1]. |
| Fumitremorgin C | Not applicable | Not applicable | Specific modulator [1] | Not applicable | Established BCRP-specific modulator used for comparison [1]. |
The key findings on this compound's modulation profile are primarily derived from the following well-established cell-based assays [1]:
The following diagram illustrates the general mechanism by which this compound and novel taxanes like DFV-OTX are proposed to overcome paclitaxel resistance.
This diagram shows two key strategies for overcoming resistance:
The table below consolidates key experimental findings on ortataxel and other selected BCRP inhibitors from scientific literature.
| Inhibitor Name | Reported Substrates Used in Experiments | Cell Line Models | Effects on BCRP | Specificity | Key Experimental Findings |
|---|---|---|---|---|---|
| This compound [1] [2] [3] | Mitoxantrone, Daunorubicin, Doxorubicin [1] | Pgp-, MRP-1-, and BCRP-overexpressing cell lines (e.g., 8226/MR20) [1] [3] | Modulates drug retention and cytotoxicity [1]; Decreased ATPase activity [3] | No (Broad-spectrum: also inhibits Pgp and MRP-1) [1] | Effectively reversed resistance to mitoxantrone in BCRP-expressing cells. Did not modulate mutant BCRP(R482T) [1]. |
| Fumitremorgin C (FTC) [1] [2] [3] | Mitoxantrone [3] | S1-M1-3.2 cells [3] | Inhibited BCRP function; Inhibited ATPase activity [3] | Yes [2] [3] | A first-generation, specific BCRP inhibitor; compared against this compound in early studies [1]. |
| Elacridar (GF120918) [2] [4] [3] | Mitoxantrone [3] | MCF-7/MX cells [3] | Inhibited BCRP function; Inhibited ATPase activity [3] | No (Also a potent Pgp inhibitor) [2] [3] | A well-characterized dual Pgp/BCRP inhibitor used as a reference compound [4]. |
| Ko143 [4] | Information not specified in search results | Information not specified in search results | Information not specified in search results | Yes (A specific and potent BCRP inhibitor) [4] | A widely used laboratory tool for specific BCRP inhibition, derived from FTC [4]. |
The key findings on this compound are primarily derived from the 2004 study by Cancer Chemotherapy and Pharmacology [1]. The core methodology is summarized below, and the diagram illustrates the experimental workflow for the drug retention and cytotoxicity assays.
1. Drug Retention Assay [1]
2. Cytotoxicity Assay [1]
The Role of BCRP in MDR: BCRP is a major ABC transporter that confers resistance to a wide range of anticancer agents, including mitoxantrone, doxorubicin, topotecan, and methotrexate [5] [2]. Its overexpression is a significant clinical obstacle, particularly in acute myeloid leukemia [2] [3].
This compound's Dual Role: Unlike classic, non-cytotoxic inhibitors, this compound is itself a cytotoxic taxane. Its development strategy was to create a chemotherapeutic agent that is not effectively pumped out by Pgp and can simultaneously inhibit multiple ABC transporters to overcome broad-spectrum resistance [1] [6]. This is a key differentiator from specific BCRP inhibitors like FTC or Ko143.
Comparison to Other Inhibitors: The search for effective and safe clinical BCRP inhibitors has been challenging. While specific inhibitors exist for research (e.g., Ko143), many broad-spectrum inhibitors like elacridar and tariquidar have faced hurdles in clinical development due to toxicity and pharmacokinetic interactions [7] [6]. This compound represents an alternative "evade and inhibit" strategy.
The table below summarizes the key efficacy and safety outcomes from the identified Phase II clinical trial of ortataxel.
| Trial Aspect | This compound (75 mg/m² i.v. every 3 weeks) |
|---|---|
| Clinical Trial Identifier | NCT01989884 [1] |
| Trial Phase & Design | Phase II, multicenter, single-arm [1] |
| Patient Population | Adults with recurrent Glioblastoma (GBM) after surgery, radiotherapy, and temozolomide chemotherapy [1] |
| Primary Endpoint | Progression-Free Survival (PFS) at 6 months [1] |
| • Result | 11.4% (4 out of 35 patients) [1] |
| Secondary Endpoints | Overall Survival (OS) at 9 months, Objective Response Rate, Safety [1] |
| • Key Findings | The study did not meet the pre-specified efficacy threshold to continue to the second stage. A limited number of patients experienced a long-lasting benefit [1]. |
| Common Adverse Events (Grade 3+) | • Neutropenia: 13.2% of patients • Hepatotoxicity: 13.2% of patients • Leukopenia: 15.8% of patients [1] | | Overall Conclusion | this compound failed to demonstrate significant activity in this patient population, though a subset experienced prolonged benefit [1]. |
For the Phase II trial on recurrent Glioblastoma, the key methodological details were as follows [1]:
This compound is a second-generation taxane. To understand its mechanism and development rationale, the following diagram illustrates the general action of taxanes and where oral taxanes like this compound fit into the development landscape.
The general mechanism of taxanes, as shown above, involves disrupting microtubule function to halt cancer cell division [2]. This compound was developed as part of a class of novel oral taxanes, which aimed to offer potential advantages such as easier administration, better efficacy, and lower toxicity compared to traditional intravenous taxanes like paclitaxel and docetaxel [3].
The available evidence indicates that this compound, as a single agent, did not demonstrate significant efficacy in the challenging setting of recurrent Glioblastoma [1]. The trial's failure to meet its primary endpoint suggests that its activity in this population is limited. However, the observation that a subset of patients experienced a long-lasting benefit is a notable finding that may warrant further investigation to identify potential biomarkers for response [1].
The table below summarizes the key toxicities and pharmacokinetic factors for FDA-approved first-generation taxanes.
| Feature | Paclitaxel | Docetaxel | Cabazitaxel |
|---|---|---|---|
| Common Hematologic Toxicities | Neutropenia, leukopenia [1] | Neutropenia (correlates with AUC) [2] | Information missing from search results |
| Common Non-Hematologic Toxicities | Peripheral neuropathy (sensory) [3] [4] [5] | Mucositis, fatigue, diarrhea, nausea, vomiting [6] | Information missing from search results |
| Key Neurotoxicity Risk Factors | Age ≥45-60 years, high cumulative dose (>900 mg), hypertension, vitamin D deficiency, anemia, elevated ALT, long infusion duration, high BMI, depression [5] | Higher systemic exposure (AUC and Cmax) [6] | Information missing from search results |
| Key Pharmacokinetic Parameters | Information missing from search results | Linear PK, large inter-individual variability in clearance. AUC correlates with toxicity and efficacy. Clearance affected by AAG level, hepatic function, age, and BSA [2]. | Information missing from search results |
| Formulation & Solvents | Requires solubilizing excipients (e.g., Cremophor EL) which can cause hypersensitivity reactions [7] | Requires solubilizing excipients (e.g., polysorbate 80) which can cause hypersensitivity reactions [6] [7] | Information missing from search results |
| Novel Formulations (Examples) | Albumin-bound (nab-paclitaxel), liposomal, polymeric micelles [7] | Polymeric micelles [7] | Information missing from search results |
For researchers designing studies, here are standard methodologies used to generate the comparative data.
The following diagram illustrates the primary mechanism of action and pathways leading to two major taxane toxicities: peripheral neuropathy and myelosuppression.
| Taxane Agent | Formulation | Reported Neutropenia Incidence (Grade 3/4) | Key Study Phase |
|---|---|---|---|
| Ortataxel | Oral | Grade 3/4 neutropenia; febrile neutropenia (DLT) [1] | Phase I |
| Docetaxel (Branded) | IV | FN: 5%-33% in adjuvant breast cancer (without primary G-CSF prophylaxis) [2] [3] | Multiple (Approved) |
| Docetaxel (Generic) | IV | Significantly higher FN rates vs. branded in some studies [4] [5] | Multiple (Approved) |
| Paclitaxel | IV | Dose-limiting toxicity; nadir ~day 10 [6] | Multiple (Approved) |
| Cabazitaxel | IV | Reported in >90% of patients [6] | Multiple (Approved) |
| Tesetaxel | Oral | Leukopenia (major toxicity) [1] | Phase III (Development terminated) |
| Milataxel | Oral / IV | Febrile neutropenia (DLT) [1] | Phase I (Development stopped) |
| BMS-275183 | Oral | Leukopenia (major toxicity) [1] | Phase I |
The key data for this compound comes from a single Phase I clinical trial, which has a primary goal of determining safety and tolerability.
The following diagram illustrates the myelosuppressive mechanism shared by taxane chemotherapeutics, which leads to neutropenia.
When interpreting the this compound data, consider these key points:
For researchers, the data suggests that neutropenia is a class-effect toxicity for this compound that would require diligent management in any future clinical development, potentially through prophylactic G-CSF support or schedule optimization.
The table below summarizes the available information on the hepatotoxicity of various taxane chemotherapeutic agents.
| Drug Name | Hepatotoxic Effects Documented | Reported Incidence & Severity | Proposed Mechanisms of Hepatotoxicity |
|---|---|---|---|
| Ortataxel | Information Not Available | Information Not Available | Information Not Available [1] [2] |
| Paclitaxel | Serum ALT/AST elevations [3] [4]; Acute hepatic necrosis (rare, linked to hypersensitivity) [3] | Serum enzyme elevations in 7-26% of patients; >5x ULN in 2% at high doses [3] | Direct effect of microtubule inhibition; Hypersensitivity reaction leading to ischemic injury [3] |
| Docetaxel | Elevated LFTs; Hepatitis [4] | Case reports of symptomatic, non-jaundiced hepatocellular injury post-infusion [3] | Reactive oxygen species (ROS) formation; CYP450-mediated metabolic activation; Mitochondrial membrane potential collapse; Lysosomal membrane leakiness [5] |
| Paclitaxel (Protein-Bound, nab-paclitaxel) | Information Not Available | Information Not Available | Novel formulations aim to reduce nonspecific targeting of healthy cells, potentially lowering organ toxicity [6]. |
While specific protocols for this compound are not published, established methodologies from studies on other taxanes provide a template for investigation. The following workflow visualizes a standard approach for in vitro hepatotoxicity evaluation.
Key Experimental Details:
The hepatotoxicity of established taxanes like docetaxel involves multiple interconnected cellular pathways, as illustrated below.
Ortataxel (also known as IDN-5109, BAY 59-8862) is a third-generation, orally bioavailable taxane developed to overcome key limitations of older taxanes like paclitaxel and docetaxel [1] [2]. Its core proposed advantages are:
The table below summarizes available efficacy and safety data for this compound and other taxanes from clinical trials. Please note that cross-trial comparisons should be interpreted with caution due to different patient populations and study designs.
| Drug Name | Phase | Indication(s) Studied | Key Efficacy Findings | Major Toxicities | Administration |
|---|---|---|---|---|---|
| This compound | Phase 2 | Recurrent Glioblastoma; Metastatic Breast Cancer; Refractory NHL [4] | Recurrent GBM: PFS-6 rate of 22.5% (9/40 pts); 1 partial response [4] [5]. Solid Tumors: 1 partial response, 2 stable disease in 18 pts [1]. | Leukopenia, GI toxicity, neutropenia, febrile neutropenia, fatigue, neuropathy [4] [1]. | Oral & IV [1] |
| Paclitaxel | Approved (IV) | Various solid tumors | N/A (Established efficacy across multiple cancers) | Hypersensitivity reactions, neurotoxicity, neutropenia (partly linked to solvent) [1]. | IV (solvent-based) |
| Docetaxel | Approved (IV) | Various solid tumors | N/A (Established efficacy across multiple cancers) | Neutropenia, fluid retention, neurotoxicity (partly linked to solvent) [1]. | IV (solvent-based) |
| Cabazitaxel | Approved (IV) | Prostate cancer | N/A (Approved for castration-resistant prostate cancer) | Neutropenia [3]. | IV |
| Tesetaxel | Phase 2/3 | Metastatic Breast Cancer | N/A (Promising activity in clinical trials) | Leukopenia, Gastrointestinal [1]. | Oral |
| BMS-275183 | Phase 1/2 | Solid Tumors | N/A | Peripheral neuropathy, Leukopenia [1]. | Oral |
Abbreviations: GBM: Glioblastoma; NHL: Non-Hodgkin's Lymphoma; PFS-6: 6-month Progression-Free Survival rate; pts: patients.
A pivotal Phase 2, single-arm trial investigated this compound in patients with recurrent glioblastoma [4] [5].
A critical body of research explains the structural rationale behind this compound's ability to evade drug resistance [3].
The following diagram illustrates the key mechanism by which this compound overcomes multidrug resistance compared to classical taxanes.
This compound's development pathway provides important context for the available data:
However, the absence of recent clinical progress and the lack of robust, phase 3-level efficacy data mean that its comparative advantage remains potential rather than proven. For research purposes, this compound's value lies primarily in its structural innovations, which inform the ongoing design of next-generation cytotoxic agents.
The table below summarizes the key outcomes from a Phase II trial of ortataxel in recurrent glioblastoma, which provides the most direct clinical efficacy data available.
| Trial Phase | Patient Population | Primary Endpoint Result | Overall Survival (OS) Data | Key Findings and Conclusion |
|---|---|---|---|---|
| Phase II [1] | Recurrent Glioblastoma (GBM) after first-line treatment (N=40) | PFS at 6 months: 11.4% (4/35 patients) [1] | OS at 9 months: Reported as a secondary endpoint, but specific rate not provided in the abstract [1]. | Failed to meet pre-specified efficacy to proceed; limited activity in recurrent GBM, though a small subset had long-term benefit [1]. |
While comprehensive phase III survival data is lacking, preclinical studies highlight this compound's potential value in overcoming drug resistance, a major challenge in cancer treatment.
The following diagram illustrates the mechanism by which this compound overcomes paclitaxel resistance.
For researchers seeking to replicate or understand the foundational studies, here are the methodologies from key experiments.
1. Cytotoxicity Assay (MTT Assay)
2. Analysis of Apoptosis and Cell Cycle
3. Intracellular Drug Accumulation Assay
The following table summarizes the key experimental findings for DFV-OTX compared to paclitaxel (PTX) from studies on breast cancer cell lines [1] [2]:
| Experimental Metric | DFV-OTX Performance | Paclitaxel (PTX) Performance |
|---|---|---|
| Cytotoxicity in PTX-resistant cells (MCF-7R) | Significantly stronger cytotoxic activity at 1 and 5 nM concentrations [1]. | Limited by resistance mechanisms [1]. |
| Inhibition of colony formation | Effectively inhibited in vitro tumorigenesis in resistant cell lines [1] [2]. | Compromised efficacy in resistant cell lines [1]. |
| Intracellular Drug Accumulation | Lower intracellular concentration measured by LC-MS/MS; suggests reduced susceptibility to efflux pumps [2]. | Higher intracellular concentration; effluxed by pumps like ABCB1/ABCG2 [1] [2]. |
| β-Tubulin Binding | Unique hydrogen-bonding and van der Waals interactions with β-tubulin, per molecular docking analysis [1] [2]. | Standard binding mode to β-tubulin [1]. |
| Efficacy in Mouse Xenograft Models | Exhibited clear efficacy in tumors derived from PTX-resistant MCF-7R and MDA-MB-231R cell lines [1] [2]. | Reduced efficacy in resistant tumor models [1]. |
The data in the table above was generated through the following key experimental methodologies [1]:
To understand how DFV-OTX overcomes resistance, it's helpful to visualize the key mechanisms involved. The diagram below illustrates the primary pathway through which paclitaxel resistance emerges and how DFV-OTX counteracts it.
The primary mechanism of resistance to paclitaxel is the overexpression of ATP-binding cassette (ABC) efflux pumps, such as ABCB1 (P-glycoprotein) and ABCG2 [1] [3]. These pumps actively expel taxanes from cancer cells, reducing intracellular drug accumulation and leading to multidrug resistance (MDR) [1].
DFV-OTX is designed to counteract this. Its specific chemical modification (a difluorovinyl group at the C3' position on the taxane skeleton) makes it a poor substrate for these ABC efflux pumps, allowing it to be retained more effectively within resistant cells [1] [2]. Furthermore, DFV-OTX demonstrates a unique binding mode to β-tubulin, which enhances its ability to stabilize microtubules and induce cell cycle arrest and apoptosis, even in resistant cell lines [1].
Ortataxel's core advantage lies in strategic structural modifications that reduce its affinity for drug efflux pumps.
The following diagram illustrates the structural rationale and its functional consequences.
This compound exhibits a broader spectrum of activity against key ABC transporters compared to classic taxanes. The table below summarizes its modulation profile based on experimental evidence.
| Taxane | ABCB1 (P-gp) | ABCC1 (MRP-1) | ABCG2 (BCRP) | Key Evidence |
|---|---|---|---|---|
| Paclitaxel | Substrate [2] [3] [4] | Not effectively modulated [3] | Not effectively modulated [3] | Key clinical limitation is P-gp-mediated resistance [2]. |
| Docetaxel | Substrate [2] | Information Not Specified | Information Not Specified | Also faces P-gp-mediated resistance [2]. |
| Cabazitaxel | Low affinity / Non-substrate [2] [5] | Information Not Specified | Information Not Specified | Developed to treat docetaxel-resistant tumors; low P-gp affinity [5]. |
| This compound (IDN-5109) | Effective modulator [3] | Effective modulator [3] | Effective modulator (wild-type) [3] | Broad-spectrum modulation of P-gp, MRP-1, and BCRP demonstrated [3]. |
The functional impact of this compound's broad-spectrum modulation is demonstrated by its potent cytotoxicity against multidrug-resistant cancer cells.
| Cell Line / Model | Resistance Profile | Key Finding for this compound | Experimental Context |
|---|---|---|---|
| Paclitaxel-Resistant Breast Cancer (SK-BR-3/PacR, MCF-7/PacR) | Overexpression of ABCB1 transporter [1] | Induces apoptosis at significantly lower concentrations than paclitaxel [1]. | Compared to paclitaxel, this compound overcame resistance with higher potency [1]. |
| P-gp Overexpressing Cell Lines | Resistance to paclitaxel and docetaxel [6] | Increased cytotoxic effect observed [6]. | This compound identified as a modified taxane effective against P-gp-overexpressing cells [6]. |
The key findings on this compound are supported by standard, robust in vitro methodologies in pharmacology and cell biology.
Drug Retention & Cytotoxicity Assays
Molecular Docking
ATPase Activity Assay
The following diagram outlines the workflow for these key experiments.
This compound's profile makes it a promising candidate for overcoming specific clinical challenges in oncology. Its primary value lies in targeting cancers with ABC transporter-mediated multidrug resistance, a common cause of treatment failure with older taxanes [6] [3]. Furthermore, its ability to evade efflux pumps suggests it could be a superior payload in tumor-targeted drug delivery systems (e.g., antibody-drug conjugates), as more of the drug would be delivered to the intended cancer cell [2].
The table below summarizes the core characteristics of each drug based on the available information:
| Feature | Ortataxel | Probenecid |
|---|---|---|
| Drug Type | Anti-cancer drug (Chemotherapeutic agent) | Uricosuric agent |
| Primary Indication | Cancer (investigational) | Gout; Hyperuricemia |
| Main Mechanism of Action | Not fully detailed in search results; third-generation taxane. | Inhibits renal tubular reabsorption of uric acid; inhibits renal secretion of weak organic acids. |
| Key Molecular Targets | Listed as a substrate of the ABCG2 (BCRP) transporter [1]. | Inhibits SLC22A6, SLC22A11, SLC22A8, and TAS2R16 transporters [2]. |
| Development/Approval Status | Appears in pre-clinical/clinical research contexts [1]. | FDA and other agencies approved [2]. |
| Role in Combination Therapy | Subject of research to improve its own bioavailability. | Used as an adjunct to elevate plasma levels of other drugs (e.g., antibiotics, some antivirals). |
The most significant point of comparison between this compound and probenecid lies in their interaction with membrane transporters, specifically the ATP-binding cassette (ABC) transporter ABCG2 (also known as BCRP).
The search results do not provide a specific protocol for testing this compound and probenecid together. However, a standard experimental workflow to investigate whether probenecid can enhance this compound's efficacy by inhibiting ABCG2 would involve the following stages. The diagram below outlines this conceptual research pathway.
The key methodologies for such an investigation, as supported by the search results, include:
The available data does not confirm that this specific combination has been tested, but it provides a strong mechanistic rationale and established experimental frameworks for such an investigation.
Ortataxel (IDN-5109, BAY 59-8862) is a novel analog of paclitaxel designed to overcome the limitations of earlier taxanes [1]. Its structural modifications are key to its improved oral bioavailability and activity against resistant tumors.
The table below summarizes the core structural features of this compound and their functional roles based on general taxane SAR principles and the biological outcomes observed in studies [1] [2].
| Structural Feature | Functional Role & Biological Consequence |
|---|---|
| C-13 Side Chain | Modifications make it a poor substrate for the P-glycoprotein (P-gp) efflux pump [1]. |
| Oral Bioavailability | Structural redesign enabled it to be the first taxane with demonstrated oral bioavailability, overcoming poor GI absorption of older taxanes [1]. |
| Activity in Resistant Models | Showed efficacy in paclitaxel-resistant human ovarian carcinoma xenografts, indicating ability to overcome some forms of multidrug resistance [1]. |
The primary evidence for this compound's efficacy and SAR comes from preclinical in vivo models and an early-phase clinical trial.
All taxanes, including this compound, share a common primary mechanism of action. The diagram below illustrates the key steps in this process.
This mechanism is supported by studies showing that taxanes can induce the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, and upregulate tumor suppressors like p53 and p21/WAF-1 [3].
This compound represents an important step in the evolution of taxane therapy, demonstrating that oral administration and activity in resistant models are achievable through rational drug design [1]. However, its clinical development appears to have halted after the mentioned Phase I trial.
Research has continued with newer generations of taxanes. For instance, third-generation Stony Brook Taxoids (SB-T-121605, SB-T-121606) feature more extensive modifications and have shown significantly higher potency and ability to overcome resistance in in vitro models of ovarian carcinoma [2].
The table below summarizes the key characteristics of this compound compared to established taxanes.
| Taxane Generation | Example Compounds | Key Advantages / Characteristics | Status & Efficacy Notes |
|---|---|---|---|
| First-Generation | Paclitaxel, Docetaxel [1] [2] | Foundation of taxane chemotherapy; effective in many solid tumors [1]. | Limited by severe side effects (e.g., neuropathy) and susceptibility to multidrug resistance (MDR) [1] [3] [2]. |
| Second-Generation | This compound (SB-T-101131) [4] [5] | Designed to circumvent MDR by evading efflux pumps like P-glycoprotein (P-gp) [4] [5]. Potent against paclitaxel-resistant cell lines [4]. | Clinical Trial (Phase II): Showed limited efficacy in recurrent glioblastoma; however, a subset of patients experienced long-term benefit [6]. |
| Newer Formulations | nab-paclitaxel (Abraxane) [7] | Albumin-bound nanoparticle; improved solubility (avoids toxic solvents), enhanced tumor delivery, and reduced neuropathy [7]. | Approved for clinical use; demonstrates improved efficacy and safety profile in metastatic breast cancer [7]. |
| Newer Analogues | Cabazitaxel [2] | Poor affinity for P-gp, making it effective against docetaxel-resistant tumors [2]. | Approved for metastatic, hormone-refractory prostate cancer after docetaxel failure [2]. |
| Third-Generation (Preclinical) | Difluorovinyl-Ortataxel (DFV-OTX), SB-T-1214 [4] [5] | Further structural modifications (e.g., C3' difluorovinyl group) to block metabolic pathways and enhance potency against MDR and cancer stem cells (CSCs) [4] [5]. | Preclinical Research: DFV-OTX shows superior ability to overcome paclitaxel resistance in breast cancer models [4] [8]. |
Preclinical studies demonstrate this compound's potential to overcome common resistance mechanisms.
A Phase II clinical trial evaluated this compound in a real-world clinical setting.
For researchers seeking to replicate or understand the foundational studies, here are the methodologies from key experiments.
This protocol is used to measure a compound's ability to kill cancer cells and overcome drug resistance [4].
This experiment directly visualizes the drug's effect on its target, microtubule dynamics [4].
This protocol evaluates the antitumor activity of a compound in a live animal model [8].
This compound's core advantage lies in its optimized structure that directly counters the primary mechanism of taxane resistance.
The diagram illustrates how this compound's structural modifications make it a poor substrate for P-gp, allowing it to accumulate inside resistant cancer cells and effectively execute its microtubule-stabilizing function.
Acute Toxic